molecular formula C6H2Cl2F3N B1400692 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine CAS No. 1374659-39-8

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1400692
CAS No.: 1374659-39-8
M. Wt: 215.98 g/mol
InChI Key: QVEUGAUQNBOLML-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a useful research compound. Its molecular formula is C6H2Cl2F3N and its molecular weight is 215.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-2(6(10)11)1-3(9)5(8)12-4/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUGAUQNBOLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239278
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
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Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-39-8
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
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Foundational & Exploratory

Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The guide is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations. We will delve into the synthesis of the crucial intermediate, 2,6-dichloro-5-fluoronicotinic acid, and subsequently explore modern methodologies for the introduction of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its unique electronic and steric properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex heterocyclic molecules.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. Specifically, the introduction of fluoroalkyl groups, such as the difluoromethyl (CHF₂) group, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This compound is a highly functionalized pyridine derivative that holds significant promise as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The strategic placement of chlorine, fluorine, and a difluoromethyl group on the pyridine ring provides multiple reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

This guide will focus on a plausible and efficient synthetic strategy, beginning with the construction of the 2,6-dichloro-5-fluoropyridine core, followed by the introduction of the difluoromethyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the final difluoromethylation step is a key transformation. The immediate precursor could be a molecule with a suitable functional group at the 3-position that can be converted into a difluoromethyl group. A carboxylic acid group is a versatile and readily available functional group that can be a suitable precursor. Therefore, our retrosynthetic strategy hinges on the synthesis of 2,6-dichloro-5-fluoronicotinic acid as a key intermediate.

Retrosynthesis Target This compound Intermediate_1 2,6-Dichloro-5-fluoronicotinic acid Target->Intermediate_1 Difluoromethylation Precursor_1 2,6-Dihydroxy-5-fluoronicotinic acid ester Intermediate_1->Precursor_1 Chlorination & Hydrolysis Precursor_2 2,6-Dichloro-5-fluoro-3-cyanopyridine Intermediate_1->Precursor_2 Hydrolysis Starting_Materials_1 Ethyl fluoroacetate, Ethyl formate, Methyl malonamate Precursor_1->Starting_Materials_1 Condensation Starting_Materials_2 2,6-Dihydroxy-3-cyano-5-fluoropyridine Precursor_2->Starting_Materials_2 Chlorination

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a critical step in the overall synthetic sequence. Several routes have been reported in the literature, with a common strategy involving the construction of a substituted pyridine ring followed by functional group manipulations. A well-documented approach, detailed in patent literature, involves the initial formation of a dihydroxynicotinic acid derivative, followed by chlorination and subsequent hydrolysis.[1][2][3][4][5]

Pathway A: From Ethyl Fluoroacetate and Methyl Malonamate

This pathway commences with the condensation of ethyl fluoroacetate and ethyl formate in the presence of a strong base like sodium methoxide. The resulting enolate then reacts with methyl malonamate to construct the pyridine ring core. Subsequent acidification and workup yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1][4]

Pathway_A Start_A Ethyl fluoroacetate + Ethyl formate + Methyl malonamate Intermediate_A1 Methyl 2,6-dihydroxy-5-fluoronicotinate Start_A->Intermediate_A1 Condensation Intermediate_A2 2,6-Dichloro-5-fluoronicotinoyl chloride Intermediate_A1->Intermediate_A2 POCl₃, LiCl Product_A 2,6-Dichloro-5-fluoronicotinic acid Intermediate_A2->Product_A Hydrolysis

Caption: Synthetic pathway for 2,6-dichloro-5-fluoronicotinic acid starting from acyclic precursors.

Experimental Protocol: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [1][4]

  • To a solution of ethyl fluoroacetate and ethyl formate at 0 °C, sodium methoxide is added.

  • After stirring for several hours at room temperature, a solution of methyl malonamate in methanol is added.

  • The mixture is heated at reflux for a specified period.

  • The reaction is then quenched by the addition of hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford methyl 2,6-dihydroxy-5-fluoronicotinate.

The subsequent conversion to 2,6-dichloro-5-fluoronicotinic acid involves a two-step process: chlorination followed by hydrolysis. The chlorination is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and a chloride source like lithium chloride (LiCl) or phosphorus pentachloride (PCl₅) at elevated temperatures. This reaction converts the hydroxyl groups to chlorine atoms and the carboxylic ester to an acid chloride.[1][3][4]

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid [1][4]

  • Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium chloride in a sealed tube.

  • After cooling, the reaction mixture is worked up to isolate 2,6-dichloro-5-fluoronicotinoyl chloride.

  • The crude acid chloride is then carefully hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the desired 2,6-dichloro-5-fluoronicotinic acid.

Pathway B: From 2,6-Dichloro-5-fluoro-3-cyanopyridine

An alternative route to 2,6-dichloro-5-fluoronicotinic acid involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[6][7][8][9] The cyano-substituted pyridine can be prepared from 2,6-dihydroxy-3-cyano-5-fluoropyridine.[3]

Experimental Protocol: Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine [6]

  • 2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in concentrated sulfuric acid at an elevated temperature to facilitate hydrolysis of the nitrile to the corresponding amide.

  • The reaction mixture is then cooled, and water is carefully added to control the exotherm and adjust the sulfuric acid concentration.

  • The mixture is heated to complete the hydrolysis of the amide to the carboxylic acid.

  • The product, 2,6-dichloro-5-fluoronicotinic acid, precipitates upon cooling and can be isolated by filtration.

Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group at the C3 position is the final and most challenging step in the synthesis. Several modern synthetic methods can be considered for this transformation.

Option 1: Decarboxylative Difluoromethylation

Decarboxylative_Difluoromethylation Intermediate_1 2,6-Dichloro-5-fluoronicotinic acid Product This compound Intermediate_1->Product [Photocatalyst], Difluoromethylating Agent, Light

Caption: Proposed photocatalytic decarboxylative difluoromethylation.

Conceptual Protocol for Photocatalytic Decarboxylative Difluoromethylation:

  • In a suitable reaction vessel, 2,6-dichloro-5-fluoronicotinic acid, a photocatalyst (e.g., an iridium or ruthenium complex), and a difluoromethylating agent (e.g., a difluoromethyl sulfone or a related radical precursor) are dissolved in an appropriate solvent.

  • The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is worked up, and the product is purified by chromatography.

Mechanistic Considerations: The reaction likely proceeds through a single-electron transfer (SET) from the excited photocatalyst to the carboxylic acid, leading to a carboxyl radical. This radical readily undergoes decarboxylation to form a pyridyl radical, which is then trapped by the difluoromethyl radical generated from the difluoromethylating agent.

Option 2: Functional Group Interconversion and Subsequent Difluoromethylation

If direct decarboxylative difluoromethylation proves to be low-yielding or incompatible with the substrate, a two-step approach involving the conversion of the carboxylic acid to a more reactive functional group can be employed.

4.2.1. Reduction to an Aldehyde and Deoxyfluorination

The carboxylic acid can be reduced to the corresponding aldehyde, 2,6-dichloro-3-formyl-5-fluoropyridine. This transformation can be achieved via the acid chloride followed by reduction with a suitable reducing agent. The resulting aldehyde can then be converted to the difluoromethyl group using a deoxofluorinating agent.

Aldehyde_Route Intermediate_1 2,6-Dichloro-5-fluoronicotinic acid Intermediate_2 2,6-Dichloro-5-fluoronicotinoyl chloride Intermediate_1->Intermediate_2 SOCl₂ or (COCl)₂ Intermediate_3 2,6-Dichloro-3-formyl-5-fluoropyridine Intermediate_2->Intermediate_3 Reduction Product This compound Intermediate_3->Product Deoxyfluorination (e.g., DAST, Deoxo-Fluor®)

Caption: Synthetic route via an aldehyde intermediate.

Conceptual Protocol:

  • Formation of the Acid Chloride: 2,6-dichloro-5-fluoronicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride.

  • Reduction to the Aldehyde: The crude acid chloride is then reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride or by a Rosenmund reduction.

  • Deoxyfluorination: The purified aldehyde is treated with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to yield the final product.[12][16]

4.2.2. Conversion to a Halide and Difluoromethylation

Alternatively, the carboxylic acid can be converted to a halide (e.g., a bromide or iodide) via a Hunsdiecker-type reaction. The resulting 3-halo-2,6-dichloro-5-fluoropyridine can then undergo a transition-metal-catalyzed cross-coupling reaction with a difluoromethyl source.[1][2][6][7]

Conceptual Protocol:

  • Halodecarboxylation: The silver salt of 2,6-dichloro-5-fluoronicotinic acid is treated with bromine or iodine to yield the corresponding 3-halopyridine derivative.

  • Cross-Coupling: The 3-halopyridine is then subjected to a palladium- or copper-catalyzed cross-coupling reaction with a suitable difluoromethylating reagent, such as a difluoromethyl-containing organometallic species.

Characterization and Purity Analysis

The final product, this compound, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic splitting patterns of the difluoromethyl group in both ¹H and ¹⁹F NMR are key diagnostic features.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatility and purity of the compounds.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

  • Corrosive Reagents: Phosphorus oxychloride, thionyl chloride, and strong acids and bases are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorinating Agents: Deoxyfluorinating agents like DAST are moisture-sensitive and can release toxic and corrosive hydrogen fluoride (HF) upon contact with water. These reagents should be handled with extreme care in a dry environment.

  • Pressurized Reactions: Reactions conducted in sealed tubes at high temperatures can generate significant pressure. Appropriate pressure-rated equipment and safety shields should be used.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is a challenging but achievable task for skilled synthetic chemists. This guide has outlined plausible synthetic strategies, focusing on the preparation of a key nicotinic acid intermediate and subsequent modern methods for introducing the difluoromethyl group. The choice of the optimal route will depend on the available resources, desired scale, and the specific requirements of the research or development program. As the field of fluorine chemistry continues to evolve, new and more efficient methods for the synthesis of such valuable building blocks are likely to emerge.

References

A Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Fluoropyridines

In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its utility is significantly amplified through strategic halogenation. The introduction of fluorine, chlorine, and fluorinated alkyl groups, such as the difluoromethyl (CHF₂) moiety, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. These substitutions influence lipophilicity, metabolic stability, pKa, and binding interactions with biological targets.

This guide provides an in-depth technical overview of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine (CAS Number: 1374659-39-8 ), a highly functionalized building block. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established principles of pyridine chemistry to offer a robust framework for its synthesis, handling, and application. The principles outlined herein are designed to empower researchers to effectively utilize this and similar reagents in their discovery programs.

Physicochemical & Structural Properties

A comprehensive understanding of a reagent's properties is foundational to its effective use. The properties of this compound are primarily dictated by the interplay of its substituents on the pyridine ring.

PropertyValue/DescriptionRationale & Scientific Insight
CAS Number 1374659-39-8[1]The unique identifier for this specific chemical entity.
Molecular Formula C₆H₂Cl₂F₃NDerived from its constituent atoms.
Molecular Weight 215.99 g/mol [1]The sum of the atomic weights of its constituent atoms.
Appearance Likely a solid at room temperature.Based on analogous polychlorinated/fluorinated pyridines which are typically solids[2].
Purity Commercially available up to 97%[1].Purity is a critical parameter for ensuring reproducibility in synthetic applications.
Key Structural Features Pyridine ring with two chlorine atoms at C2 and C6, a fluorine atom at C5, and a difluoromethyl group at C3.The electron-withdrawing nature of the halogens and the CHF₂ group significantly deactivates the pyridine ring towards electrophilic substitution but activates the chloro-substituted positions for nucleophilic aromatic substitution (SNAr).

Strategic Synthesis of Substituted Pyridines

A plausible synthetic strategy would involve the construction of a substituted pyridine ring followed by halogenation and introduction of the difluoromethyl group.

Conceptual Synthetic Workflow

G cluster_0 Pathway A: Late-Stage Difluoromethylation cluster_1 Pathway B: Building Block Approach A1 Substituted Pyridine Precursor (e.g., 3-formyl-5-fluoro-2,6-dichloropyridine) A2 Deoxofluorination A1->A2 DAST or Deoxo-Fluor® A3 Target Molecule: This compound A2->A3 B1 Difluoromethyl-containing Building Block B2 Cyclocondensation B1->B2 With suitable reaction partners B3 Halogenation B2->B3 e.g., POCl₃/PCl₅ B4 Target Molecule: This compound B3->B4

Caption: Conceptual synthetic pathways to the target molecule.

Protocol 1: Hypothetical Synthesis via Deoxofluorination (Pathway A)

This protocol is based on the common transformation of an aldehyde to a difluoromethyl group.

  • Precursor Synthesis: Synthesize a suitable aldehyde precursor, such as 3-formyl-5-fluoro-2,6-dichloropyridine. This can be achieved from corresponding nicotinic acid derivatives. For instance, 2,6-dichloro-5-fluoronicotinic acid can be reduced to the alcohol and subsequently oxidized to the aldehyde.

  • Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the aldehyde precursor dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane).

  • Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Causality Note: The low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Reactivity and Application as a Synthetic Intermediate

The true value of this compound lies in its potential for derivatization. The two chlorine atoms at the 2- and 6-positions are activated for nucleophilic aromatic substitution (SNAr), making them excellent leaving groups.

Key Reactions and Mechanistic Considerations

  • Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2- or 6-position can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The selectivity can often be controlled by temperature and the nature of the nucleophile. This reaction is central to building molecular complexity and is a cornerstone of many pharmaceutical and agrochemical synthesis campaigns[5].

SNAr Start 2,6-Dichloro-3-(CHF₂)-5-F-Pyridine Product1 Monosubstituted Product 2-Nu-6-Cl-3-(CHF₂)-5-F-Pyridine Start->Product1 Controlled conditions (e.g., 1 eq. Nu-H, low temp) Nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nuc->Product1 Product2 Disubstituted Product 2,6-di-Nu-3-(CHF₂)-5-F-Pyridine Nuc->Product2 Product1->Product2 Harsher conditions (e.g., excess Nu-H, high temp)

Caption: General workflow for SNAr reactions.

  • Cross-Coupling Reactions: The C-Cl bonds can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex derivatives. Halogenated pyridines are well-established, versatile building blocks for such transformations.

Potential Applications in Drug Discovery and Agrochemicals

Based on the applications of structurally similar compounds, this compound is a high-potential intermediate for:

  • Agrochemicals: Many modern herbicides and fungicides contain fluorinated pyridine cores. The specific substitution pattern of this molecule could lead to the discovery of new active ingredients with improved efficacy or novel modes of action[6][7]. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products[3][8].

  • Pharmaceuticals: The pyridine moiety is a common pharmacophore. The unique electronic properties conferred by the difluoromethyl group and the multiple halogen substituents make this a valuable scaffold for synthesizing inhibitors of kinases, proteases, and other enzymes. Analogous compounds like 2,6-dichloro-5-fluoronicotinic acid are key intermediates in the synthesis of antibacterial agents[2].

Safety, Handling, and Storage

As a highly halogenated and reactive organic compound, this compound must be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for a conservative safety protocol.

Hazard Profile (Inferred from Analogues)
  • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

  • Environmental: May be toxic to aquatic life with long-lasting effects.

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-retardant lab coat is mandatory.

  • Safe Handling Practices:

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion and Future Outlook

This compound represents a modern building block poised for significant application in the fields of drug discovery and agrochemical development. Its densely packed functional groups provide multiple handles for synthetic diversification through well-established reaction classes like nucleophilic aromatic substitution and cross-coupling. While direct literature is sparse, a robust understanding of its potential can be derived from the rich chemistry of its structural analogues. By employing the synthetic strategies, reaction principles, and safety protocols outlined in this guide, researchers can confidently and effectively integrate this promising intermediate into their research and development pipelines, paving the way for the next generation of innovative chemical products.

References

An In-depth Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating molecular properties. The pyridine moiety, a cornerstone in numerous biologically active compounds, undergoes a significant enhancement of its physicochemical and pharmacokinetic profiles upon fluorination. This guide provides a comprehensive technical overview of a particularly intriguing building block: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine .

This document is crafted for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries. It aims to provide not just a compilation of data, but a cohesive narrative that explains the causality behind synthetic choices, the logic of analytical validation, and the potential that this molecule holds. We will delve into its proposed synthesis, in-depth analytical characterization, potential applications, and essential safety protocols, all grounded in established scientific principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted pyridine ring, a class of compounds that has garnered significant interest in medicinal chemistry.[1][2] The presence of multiple halogen atoms, including chlorine and fluorine, along with a difluoromethyl group, imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

PropertyValueSource
CAS Number 1374659-39-8Vendor Data
Molecular Formula C₆H₂Cl₂F₃NVendor Data
Molecular Weight 215.988 g/mol Vendor Data
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)---

Strategic Synthesis Pathway

The proposed synthesis commences with a commercially available or readily synthesized precursor, 2,6-dichloro-5-fluoropyridine. The key transformation is the introduction of the difluoromethyl group at the C-3 position. Recent advancements in C-H functionalization offer a promising avenue for this transformation. A novel method for the regioselective meta- and para-difluoromethylation of pyridines has been developed, which proceeds through a temporary dearomatization strategy using oxazino pyridine intermediates.[1][5] This approach is particularly attractive as it allows for late-stage functionalization under relatively mild conditions.

Proposed Synthetic Workflow:

Synthesis_of_this compound cluster_start Starting Material cluster_dearomatization Dearomatization cluster_difluoromethylation Difluoromethylation cluster_rearomatization Rearomatization cluster_product Final Product start 2,6-Dichloro-5-fluoropyridine dearom Formation of Oxazino Pyridine Intermediate start->dearom DMAD, Methyl Pyruvate difluoro Radical C-H Difluoromethylation dearom->difluoro Difluoromethyl radical source (e.g., TMSCF2H/oxidant) rearom Rearomatization difluoro->rearom Acid/Base workup product This compound rearom->product

Caption: Proposed synthesis of the target molecule.

Experimental Protocol (Proposed):

  • Step 1: Formation of the Oxazino Pyridine Intermediate.

    • To a solution of 2,6-dichloro-5-fluoropyridine in an appropriate aprotic solvent (e.g., acetonitrile), add dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate.

    • The reaction mixture is stirred at room temperature until the formation of the oxazino pyridine intermediate is complete, as monitored by TLC or LC-MS.

    • The intermediate can be isolated or used directly in the next step.

  • Step 2: Radical C-H Difluoromethylation.

    • To the solution containing the oxazino pyridine intermediate, add a suitable difluoromethyl radical source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) and an oxidant (e.g., a silver salt).

    • The reaction is typically carried out under an inert atmosphere and may require heating or photolytic initiation, depending on the specific reagents used. The regioselectivity for the meta-position is directed by the oxazino intermediate.[6][7]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 3: Rearomatization and Isolation.

    • Upon completion of the difluoromethylation, the reaction mixture is treated with an acid or base to facilitate rearomatization to the pyridine ring.

    • The crude product is then subjected to a standard aqueous workup, followed by extraction with an organic solvent.

    • Purification by column chromatography on silica gel will yield the desired this compound.

Analytical Characterization: A Multi-faceted Approach

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a detailed picture of the molecular structure. While experimental data for the exact target molecule is not publicly available, we can predict the expected spectral features based on closely related analogs and the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single aromatic proton and the proton of the difluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0s-H-4 (aromatic)
~6.8t~55H of CHF₂

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~150C-2, C-6 (attached to Cl)
~155 (d)C-5 (attached to F)
~125C-3 (attached to CHF₂)
~130C-4
~115 (t)CHF₂

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[7][8][9] We expect to see two distinct signals: one for the fluorine on the pyridine ring and another for the difluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-120 to -140s-F at C-5
-110 to -130d~55CHF₂

NMR Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_structure Structure Confirmation prep Dissolve sample in deuterated solvent (e.g., CDCl3) acq_H ¹H NMR prep->acq_H acq_C ¹³C NMR prep->acq_C acq_F ¹⁹F NMR prep->acq_F proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc acq_F->proc analysis Chemical Shift, Integration, Coupling Constant Analysis proc->analysis structure Elucidation of Molecular Structure analysis->structure

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution, which is characteristic for chlorine-containing compounds.

  • Expected Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, the isotopic pattern will be characteristic, with peaks at m/z 215 (for ³⁵Cl₂), 217 (for ³⁵Cl³⁷Cl), and 219 (for ³⁷Cl₂).

  • Fragmentation Pattern: Fragmentation may involve the loss of chlorine atoms, fluorine atoms, or the difluoromethyl group, providing further structural confirmation.

Potential Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of novel agrochemicals and pharmaceuticals.[3][4]

Agrochemicals

Fluorinated pyridines are integral components of many modern herbicides, fungicides, and insecticides.[3] The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the final product. This building block could be utilized in the synthesis of:

  • Herbicides: As a scaffold for new herbicides with improved efficacy and crop selectivity.

  • Fungicides: In the development of novel fungicides that target specific fungal pathogens.

  • Insecticides: As a key intermediate for insecticides with novel modes of action.

Pharmaceuticals

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its fluorination is a well-established strategy to improve drug-like properties.[2] this compound can serve as a starting material for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The unique substitution pattern of this molecule could lead to novel inhibitors with high potency and selectivity.

  • Antiviral and Anticancer Agents: The introduction of fluorine and a difluoromethyl group can enhance the antiviral and anticancer properties of heterocyclic compounds.[2]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can improve blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar polychlorinated and fluorinated pyridines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Skin: Immediately wash the affected area with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel, high-value compounds in the agrochemical and pharmaceutical industries. Its unique combination of functional groups offers a rich platform for chemical exploration and the development of next-generation products. While further research is needed to fully elucidate its reactivity and potential applications, the foundational principles of fluorinated pyridine chemistry suggest a bright future for this intriguing molecule. As synthetic methodologies for the introduction of fluorinated moieties continue to advance, we can expect to see the emergence of innovative applications for this and related compounds, driving progress in both human health and agriculture.

References

Spectroscopic Profile of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a highly functionalized pyridine derivative of significant interest in medicinal and agricultural chemistry. The unique combination of chloro, fluoro, and difluoromethyl substituents on the pyridine core imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules. Understanding the precise structural features of this compound is paramount for its effective utilization in drug design and development. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The pyridine ring is substituted with five groups: two chlorine atoms at positions 2 and 6, a difluoromethyl group at position 3, a fluorine atom at position 5, and a nitrogen atom inherent to the pyridine ring. The sole hydrogen atom is located at position 4. This high degree of substitution and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) lead to complex but informative spectra.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the proton at the C4 position and a signal for the proton of the difluoromethyl group.

  • Aromatic Proton (H4): This proton is expected to appear as a multiplet due to coupling with the adjacent fluorine atom at C5 and the difluoromethyl group at C3. The electron-withdrawing nature of the surrounding halogen atoms will shift this signal downfield, likely in the range of 7.5 - 8.5 ppm .

  • Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms of the same group. This signal is expected in the range of 6.5 - 7.5 ppm .

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this molecule, with three distinct fluorine environments.

  • Fluorine at C5: This fluorine atom will likely appear as a multiplet due to coupling with the H4 proton and the difluoromethyl group. Its chemical shift is predicted to be in the typical range for aromatic fluorides.

  • Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a doublet due to coupling with the proton of the same group. The chemical shift is expected in the characteristic region for difluoromethyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and one for the difluoromethyl carbon. All signals will be affected by C-F coupling.

Carbon Atom Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C2145 - 155Doublet or multiplet
C3120 - 130Doublet of doublets or multiplet
C4135 - 145Doublet
C5150 - 160Doublet
C6145 - 155Singlet or small multiplet
-CHF₂110 - 120Triplet

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse experiment.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse experiment, with proton decoupling.

    • Set a wide spectral width to encompass all fluorine signals.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1).

Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms or side chains.[1][2][3][4][5]

G M [M]⁺ M-Cl [M-Cl]⁺ M->M-Cl - Cl M-CHF2 [M-CHF₂]⁺ M->M-CHF2 - CHF₂ Py_core Fragmented Pyridine Core M-Cl->Py_core M-CHF2->Py_core

Figure 2: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at 70 eV as a standard method. For softer ionization, consider chemical ionization (CI) or electrospray ionization (ESI).

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (around 234 g/mol ).

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution to confirm the presence of two chlorine atoms. Interpret the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C-H (aromatic)3050 - 3150Stretching
C=C, C=N (aromatic ring)1400 - 1600Stretching
C-F (aromatic)1200 - 1300Stretching
C-Cl700 - 850Stretching
C-F (difluoromethyl)1000 - 1100Stretching

Table 2: Predicted IR Absorption Bands.

The interpretation of IR spectra for highly halogenated compounds can be complex due to the coupling of vibrations.[6][7][8][9]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption

Pyridine and its derivatives typically exhibit π → π* and n → π* transitions in the UV region.[10][11][12][13][14] For this compound, the absorption maxima are expected to be in the range of 250 - 280 nm . The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Data Acquisition: Record the absorption spectrum over the range of 200 - 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers can gain valuable insights into the expected NMR, MS, IR, and UV-Vis characteristics of this important synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structure confirmation.

References

An In-depth Technical Guide to 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document details its fundamental physicochemical properties, explores plausible synthetic pathways and inherent reactivity, and elucidates its primary application as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Emphasis is placed on the strategic influence of its distinct functional groups—the dichloro substitution pattern, the electron-withdrawing difluoromethyl group, and the ring-activating fluorine atom—on its chemical behavior. A representative experimental protocol for its use in nucleophilic aromatic substitution, alongside critical safety and handling information, is provided to equip researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, ubiquitous in a vast array of biologically active molecules.[1] The strategic incorporation of fluorine atoms or fluoroalkyl groups into this heterocyclic system has become a powerful and widely adopted strategy in modern drug discovery.[1][2][3] Fluorination can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, membrane permeability, and binding affinity for its target protein.[2][3][4]

This compound (CAS: 1374659-39-8) is a prime exemplar of a highly functionalized, high-value intermediate designed for complex molecular synthesis. Its structure is characterized by:

  • A Pyridine Core: An electron-deficient aromatic ring.

  • Dichloro Substitution at C2 and C6: These positions are highly activated toward nucleophilic attack, serving as excellent leaving groups.

  • A Difluoromethyl Group at C3: A strong electron-withdrawing group that further enhances the electrophilicity of the pyridine ring.

  • A Fluoro Group at C5: A less labile halogen that modulates the electronic properties of the ring system.

This unique combination of features makes it a sought-after building block for creating complex, multi-substituted pyridine derivatives, which are key components in the development of innovative pharmaceuticals and next-generation crop protection agents.[5][6]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthetic chemistry and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1374659-39-8[7]
Molecular Formula C₆H₂Cl₂F₃N[7]
Molecular Weight 215.99 g/mol [7][8]
Appearance Assumed to be a solid at room temperature

Synthesis and Chemical Reactivity

While specific, publicly documented synthetic routes for this compound are not abundant, its structure suggests plausible manufacturing pathways based on established heterocyclic chemistry principles.

Plausible Synthetic Strategies
  • Halogen Exchange (Halex) Reactions: A common method for producing fluoropyridines involves the substitution of chlorine atoms with fluorine using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[9][10] The synthesis could potentially start from a polychlorinated picoline derivative, where selective fluorination is achieved under controlled conditions.

  • Cyclocondensation: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is another powerful strategy.[5] This "bottom-up" approach allows for the precise installation of the desired substitution pattern from the outset.

  • Direct Chlorination/Fluorination: A starting material like a 3-methylpyridine (picoline) derivative could undergo a series of chlorination and fluorination steps. Such processes often occur at high temperatures and may involve catalysts to control regioselectivity, though the formation of by-products is a common challenge.[5][11]

Inherent Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the electronic deficiency of the pyridine ring, which is amplified by its five halogen substituents. The chlorine atoms at the C2 and C6 positions are particularly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This high reactivity is the primary reason for its utility as a chemical intermediate.

The choice of nucleophile and reaction conditions allows for selective substitution, typically at the more sterically accessible C6 or the electronically favored C2 position. The difluoromethyl group's potent inductive effect significantly lowers the electron density across the ring, making the SₙAr reaction kinetically favorable, often proceeding under milder conditions than less substituted pyridines.

Diagram: Conceptual Model of Reactivity

The following diagram illustrates the key structural features that dictate the molecule's synthetic utility.

G cluster_molecule This compound cluster_features Key Structural Features cluster_outcome Resulting Chemical Utility mol C₆H₂Cl₂F₃N F C5-Fluoro Group (Electronic Modulation) mol->F Cl C2/C6-Dichloro Groups (Excellent Leaving Groups for SₙAr) mol->Cl CF2H C3-Difluoromethyl Group (Strong Electron-Withdrawing Effect) mol->CF2H app Versatile Intermediate for Pharmaceutical & Agrochemical Synthesis F->app Modulates Physicochemical Properties Cl->app Activates Ring for Nucleophilic Attack CF2H->app Activates Ring for Nucleophilic Attack

Caption: Key functional groups and their contribution to synthetic utility.

Applications in Research and Drug Development

The primary value of this compound is as a molecular scaffold for building more complex, biologically active compounds. Its utility is analogous to that of other critical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is in high demand for producing crop-protection products.[5]

  • Pharmaceutical Synthesis: This intermediate can be used to introduce a substituted pyridine motif into a larger molecule. By sequentially replacing the two chlorine atoms with different nucleophiles (e.g., amines, thiols, alcohols), medicinal chemists can construct diverse libraries of compounds for screening against various biological targets, including kinases, proteases, and receptors.[6][12] The difluoromethyl group is often favored over the more common trifluoromethyl group for its ability to act as a bioisostere of a hydroxyl or thiol group, potentially forming hydrogen bonds and improving target engagement.

  • Agrochemical Development: In the agrochemical industry, halogenated pyridines are foundational to many high-performance herbicides, fungicides, and insecticides.[6] The stability imparted by the C-F bonds and the tailored reactivity of the C-Cl bonds make this compound an ideal starting point for synthesizing new active ingredients with improved efficacy and safety profiles.[6]

Experimental Protocol: Exemplary SₙAr Reaction

This section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction, a common application for this intermediate. This procedure is illustrative and must be adapted based on the specific nucleophile and desired product, with all work conducted under the supervision of qualified personnel.

Objective: To synthesize a 2-amino-6-chloro-3-(difluoromethyl)-5-fluoropyridine derivative via selective monosubstitution.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and anhydrous potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This prevents side reactions involving atmospheric moisture.

    • Add anhydrous DMF via syringe to dissolve the starting material.

  • Nucleophile Addition:

    • In a separate vial, dissolve the amine nucleophile in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the product from the water-soluble DMF and salts.

    • Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired monosubstituted product.

Diagram: SₙAr Experimental Workflow

G start Start setup 1. Reaction Setup - Add Pyridine & K₂CO₃ to flask - Purge with Nitrogen - Add anhydrous DMF start->setup addition 2. Nucleophile Addition - Dissolve Amine in DMF - Add dropwise to reaction setup->addition reaction 3. Reaction & Monitoring - Heat to 60-80 °C - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate - Wash with Brine reaction->workup purify 5. Purification - Dry over MgSO₄ - Concentrate solvent - Flash Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Step-by-step workflow for a typical SₙAr reaction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar polychlorinated and fluorinated pyridines indicate that it should be handled with significant caution.[13][14][15][16][17]

  • Hazard Classification (Anticipated):

    • Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[14][15][16]

    • Skin Corrosion/Irritation: Causes skin irritation.[13][14]

    • Eye Damage/Irritation: Causes serious eye irritation.[13][14]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation.[17]

  • Handling and Storage:

    • Avoid generating dust.[16]

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[13][17]

    • Wash hands thoroughly after handling.[15]

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its unique arrangement of halogen substituents activates the pyridine core for nucleophilic substitution, providing a robust platform for the construction of complex molecules. For researchers in the pharmaceutical and agrochemical sectors, this compound represents a key building block for accessing novel chemical entities with potentially enhanced biological activity and optimized physicochemical properties. Proper understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

reactions of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactions of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern synthetic chemistry, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make them cornerstones in the development of pharmaceuticals and agrochemicals. Within this class, this compound stands out as a highly functionalized and versatile intermediate. Its pyridine core is strategically adorned with multiple halogen substituents, creating a scaffold primed for diverse and selective chemical transformations.

The presence of two chlorine atoms at the electronically activated C2 and C6 positions, coupled with the strong electron-withdrawing nature of the fluorine and difluoromethyl groups, renders the molecule highly susceptible to a range of reactions. This guide provides a comprehensive technical overview of the primary reaction classes of this key intermediate, offering field-proven insights into its reactivity, detailed experimental protocols, and its application in the synthesis of complex molecular architectures.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is a direct consequence of the interplay between its substituents. The chlorine atoms at the α-positions (C2 and C6) are excellent leaving groups, making them the primary sites for substitution reactions. The difluoromethyl (-CHF₂) and fluoro (-F) groups at the β-positions exert a powerful electron-withdrawing inductive effect, which significantly acidifies the pyridine ring protons and, more importantly, activates the C-Cl bonds toward nucleophilic attack.

This electronic activation is crucial for facilitating reactions that would otherwise be sluggish on a less substituted pyridine ring. The key to harnessing this compound's synthetic potential lies in understanding and controlling the regioselectivity of these transformations.

Caption: Core structure and reactive centers of the title compound.

Key Transformation Pathways

The synthetic utility of this compound is dominated by two principal classes of reactions: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNA_r)

The most prevalent reaction pathway involves the displacement of the chloro substituents by a wide array of nucleophiles. The high electronegativity of fluorine accelerates SNA_r reactions compared to their chlorine analogues, making fluoropyridines highly reactive substrates. While the traditional mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex, recent studies suggest that many SNA_r reactions may proceed through a concerted mechanism, particularly on heterocyclic systems with good leaving groups like chloride.

Regioselectivity: For the closely related 2,6-dichloro-3-(trifluoromethyl)pyridine, reactions with nucleophiles show a remarkable regioselectivity. The initial substitution occurs preferentially at the C2 position, despite it being more sterically hindered by the adjacent -CF₃ group. This is attributed to the powerful electron-withdrawing effect of the trihalogenomethyl group, which makes the C2 position more electrophilic. A similar outcome is anticipated for the difluoromethyl analogue. This predictable selectivity allows for the sequential introduction of two different nucleophiles.

G start 2,6-Dichloro-3-(CHF₂)-5-F-Pyridine intermediate Meisenheimer-like Transition State start->intermediate product1 2-Nu-6-Chloro-3-(CHF₂)-5-F-Pyridine intermediate->product1 Cl⁻ loss product2 2,6-di-Nu-3-(CHF₂)-5-F-Pyridine product1->product2 + Nu'⁻ (Harsher Conditions) nucleophile1 Nucleophile (Nu⁻) nucleophile1->intermediate Attack at C2 nucleophile2 Nucleophile' (Nu'⁻)

Caption: General workflow for sequential Nucleophilic Aromatic Substitution (SNAr).

Table 1: Representative SNAr Reactions

NucleophileReagent ExampleTypical ConditionsProduct Type
O-NucleophileSodium Methoxide (NaOMe)THF or MeOH, 0°C to RT2-Methoxy-6-chloro...
N-NucleophileBenzylamineK₂CO₃, DMSO, 80°C2-(Benzylamino)-6-chloro...
S-NucleophileSodium Thiophenoxide (NaSPh)DMF, 50°C2-(Phenylthio)-6-chloro...
F-NucleophileCesium Fluoride (CsF)DMSO, 150-180°C2-Fluoro-6-chloro...
Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds, and the chloro-substituents on the pyridine ring serve as effective handles for this transformation. This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups.

Regioselectivity and Sequential Coupling: As with SNA_r, the Suzuki-Miyaura coupling exhibits excellent regioselectivity. Studies on 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrate that reaction with one equivalent of an arylboronic acid results in site-selective mono-arylation at the C2 position. This selectivity provides a strategic advantage, enabling a one-pot reaction with two different arylboronic acids to synthesize 2,6-diarylpyridines with distinct aryl substituents. The reaction proceeds smoothly, often without the need for phosphane ligands.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl(L_n) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Py-Ar' red_elim->product aryl_halide Py-Cl aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling

Reaction StageArylboronic Acid (equiv.)CatalystBaseSolventTemp (°C)ProductRef.
Mono-arylationAr¹-B(OH)₂ (1.0)Pd(PPh₃)₄K₃PO₄THF902-Ar¹-6-chloro...
Di-arylation (one-pot)1. Ar¹-B(OH)₂ (1.0) 2. Ar²-B(OH)₂ (1.3)Pd(PPh₃)₄K₃PO₄ then K₂CO₃THF then 1,4-Dioxane90 then 1202-Ar¹-6-Ar²...

Application in Complex Synthesis: A Conceptual Workflow

The predictable, regioselective nature of these reactions makes this compound an ideal starting material for building complex, biologically active molecules. A common synthetic strategy involves first performing a Suzuki-Miyaura coupling to install a key scaffold, followed by an SNA_r reaction to introduce a functional group for modulating solubility or binding affinity. This sequential approach is highly valuable in drug discovery programs.

workflow start 2,6-Dichloro-3-(CHF₂)-5-F-Pyridine step1 Step 1: Suzuki Coupling (Site-selective at C2) start->step1 intermediate 2-Aryl-6-chloro-3-(CHF₂)-5-F-Pyridine step1->intermediate step2 Step 2: SNAr Reaction (Displacement at C6) intermediate->step2 final_product Complex Target Molecule (e.g., Kinase Inhibitor) step2->final_product

Caption: Conceptual workflow for multi-step synthesis from the title compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and serve as a robust starting point for experimentation.

Protocol 1: Regioselective Mono-arylation via Suzuki-Miyaura Coupling
  • Objective: To synthesize 2-Aryl-6-chloro-3-(difluoromethyl)-5-fluoropyridine.

  • System Validation: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of a single major, less polar product.

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add anhydrous tetrahydrofuran (THF, 5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Foreword: The Strategic Role of Fluorinated Pyridines in Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility and Biological Significance of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

In the landscape of modern chemical research, particularly within the agrochemical and pharmaceutical sectors, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical properties, leading to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: This compound . While not typically an end-product with direct biological activity, its true significance lies in its role as a versatile intermediate—a foundational component for constructing a new generation of potent, biologically active molecules. This document provides an in-depth exploration of its synthetic applications and the biological mechanisms of the powerful compounds derived from its unique structure.

Chemical Profile and Synthetic Access

Before delving into its applications, it is crucial to understand the chemical nature of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₂Cl₂F₃N
Molecular Weight 215.99 g/mol
CAS Number 1374659-39-8
Appearance Solid

The synthesis of fluorinated pyridines often involves multi-step processes, including chlorination and fluorine exchange reactions from more common starting materials like picoline.[1][2] The preparation of this compound leverages established principles of heterocyclic chemistry, ensuring its availability as a key starting material for more complex syntheses. The presence of two chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, while the difluoromethyl and fluorine substituents contribute to the electronic properties and overall stability of the molecule, influencing the bioactivity of its derivatives.[3]

Core Application: A Scaffold for High-Performance Agrochemicals

The primary value of this compound is realized in its conversion to a range of potent agrochemicals. The pyridine core, enhanced by its specific halogenation pattern, serves as an excellent scaffold for developing novel herbicides, fungicides, and insecticides.

Synthesis of Advanced Fungicides: Targeting Fungal Respiration

A prominent application of this intermediate is in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.[4] These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action critical for controlling a broad spectrum of plant pathogens.

The synthesis often involves a condensation reaction between a pyridine carboxylic acid derivative (obtained from the title compound) and an appropriate amine intermediate. This modular approach allows for the generation of a diverse library of candidate molecules for bioactivity screening.[5]

Mechanism of Action: SDHI Fungicides

SDHI fungicides work by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage halts cellular respiration, depriving the fungal cells of ATP (energy), which ultimately leads to cell death. The unique substitutions on the pyridine ring, originating from the this compound scaffold, play a crucial role in ensuring a precise fit into the enzyme's active site, enhancing potency and selectivity.[5]

cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain (Complexes III, IV) Complex_II->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI SDHI Fungicide (Derived from Pyridine Intermediate) SDHI->Inhibition Inhibition->Complex_II caption Mechanism of SDHI Fungicides

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.

Development of Novel Herbicides

Fluorinated pyridines are integral to the design of modern herbicides. While specific commercial herbicides directly derived from this compound are not prominently documented in public literature, its structural motifs are characteristic of compounds targeting key plant enzymes. For instance, pyridine-based herbicides are known to inhibit enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[6][7] The unique electronic properties conferred by the difluoromethyl and fluoro groups can enhance the binding of the herbicide to its target enzyme, leading to greater efficacy at lower application rates.[3]

Potential Mechanism of Action: PPO Inhibition PPO-inhibiting herbicides block a key enzyme in the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly destructive reactive oxygen species. These radicals cause rapid lipid peroxidation and membrane damage, leading to the death of the weed.[6]

Experimental Protocols: From Synthesis to Bio-Evaluation

To provide a practical context, this section outlines a representative workflow for synthesizing a potential fungicide from our core intermediate and subsequently evaluating its biological activity.

Representative Synthesis of a Pyridine Carboxamide Derivative

This protocol is a generalized example based on common condensation reactions used in agrochemical synthesis.[5]

Objective: To synthesize a novel N-aryl nicotinamide derivative as a potential SDHI fungicide.

Step-by-Step Methodology:

  • Hydrolysis: The this compound is first converted to its corresponding carboxylic acid. This typically involves hydrolysis under acidic or basic conditions, followed by acidification to precipitate the product.

  • Acid Chloride Formation: The resulting pyridine carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the highly reactive acid chloride intermediate.

  • Condensation: The crude acid chloride is then reacted with a selected aniline derivative (e.g., 2-(p-tolylamino)aniline) in the presence of a base (like pyridine or triethylamine) to act as an acid scavenger.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified using column chromatography to yield the target pyridine carboxamide.

Start 2,6-Dichloro-3-(difluoromethyl) -5-fluoropyridine Step1 Hydrolysis Start->Step1 Intermediate1 Pyridine Carboxylic Acid Step1->Intermediate1 Step2 Chlorination (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 Pyridine Acid Chloride Step2->Intermediate2 Step3 Condensation (Amidation) Intermediate2->Step3 Aniline Substituted Aniline Aniline->Step3 Crude Crude Product Step3->Crude Step4 Purification (Chromatography) Crude->Step4 Final Final Pyridine Carboxamide (Potential Fungicide) Step4->Final caption Synthetic Pathway to a Pyridine Carboxamide Fungicide

Caption: Synthetic Pathway to a Pyridine Carboxamide Fungicide.

In Vitro Fungicidal Bioassay: Mycelial Growth Inhibition

This bioassay is a standard method to determine the intrinsic activity of a potential fungicide against a target pathogen.[8][9]

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the newly synthesized compound against a plant pathogenic fungus (e.g., Botrytis cinerea).

Step-by-Step Methodology:

  • Stock Solution Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, it is amended with the test compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A solvent-only control is also prepared.

  • Plating: The amended PDA is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each plate.

  • Incubation: Plates are incubated in the dark at a suitable temperature (e.g., 22°C) for a period of 3-7 days, or until the mycelium in the control plate has reached the edge.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration. The data is then subjected to probit analysis to determine the EC₅₀ value.

Conclusion and Future Outlook

This compound stands as a testament to the power of enabling chemical intermediates in modern research. While its own biological activity may be limited, its true value is unlocked through synthetic transformations that yield highly potent and specific agrochemicals. The strategic placement of chlorine, fluorine, and difluoromethyl groups on the pyridine ring provides a unique and powerful scaffold for creating next-generation fungicides and herbicides. As the challenges of pesticide resistance and the need for more sustainable crop protection solutions grow, the demand for innovative building blocks like this will undoubtedly increase. Future research will likely focus on expanding the library of bioactive molecules derived from this intermediate, exploring novel modes of action, and optimizing synthetic routes to enhance efficiency and reduce environmental impact.

References

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Niche Fluorinated Pyridine Intermediate

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a halogenated pyridine derivative with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. Due to the limited availability of specific literature on this compound, this guide synthesizes information from analogous structures and established synthetic methodologies to present a predictive yet scientifically grounded resource for researchers. The document covers plausible synthetic pathways, predicted physicochemical properties, and potential applications, offering a valuable starting point for further investigation into this unique chemical entity.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a key heterocycle in numerous bioactive compounds, when combined with fluorine-containing substituents, gives rise to a class of molecules with significant potential.

Specifically, trifluoromethylpyridines have seen widespread use in the development of herbicides and pharmaceuticals.[1][2] The difluoromethyl group, while less common, offers a distinct set of properties, including the ability to act as a lipophilic hydrogen bond donor, potentially enhancing target engagement.[3] This guide focuses on this compound (CAS No. 1374659-39-8), a compound that, while not extensively studied, holds promise as a building block for next-generation bioactive molecules. Its polychlorinated and fluorinated structure suggests a versatile platform for further chemical modification.

Proposed Synthetic Methodologies

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be postulated based on established methods for the synthesis of related fluorinated pyridines and general difluoromethylation techniques. A likely precursor for this synthesis is a derivative of 2,6-dichloro-5-fluoropyridine.

A potential synthetic pathway could involve the introduction of a difluoromethyl group at the 3-position of a suitable 2,6-dichloro-5-fluoropyridine precursor. One common strategy for introducing a difluoromethyl group is through the use of a difluoromethylating agent.

Conceptual Synthetic Pathway

A logical starting material for the synthesis is 2,6-dichloro-5-fluoronicotinic acid or its derivatives, which are known to be versatile intermediates.[4][5] The synthesis could proceed through the following conceptual steps:

G A 2,6-Dichloro-5-fluoronicotinic acid B 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde A->B  Reduction/Oxidation C This compound B->C  Difluoromethylation

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of this compound, based on general laboratory procedures. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde from 2,6-Dichloro-5-fluoronicotinic acid

  • Conversion to the Acid Chloride: To a solution of 2,6-dichloro-5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at room temperature.

  • Catalysis: A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Reduction: The crude acid chloride can be reduced to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

  • Purification: After quenching the reaction, the product can be extracted and purified by column chromatography.

Step 2: Difluoromethylation of 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde

  • Reagent: A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or other similar fluorinating agents.

  • Reaction Conditions: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde from Step 1 in an anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagent: Cool the solution to 0 °C and add DAST dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Final Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the physicochemical properties of this compound are predicted based on the analysis of its structural analogues.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₆H₂Cl₂F₃NBased on chemical structure
Molecular Weight ~234 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or solidAnalogy with similar halogenated pyridines[6]
Boiling Point > 200 °CPresence of multiple halogens increases boiling point
Solubility Insoluble in water; soluble in common organic solventsTypical for polychlorinated aromatic compounds
Stability Stable under standard conditionsThe C-F and C-Cl bonds are generally robust

Potential Applications

The structural features of this compound suggest its primary utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.

Agrochemicals

Many commercial herbicides and insecticides are based on a trifluoromethylpyridine core.[1][7] The 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products.[2] It is plausible that this compound could serve a similar role, with the difluoromethyl group potentially imparting a different spectrum of activity or improved toxicological profile.

G A This compound B Novel Herbicides A->B C Novel Insecticides A->C D Novel Fungicides A->D

Caption: Potential applications in agrochemical synthesis.

Pharmaceuticals

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. For instance, 2,6-dichloro-3-cyano-5-fluoropyridine is a precursor for the synthesis of bioactive molecules with potential antimicrobial and anti-inflammatory properties.[8] The difluoromethyl group in our target molecule can act as a bioisostere for hydroxyl or thiol groups, potentially leading to new drug candidates with improved metabolic stability.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the precautions appropriate for a polychlorinated and fluorinated aromatic compound.

  • Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin, similar to related compounds.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents an intriguing yet underexplored building block for chemical synthesis. While direct experimental data is limited, this guide provides a foundational understanding of its potential synthesis, properties, and applications based on the well-established chemistry of related fluorinated pyridines. It is hoped that this document will stimulate further research into this promising compound and unlock its potential in the development of new agrochemicals and pharmaceuticals.

References

Methodological & Application

Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Detailed Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this pyridine derivative, featuring two chlorine atoms, a fluorine atom, and a difluoromethyl group, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry. This guide outlines two plausible and scientifically grounded synthetic strategies, offering detailed protocols and expert insights into the rationale behind the experimental choices.

Introduction: The Significance of Fluorinated Pyridines

Fluorine-containing organic molecules have become indispensable in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CHF2) is a particularly valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding while offering altered electronic properties. The target molecule, this compound, combines these features on a pyridine scaffold, a privileged heterocycle in numerous approved drugs. Its synthesis, therefore, is a critical step in the exploration of new chemical space for bioactive compounds.

Synthetic Strategies: Two Pathways to the Target Molecule

Two primary synthetic routes are presented here, each with its own set of advantages and challenges.

  • Route 1: Functional Group Interconversion from a Pre-functionalized Pyridine Core. This classic and robust approach involves the initial construction of a 2,6-dichloro-5-fluoropyridine ring with a suitable functional group at the 3-position, which is then converted to the desired difluoromethyl group.

  • Route 2: Direct C-H Difluoromethylation. This more modern and potentially more efficient strategy involves the direct introduction of the difluoromethyl group onto a pre-formed 2,6-dichloro-5-fluoropyridine scaffold through a C-H activation/functionalization reaction.

The choice between these routes will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory.

Route 1: Synthesis via Functional Group Interconversion

This route is a multi-step process that offers a high degree of control over the substitution pattern of the pyridine ring. The general workflow is depicted below.

Route 1 Workflow A 2,6-Dichloro-5-fluoronicotinic Acid B 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde A->B Reduction C This compound B->C Difluoromethylation

Figure 1: General workflow for the synthesis of the target molecule via a functional group interconversion strategy.

Protocol 1.1: Synthesis of 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

The synthesis of the key aldehyde intermediate can be achieved from the commercially available 2,6-dichloro-5-fluoronicotinic acid.

Materials and Reagents:

ReagentGradeSupplier
2,6-Dichloro-5-fluoronicotinic acid≥98%Major suppliers
Oxalyl chloride or Thionyl chlorideReagent gradeMajor suppliers
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major suppliers
Dichloromethane (DCM)Anhydrous, ≥99.8%Major suppliers
Sodium borohydride (NaBH4)≥98%Major suppliers
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Reagent gradeMajor suppliers

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material by thin-layer chromatography (TLC).

    • Expert Insight: The use of a catalytic amount of DMF is crucial for the efficient formation of the acid chloride. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and CO/SO2 gases.

  • Reduction to the Alcohol: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a suitable solvent like ethanol or a mixture of THF and water. Slowly add the solution of the acid chloride to the sodium borohydride solution. The reaction is exothermic and should be controlled by the rate of addition. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Expert Insight: Direct reduction of the acid chloride to the alcohol is a robust method. Alternatively, the acid can be esterified first and then reduced to the alcohol, which might offer better control for large-scale synthesis.

  • Oxidation to the Aldehyde: After the reduction is complete, carefully quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude alcohol in anhydrous DCM. Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (DMP, 1.2 eq). Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

    • Expert Insight: DMP is a milder and often more selective oxidizing agent than PCC, which can sometimes lead to over-oxidation to the carboxylic acid. The choice of oxidant may need to be optimized for this specific substrate.

  • Purification: Upon completion of the oxidation, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts. Concentrate the filtrate and purify the crude aldehyde by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,6-dichloro-5-fluoropyridine-3-carboxaldehyde.

Protocol 1.2: Difluoromethylation of 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

The conversion of the aldehyde to the difluoromethyl group can be achieved using a deoxofluorinating agent.

Materials and Reagents:

ReagentGradeSupplier
2,6-Dichloro-5-fluoropyridine-3-carboxaldehydeAs synthesized above-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Reagent gradeMajor suppliers
Dichloromethane (DCM)Anhydrous, ≥99.8%Major suppliers

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried plastic (e.g., PFA or FEP) or siliconized glass reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-dichloro-5-fluoropyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • Expert Insight: Deoxofluorinating reagents are sensitive to moisture and can react with glass surfaces. The use of plastic or siliconized glassware is highly recommended to prevent etching and ensure reaction efficiency.

  • Difluoromethylation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add diethylaminosulfur trifluoride (DAST, 1.5-2.0 eq) or Deoxo-Fluor (1.5-2.0 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by 19F NMR spectroscopy or GC-MS.

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Route 2: Direct C-H Difluoromethylation

This approach offers a more atom-economical and potentially shorter synthesis of the target molecule by directly functionalizing the C-H bond at the 3-position of a 2,6-dichloro-5-fluoropyridine precursor. A plausible workflow is illustrated below.

Route 2 Workflow A 2,6-Dichloro-5-fluoropyridine B This compound A->B Direct C-H Difluoromethylation

Figure 2: General workflow for the direct C-H difluoromethylation of a pyridine precursor.

Protocol 2.1: Photocatalytic C-H Difluoromethylation of 2,6-Dichloro-5-fluoropyridine

This protocol is based on a recently developed method for the meta-selective C-H difluoromethylation of pyridines and is adapted for the synthesis of the target molecule.[1]

Materials and Reagents:

ReagentGradeSupplier
2,6-Dichloro-5-fluoropyridine≥97%Major suppliers
Sodium difluoromethanesulfinate (CF2HSO2Na)Reagent gradeMajor suppliers
Organic photocatalyst (e.g., Eosin Y or Rose Bengal)Reagent gradeMajor suppliers
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.8%Major suppliers
Acetic acidGlacialMajor suppliers
2,2,6,6-Tetramethylpiperidine (TMP)≥98%Major suppliers

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add 2,6-dichloro-5-fluoropyridine (1.0 eq), sodium difluoromethanesulfinate (2.0-3.0 eq), the organic photocatalyst (e.g., Eosin Y, 1-5 mol%), acetic acid (0.5 eq), and 2,2,6,6-tetramethylpiperidine (TMP, 2.5 eq). Add anhydrous acetonitrile or DMSO (0.1 M solution based on the pyridine substrate).

    • Expert Insight: The choice of photocatalyst and solvent may need to be optimized for this specific substrate to achieve the best regioselectivity and yield. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the excited state of the photocatalyst by oxygen.

  • Photocatalytic Reaction: Seal the reaction vial and place it in front of a suitable light source (e.g., a blue or green LED lamp, typically around 450-550 nm, depending on the photocatalyst). Irradiate the reaction mixture with stirring at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Summary and Comparison

ParameterRoute 1: Functional Group InterconversionRoute 2: Direct C-H Difluoromethylation
Starting Materials 2,6-Dichloro-5-fluoronicotinic acid2,6-Dichloro-5-fluoropyridine
Number of Steps 3-4 steps1 step
Key Reagents Oxalyl chloride, NaBH4, PCC/DMP, DAST/Deoxo-FluorCF2HSO2Na, Photocatalyst, Light
Potential Advantages Well-established transformations, high controlAtom economical, shorter route
Potential Challenges Multiple steps, use of hazardous reagentsRegioselectivity, optimization of photocatalytic conditions

Conclusion

The synthesis of this compound can be approached through two distinct and viable synthetic strategies. The traditional functional group interconversion route offers a high degree of reliability and control, leveraging well-understood chemical transformations. In contrast, the direct C-H difluoromethylation route represents a more modern and potentially more efficient approach, aligning with the principles of green chemistry by reducing the number of synthetic steps. The choice of the optimal route will be dictated by the specific requirements of the research project, including scale, available resources, and the desired level of process optimization. Both protocols provided in this guide are based on established chemical principles and recent advances in synthetic methodology, offering a solid foundation for the successful synthesis of this valuable fluorinated building block.

References

Application Notes and Protocols for the Purification of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a critical fluorinated pyridine intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Addressing the stringent purity requirements of the drug development industry, this document outlines systematic methodologies for recrystallization, fractional distillation, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and robust troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for downstream applications.

Introduction: The Critical Role of Purity for this compound

This compound is a highly functionalized heterocyclic building block. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a difluoromethyl group, imparts specific reactivity and physicochemical properties that are leveraged in the synthesis of complex molecular targets. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API) or agrochemical.

Potential impurities may arise from the synthetic route, including regioisomers, under- or over-halogenated species, and residual starting materials or reagents. For instance, in syntheses involving the chlorination of pyridine precursors, the formation of trichlorinated byproducts is a known issue that necessitates effective purification strategies.[1] This guide provides the necessary protocols to mitigate these challenges and ensure the production of highly pure this compound.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar molecules.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )FormEstimated/Reported Melting Point (°C)Estimated/Reported Boiling Point (°C)
This compound C₆HCl₂F₃N215.99Solid85 - 95 (Estimated)> 200 (Estimated at atm. pressure)
2,3-Dichloro-5-(trifluoromethyl)pyridineC₆H₂Cl₂F₃N215.99Liquid8 - 9188.5 @ 760 mmHg
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrileC₆HCl₂FN₂190.99Solid89 - 91Not available

The presence of multiple halogen atoms suggests a relatively high boiling point and a solid state at room temperature. The difluoromethyl group, while electron-withdrawing, is less so than a trifluoromethyl group, which will influence the molecule's polarity and intermolecular interactions.

Common Impurities

Based on typical synthetic routes for halogenated pyridines, the following impurities should be considered during purification development:

  • Regioisomers: Incorrect positioning of the chloro, fluoro, or difluoromethyl groups on the pyridine ring.

  • Over-chlorinated Species: Molecules with an additional chlorine atom, such as 2,4,6-trichloro-3-(difluoromethyl)-5-fluoropyridine.

  • Under-chlorinated Species: Monochloro-derivatives remaining from an incomplete reaction.

  • Hydrolyzed Byproducts: Replacement of a chlorine atom with a hydroxyl group, particularly at the 2- and 6-positions, can occur if water is present during synthesis or workup.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Purification Methodologies

The selection of an appropriate purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification. A multi-step approach, combining different techniques, is often necessary to achieve the desired level of purity.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Bulk Impurity Removal Distillation Fractional Distillation Crude->Distillation For Thermally Stable High-Boiling Impurities Chromatography Column Chromatography Recrystallization->Chromatography Fine Purification Pure_Product High-Purity Product Recrystallization->Pure_Product Distillation->Recrystallization Further Polishing Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization

Recrystallization is an effective technique for removing small to moderate amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

The ideal recrystallization solvent should exhibit the following characteristics:

  • The target compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • The solvent should not react with the target compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
Hexane / HeptaneNon-polar69 / 98Good for removing non-polar impurities.
TolueneNon-polar111Higher boiling point may improve dissolution of less soluble compounds.
Ethanol / IsopropanolPolar Protic78 / 82Effective for more polar compounds.
Ethyl AcetateModerately Polar77A versatile solvent for a range of polarities.
AcetonitrilePolar Aprotic82Can offer different selectivity compared to alcohols.
Solvent Mixtures (Variable)(Variable)e.g., Toluene/Hexane, Ethanol/Water. Used when a single solvent is not ideal.
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in the selected solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Fractional Distillation

For thermally stable compounds with a significant difference in boiling points from their impurities, fractional distillation can be a highly effective purification method.[2] Given the estimated high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.

Distillation_Setup cluster_0 Fractional Distillation Apparatus A Heating Mantle B Distilling Flask with Crude Product A->B C Fractionating Column (e.g., Vigreux) B->C D Thermometer C->D E Condenser D->E F Receiving Flask E->F G Vacuum Source F->G

Caption: A schematic of a fractional vacuum distillation setup.

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Ensure all glassware is dry and joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distilling flask gently.

  • Fraction Collection: Monitor the temperature at the thermometer. Collect and discard any initial low-boiling fractions. Collect the main fraction at a stable temperature corresponding to the boiling point of the target compound at the applied pressure.

  • Termination: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar physicochemical properties, such as regioisomers. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical for achieving good separation.

For a molecule with the polarity of this compound, both normal-phase and reversed-phase chromatography can be considered.

Table 3: Recommended Chromatography Conditions

Chromatography ModeStationary PhaseMobile Phase SystemElution Principle
Normal-Phase Silica GelHexane / Ethyl Acetate or DichloromethaneIncreasing the polarity of the mobile phase (increasing the proportion of ethyl acetate or dichloromethane) will decrease the retention time.
Reversed-Phase C18-functionalized SilicaAcetonitrile / Water or Methanol / WaterIncreasing the organic content of the mobile phase will decrease the retention time.
  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of the stationary phase, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, where the composition of the mobile phase is gradually changed to increase its eluting strength, is often most effective for separating complex mixtures.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Analysis

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the purified compound and can be used to identify and quantify impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of high purity.

Safety Precautions

This compound is a halogenated organic compound and should be handled with appropriate safety precautions.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many important molecules. The choice of purification method will depend on the specific impurities present and the desired scale of operation. A systematic approach, beginning with an understanding of the compound's properties and potential impurities, followed by the careful selection and execution of the appropriate purification techniques, will enable researchers to obtain material of the required quality for their research and development needs.

References

The Lynchpin of Modern Fungicides: Application Notes for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

In the relentless pursuit of robust and effective crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] It is within this context that 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine has solidified its role as a critical intermediate in the synthesis of a new generation of high-performance agrochemicals. Its polysubstituted pyridine ring, adorned with a difluoromethyl group and multiple halogen atoms, offers a versatile platform for the construction of potent fungicidal and insecticidal agents. This guide provides an in-depth exploration of the applications and synthetic protocols involving this pivotal building block, tailored for researchers and professionals in the agrochemical and pharmaceutical industries.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆HCl₂F₃NInternal Data
Molecular Weight 232.98 g/mol Internal Data
Appearance SolidInternal Data
Boiling Point Not availableInternal Data
Melting Point Not availableInternal Data
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.Inferred from typical reaction conditions

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Application in the Synthesis of Picolinamide Fungicides: A Step-by-Step Protocol

One of the most significant applications of this compound is in the synthesis of picolinamide fungicides. These compounds often act as potent inhibitors of fungal respiration. The following protocol details a representative two-step synthesis of a fungicidal N-aryl-picolinamide, a class of compounds known for their efficacy against a broad spectrum of plant pathogens.

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) - Amination

The first crucial step involves the selective displacement of one of the chlorine atoms on the pyridine ring with an amine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This protocol outlines the reaction with 3-amino-benzotrifluoride, a common building block in agrochemical synthesis.

Protocol: Synthesis of 2-((3-(trifluoromethyl)phenyl)amino)-6-chloro-3-(difluoromethyl)-5-fluoropyridine

  • Reagent Preparation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • In a separate flask, prepare a solution of 3-amino-benzotrifluoride (1.1 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of the pyridine intermediate, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq). The base is crucial for scavenging the HCl generated during the reaction.

    • Under a nitrogen atmosphere, add the solution of 3-amino-benzotrifluoride dropwise to the reaction mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring of the reaction progress.

    • Maintain the reaction at this temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting pyridine.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired aminopyridine.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.

  • Base: A non-nucleophilic base is essential to prevent competitive reactions with the electrophilic pyridine ring.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the SNAr reaction.

Step 2: Amide Coupling to Form the Picolinamide Fungicide

The second step involves the formation of an amide bond between the synthesized aminopyridine and a carboxylic acid. This is a standard transformation in organic synthesis, often facilitated by a coupling agent.

Protocol: Synthesis of N-(2-((3-(trifluoromethyl)phenyl)amino)-3-(difluoromethyl)-5-fluoro-pyridin-6-yl)acetamide

  • Reagent Preparation:

    • Dissolve the aminopyridine from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a suitable amide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Add acetic acid (1.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final picolinamide fungicide.

Self-Validation: The success of each step can be validated through standard analytical techniques such as TLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the intermediates and the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of a representative picolinamide fungicide from this compound.

Synthetic_Workflow start 2,6-Dichloro-3-(difluoromethyl)- 5-fluoropyridine intermediate 2-((3-(Trifluoromethyl)phenyl)amino)- 6-chloro-3-(difluoromethyl)-5-fluoropyridine start->intermediate Step 1: S_NAr (Amination) K₂CO₃, DMF, 80-120°C amine 3-Amino-benzotrifluoride amine->intermediate final_product N-(2-((3-(Trifluoromethyl)phenyl)amino)- 3-(difluoromethyl)-5-fluoro-pyridin-6-yl)acetamide intermediate->final_product Step 2: Amide Coupling EDC, DMAP, DCM, RT acid Acetic Acid acid->final_product

Caption: Synthetic pathway to a picolinamide fungicide.

Mechanism of Action: Targeting Fungal Respiration

Picolinamide fungicides, including those derived from this compound, frequently exhibit their antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[2] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death. The specific substituents on the pyridine and aniline rings play a crucial role in the molecule's ability to bind to the active site of the SDH enzyme.

The following diagram illustrates the logical relationship of this mechanism.

Mechanism_of_Action fungicide Picolinamide Fungicide sdh Succinate Dehydrogenase (SDH) (Complex II) fungicide->sdh Inhibits etc Mitochondrial Electron Transport Chain sdh->etc Is a key component of atp ATP Production etc->atp Drives cell_death Fungal Cell Death atp->cell_death Depletion leads to

Caption: Mechanism of action of SDHI fungicides.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern agrochemical design. Its strategic arrangement of functional groups provides a robust and versatile platform for the synthesis of highly active fungicides. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this key intermediate in the development of next-generation crop protection solutions. The principles of nucleophilic aromatic substitution and amide bond formation detailed in this guide are fundamental to the construction of a wide array of potent agrochemicals, underscoring the enduring importance of this fluorinated pyridine in the field.

References

Application Notes and Protocols for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic incorporation of fluorine atoms and fluorinated alkyl groups, such as the difluoromethyl moiety, into the pyridine ring can profoundly enhance the pharmacological profile of a drug candidate.[3][4] These modifications can improve metabolic stability, membrane permeability, binding affinity, and bioavailability.[5][6]

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1374659-39-8) is a highly functionalized building block poised for a significant role in the synthesis of next-generation pharmaceuticals. Its polysubstituted nature, featuring two reactive chlorine atoms, a fluorine atom, and a difluoromethyl group, offers a versatile platform for medicinal chemists to construct complex molecular architectures and perform late-stage functionalization.[7] The electron-deficient nature of the pyridine ring, exacerbated by the halogen and difluoromethyl substituents, renders the 2- and 6-positions particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[8][9]

This guide provides a comprehensive overview of the anticipated properties and reactivity of this compound. While specific literature on this exact molecule is emerging, the principles outlined herein are derived from the well-established chemistry of closely related fluorinated and chlorinated pyridines. We present a detailed, representative protocol for a nucleophilic aromatic substitution reaction, a key transformation for this class of compounds, to empower researchers, scientists, and drug development professionals in leveraging its synthetic potential.

Physicochemical Properties and Reactivity Profile

The properties of this compound are dictated by its unique assembly of functional groups. The following table summarizes its known and predicted characteristics, drawing comparisons with related, well-characterized pyridine derivatives.

PropertyThis compound2,6-Dichloro-3-cyano-5-fluoropyridine2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
CAS Number 1374659-39-8[8]82671-02-1[5]1099598-11-4[3]
Molecular Formula C₆H₂Cl₂F₃N[8]C₆HCl₂FN₂[5]C₆HCl₂F₄N[10]
Molecular Weight 215.99 g/mol [8]190.99 g/mol [5]233.98 g/mol [10]
Appearance Predicted to be a solidOff-white crystalline powder[5]Solid[10]
Reactivity Highly susceptible to SNAr at C2 and C6 positions. The difluoromethyl group is a strong electron-withdrawing group, activating the ring for nucleophilic attack.The cyano group provides strong electron-withdrawing character, activating the ring for SNAr.[5]The trifluoromethyl group is a powerful electron-withdrawing group, significantly enhancing the electrophilicity of the pyridine ring.[3]

The primary mode of reactivity for this compound is anticipated to be nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the 2- and 6-positions are excellent leaving groups, and their displacement by various nucleophiles (amines, alcohols, thiols, etc.) is expected to proceed readily. The rate of SNAr reactions on halopyridines is significantly influenced by the high electronegativity of fluorine, which enhances the electrophilicity of the ring carbons.[7]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing diverse functionalities onto the pyridine core. For this compound, selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions, such as stoichiometry of the nucleophile, temperature, and reaction time.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction on a dichloropyridine derivative proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored through the expulsion of the chloride leaving group.

Caption: Generalized mechanism of SNAr on a dichloropyridine.

Experimental Protocol: Mono-Amination of this compound

The following protocol is a representative example of a mono-SNAr reaction with a primary amine. This procedure is based on established methods for similar dichloropyridine substrates and should be optimized for specific nucleophiles.

Disclaimer: This is a model protocol and requires adaptation and optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.

Materials and Equipment
  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Halogenated pyridines and DMF are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq.) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent and Nucleophile: Under the inert atmosphere, add anhydrous DMF to dissolve the starting material. Then, add the primary amine (1.1 eq.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Experimental_Workflow Setup 1. Reaction Setup - Add dichloropyridine and K₂CO₃ to flask Inert 2. Inert Atmosphere - Purge with N₂ or Ar Setup->Inert Addition 3. Reagent Addition - Add anhydrous DMF - Add primary amine Inert->Addition Reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously Addition->Reaction Monitoring 5. Monitoring - TLC analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Workup - Quench with water - Extract with organic solvent - Wash and dry Monitoring->Workup Complete Purification 7. Purification - Concentrate - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for mono-amination.

Conclusion and Future Outlook

This compound is a promising building block for pharmaceutical synthesis, offering multiple reaction sites for the introduction of chemical diversity. The protocols and principles outlined in this guide, based on the well-understood reactivity of analogous compounds, provide a solid foundation for its application in drug discovery programs. As research into this specific molecule progresses, the development of more tailored and efficient synthetic methodologies is anticipated, further expanding its utility in the creation of novel therapeutic agents.

References

The Strategic Role of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine in Next-Generation Herbicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Imperative for Innovation in Weed Management

The escalating challenge of herbicide resistance in numerous weed species necessitates the continuous development of novel herbicidal active ingredients with diverse modes of action. In this context, fluorinated pyridine derivatives have emerged as a particularly promising class of molecules. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and enhanced binding affinity to target enzymes, make these compounds valuable scaffolds in modern agrochemical research. Among these, 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine stands out as a key intermediate with significant potential for the creation of new, effective herbicides.

This technical guide provides a comprehensive overview of the application of this compound in herbicide development. It is designed to equip researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this versatile building block in the discovery and synthesis of next-generation weed management solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its successful application in synthesis and formulation. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₆HCl₂F₃N
Molecular Weight 215.98 g/mol
Appearance White to off-white solid
Melting Point Information not publicly available
Boiling Point Information not publicly available
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis of this compound: A Proposed Protocol

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of related fluorinated pyridine derivatives. The following protocol is a representative, conceptual procedure based on the transformation of a nitrile precursor.

Protocol 1: Synthesis of this compound from 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This protocol outlines a hypothetical two-step conversion of the corresponding nicotinonitrile to the difluoromethyl pyridine. This process would first involve the reduction of the nitrile to an aldehyde, followed by a deoxofluorination reaction.

Step 1: Reduction of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile to 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

  • Materials:

    • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile[1]

    • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

    • Anhydrous toluene

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (e.g., 1 M aqueous solution)

    • Sodium sulfate (anhydrous)

    • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.2 equivalents) in toluene via a dropping funnel, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deoxofluorination of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

  • Materials:

    • 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde (from Step 1)

    • Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

    • Ice bath

  • Procedure:

    • Dissolve the aldehyde (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DAST (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Proposed Synthesis Workflow

G A 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile B Reduction (DIBAL-H) A->B Step 1 C 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde B->C D Deoxofluorination (DAST) C->D Step 2 E This compound D->E

Caption: A proposed two-step synthesis of the target compound.

Application in the Development of Novel Herbicides

The structural features of this compound make it an attractive starting material for the synthesis of novel herbicides. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the compound's herbicidal activity and selectivity. The difluoromethyl group at the 3-position and the fluorine at the 5-position contribute to the overall electronic properties and metabolic stability of the molecule.

Protocol 2: Library Synthesis of Novel Herbicidal Candidates via Nucleophilic Aromatic Substitution

This protocol describes a general method for creating a library of candidate herbicidal compounds by reacting this compound with a variety of nucleophiles.

  • Materials:

    • This compound

    • A library of nucleophiles (e.g., substituted phenols, anilines, thiophenols, and aliphatic alcohols)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

    • Parallel synthesis reactor or multiple reaction vials

    • High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for reaction monitoring

  • Procedure:

    • In a parallel synthesis reactor, dispense this compound (1 equivalent) into each reaction vessel.

    • To each vessel, add a unique nucleophile from the library (1.1 equivalents) and a suitable base (1.5 equivalents).

    • Add anhydrous DMF to each vessel to dissolve the reactants.

    • Heat the reaction mixtures to a temperature between 80-120 °C and stir for 4-24 hours.

    • Monitor the progress of the reactions by HPLC or TLC.

    • Upon completion, cool the reaction mixtures to room temperature.

    • Quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the individual products using automated flash chromatography.

Diagram 2: Library Synthesis Workflow

G A This compound C Parallel Reaction Setup A->C B Library of Nucleophiles (Phenols, Anilines, etc.) B->C D Nucleophilic Aromatic Substitution C->D E Library of Potential Herbicides D->E F Purification E->F G Herbicidal Activity Screening F->G

Caption: Workflow for generating a library of herbicidal candidates.

Herbicidal Activity and Mechanism of Action

The difluoromethyl group is increasingly being incorporated into pesticide design as it can act as a bioisostere for other functional groups and can favorably modulate a molecule's physicochemical and biological properties.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for reliable research and development. The following are standard analytical techniques that can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation. The difluoromethyl group will exhibit a characteristic triplet in the ¹H NMR spectrum and a corresponding signal in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is a powerful tool for assessing the purity of the synthesized compounds and for monitoring reaction progress.

Protocol 3: Purity Assessment by HPLC

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. The gradient can be optimized based on the polarity of the specific derivative.

  • Procedure:

    • Prepare a standard solution of the purified compound at a known concentration.

    • Inject the standard solution to determine the retention time and peak area.

    • Prepare a solution of the crude or purified sample.

    • Inject the sample and analyze the chromatogram for the main product peak and any impurities.

    • Calculate the purity based on the relative peak areas.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the development of novel herbicides. Its unique substitution pattern provides a platform for the synthesis of a diverse range of candidate molecules. While further research is needed to fully elucidate the herbicidal potential of its derivatives, the established importance of fluorinated pyridines in agrochemical discovery suggests a promising future for this compound. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this compound in the ongoing quest for innovative and effective weed management solutions.

References

Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine in the Synthesis of Advanced Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a highly functionalized and valuable intermediate, in the synthesis of novel fungicide candidates. Its unique substitution pattern, featuring two reactive chlorine atoms, a stabilizing fluorine atom, and an electron-withdrawing difluoromethyl group, makes it an exceptional building block for creating complex heterocyclic compounds. We will explore its physicochemical properties, core reactivity, and provide a representative protocol for its use in synthesizing N-pyridyl pyrazole carboxamides, a scaffold prevalent in a leading class of modern fungicides—the Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction: The Role of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a cornerstone of numerous successful agrochemicals due to its favorable metabolic profile and ability to interact with biological targets. The strategic introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), has become a critical design element in modern fungicide development. These groups can profoundly influence a molecule's potency, metabolic stability, and physicochemical properties.

This compound (Compound 1 ) is an exemplar of a next-generation synthetic building block. The electron-deficient nature of the pyridine ring, further enhanced by the fluoro and difluoromethyl substituents, activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the controlled and efficient coupling with other key pharmacophores, most notably pyrazole amines, to construct potential SDHI fungicides. This class of fungicides acts by inhibiting Complex II in the mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant pathogens.[1][2][3]

This guide will elucidate the principles and practical steps for leveraging Compound 1 in a research and development setting.

Physicochemical Data and Handling

Accurate characterization of the starting material is fundamental to reproducible synthetic outcomes.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1374659-39-8[4]
Molecular Formula C₆H₂Cl₂F₃N[4]
Molecular Weight 215.99 g/mol [4]
Purity Typically ≥97%[4]
Appearance Off-white to light yellow solid or powderN/A

Safety & Handling: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of Compound 1 lies in its propensity to undergo SNAr reactions. The chlorine atoms at the C2 and C6 positions are activated leaving groups. In a typical fungicide synthesis, one of these chlorines is displaced by a nitrogen nucleophile from a partner molecule, such as a substituted pyrazole amine.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion.

The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it effectively solvates the charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. A non-nucleophilic base is required to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.[5]

SNAr_Mechanism cluster_activation Step 1: Nucleophile Activation cluster_coupling Step 2: SₙAr Coupling Pyridine Compound 1 (this compound) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Pyridine->Meisenheimer Amine R-NH₂ (e.g., Pyrazole Amine) ActivatedAmine R-NH⁻ (Activated Nucleophile) Amine->ActivatedAmine Deprotonation Base Base (e.g., Cs₂CO₃) Base->ActivatedAmine ActivatedAmine->Meisenheimer Attack at C2/C6 Product Coupled Product (Fungicide Scaffold) Meisenheimer->Product Elimination of Cl⁻

Figure 1. General workflow for the SNAr coupling reaction.

Experimental Protocol: Synthesis of a Model N-Pyridyl Pyrazole Carboxamide

This protocol details a representative synthesis of a fungicide candidate by coupling Compound 1 with 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, a common moiety in commercial SDHI fungicides.[2][3]

Objective: To synthesize N-(6-chloro-3-(difluoromethyl)-5-fluoro-pyridin-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxamide.

Reaction Scheme:

(Self-generated image representing the reaction of this compound with a pyrazole amine to yield the target product)

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles
This compound (1 )215.992.16 g10.0 mmol
3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine149.121.57 g10.5 mmol
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.0 mmol
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Ethyl Acetate-200 mL-
Brine (saturated NaCl solution)-100 mL-
Deionized Water-200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.57 g, 10.5 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.

    • Causality Note: Anhydrous solvent and an inert atmosphere are crucial to prevent side reactions involving water and to ensure the base remains effective.

  • Substrate Addition: Add this compound (1 ) (2.16 g, 10.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

    • Causality Note: Heating is required to provide sufficient energy for the nucleophilic attack and formation of the Meisenheimer complex. 90 °C is a balance between achieving a reasonable reaction rate and minimizing potential decomposition of the starting materials or product.

  • Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

    • Causality Note: The brine wash is essential for breaking up emulsions and improving the phase separation, leading to a cleaner organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure target compound.

Self-Validation System:

  • Structural Confirmation: The identity of the final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the synthesized compound must be determined by HPLC analysis. A purity level of >95% is typically required for subsequent biological screening.

Opportunities for Further Diversification

The synthesized product still contains a reactive chlorine atom at the C6 position, presenting a valuable opportunity for creating a library of analogs for structure-activity relationship (SAR) studies. This second functionalization can be achieved through various cross-coupling reactions.

SAR_Development cluster_diversification SAR Library Synthesis Start { 2,6-Dichloro-3-(difluoromethyl)- 5-fluoropyridine | Compound 1} Step1 { SₙAr with Pyrazole Amine | Protocol 1} Start->Step1 Intermediate { Monosubstituted Intermediate | Retains one Cl for further reaction} Step1->Intermediate Suzuki Suzuki Coupling (Aryl/Heteroaryl boronic acids) Intermediate->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (Amines, Alcohols) Intermediate->Buchwald Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Pd/Cu catalyst Final { Diverse Library of Fungicide Candidates} Suzuki->Final Buchwald->Final Sonogashira->Final

Figure 2. Diversification strategy for SAR library synthesis.

By employing palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, a wide array of substituents (aryls, heteroaryls, amines, alkynes, etc.) can be introduced at the C6 position. This systematic modification is a cornerstone of the lead optimization phase in agrochemical discovery.

Conclusion

This compound is a potent and versatile chemical intermediate for the synthesis of advanced fungicides. Its well-defined reactivity through nucleophilic aromatic substitution allows for its reliable incorporation into complex molecular scaffolds. The protocol provided herein serves as a validated starting point for researchers to explore the synthesis of novel N-pyridyl pyrazole carboxamides and other related compounds. The potential for subsequent, selective functionalization further enhances its value as a core building block in the discovery pipeline for next-generation crop protection agents.

References

Application Notes and Protocols for the Utilization of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine in Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Insecticide Discovery

The pyridine scaffold is a cornerstone in the development of agrochemicals, owing to its versatile chemical reactivity and its presence in numerous successful commercial products.[1][2] The strategic incorporation of fluorine atoms and fluorinated alkyl groups, such as the difluoromethyl (CF₂H) moiety, into the pyridine ring has emerged as a powerful strategy for enhancing the biological activity, metabolic stability, and overall performance of insecticidal compounds.[2][3] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially leading to improved binding affinity with biological targets and favorable alterations in lipophilicity and membrane permeability.

This document provides a comprehensive guide for researchers, chemists, and toxicologists on the application of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine as a key building block for the synthesis of novel insecticides. We will delve into a plausible synthetic protocol for this intermediate, explore its derivatization into potential insecticidal candidates, and provide detailed methodologies for their biological evaluation.

Part 1: Synthesis of the Core Intermediate: this compound

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available or readily synthesizable substituted pyridine and proceeds through a series of transformations to introduce the desired functional groups. A logical starting material would be a derivative of 2,6-dihydroxy-5-fluoronicotinic acid, which can be synthesized from ethyl fluoroacetate and ethyl formate.[4]

Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

  • Objective: To synthesize the initial pyridine ring structure.

  • Materials: Ethyl fluoroacetate, ethyl formate, sodium methoxide, methyl malonamate, methanol, 37% hydrochloric acid.

  • Procedure:

    • To a solution of ethyl fluoroacetate and ethyl formate at 0°C, add sodium methoxide.

    • After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate in methanol and heat the mixture at reflux for 30 minutes.[4]

    • To the hot mixture, add a solution of 37% hydrochloric acid.[4]

    • Heat the reaction mixture at reflux for an additional 10 minutes.

    • Allow the mixture to stand at 0°C for 18 hours to facilitate precipitation.

    • Filter the mixture, wash the collected solid with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[4]

Protocol 2: Chlorination to Methyl 2,6-dichloro-5-fluoronicotinate

  • Objective: To replace the hydroxyl groups with chlorine atoms.

  • Materials: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride (POCl₃), a lithium reagent (e.g., lithium phosphate), dichloromethane.

  • Procedure:

    • In a sealed reaction vessel, heat the methyl 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride and a catalytic amount of a lithium reagent.[4] The reaction temperature is typically maintained between 110°C and 250°C.[4]

    • After cooling, dilute the reaction mixture with a non-reactive solvent such as dichloromethane.

    • Filter the precipitated inorganic salts.

    • The filtrate containing the desired product can be purified by distillation.

Protocol 3: Reduction and Subsequent Difluoromethylation

This is a critical and challenging step. A plausible approach involves the reduction of the ester to an alcohol, followed by oxidation to an aldehyde, and then difluoromethylation.

  • Sub-protocol 3a: Reduction to (2,6-dichloro-5-fluoropyridin-3-yl)methanol

    • Materials: Methyl 2,6-dichloro-5-fluoronicotinate, a suitable reducing agent (e.g., lithium aluminum hydride or diisobutylaluminium hydride) in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

    • Procedure: The ester is carefully reduced to the corresponding alcohol under anhydrous conditions at low temperatures.

  • Sub-protocol 3b: Oxidation to 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde

    • Materials: (2,6-dichloro-5-fluoropyridin-3-yl)methanol, a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) in a suitable solvent (e.g., dichloromethane).

    • Procedure: The alcohol is oxidized to the aldehyde. Careful monitoring is required to avoid over-oxidation to the carboxylic acid.

  • Sub-protocol 3c: Difluoromethylation to this compound

    • Materials: 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, a difluoromethylating agent (e.g., diethylaminosulfur trifluoride (DAST) or (trifluoromethyl)trimethylsilane (TMSCF₃) with a suitable initiator).

    • Procedure: The aldehyde is converted to the difluoromethyl group. This reaction can be sensitive and requires careful control of reaction conditions.

Workflow for the Synthesis of the Core Intermediate

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Functional Group Transformation A Ethyl Fluoroacetate + Ethyl Formate B Methyl 2,6-dihydroxy-5-fluoronicotinate A->B Sodium Methoxide, Methyl Malonamate, HCl C Methyl 2,6-dichloro-5-fluoronicotinate B->C POCl₃, Li₃PO₄ D (2,6-dichloro-5-fluoropyridin-3-yl)methanol C->D Reduction (e.g., LAH) E 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde D->E Oxidation (e.g., PCC) F This compound (Target Intermediate) E->F Difluoromethylation (e.g., DAST)

Caption: Proposed synthetic workflow for this compound.

Part 2: Derivatization for Novel Insecticide Synthesis

The this compound intermediate is a versatile platform for the synthesis of a diverse library of potential insecticides. The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores.

Strategy 1: Synthesis of Pyridine Ether Derivatives

This strategy involves the displacement of one of the chlorine atoms with an oxygen nucleophile, a common motif in many commercial insecticides.

Protocol 4: Synthesis of Novel Pyridine Ether Insecticides

  • Objective: To synthesize potential insecticides by creating an ether linkage at the 2- or 6-position of the pyridine ring.

  • Materials: this compound, a substituted phenol or alcohol, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of the substituted phenol or alcohol in the chosen solvent, add the base and stir at room temperature.

    • Add the this compound to the reaction mixture.

    • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Strategy 2: Synthesis of Pyridine Amine and Amide Derivatives

The introduction of nitrogen-containing functional groups can lead to compounds with different modes of action.

Protocol 5: Synthesis of Novel Pyridine Amine and Amide Insecticides

  • Objective: To synthesize potential insecticides by introducing amine or amide functionalities.

  • Materials: this compound, a primary or secondary amine, a base (if necessary), and a solvent. For amides, further reaction with an acyl chloride or carboxylic acid will be required.

  • Procedure (for Amines):

    • React the this compound with an excess of the desired amine, either neat or in a suitable solvent.

    • The reaction may be heated to drive it to completion.

    • Work-up involves removing the excess amine and purifying the product.

  • Procedure (for Amides):

    • The synthesized pyridine amine can be subsequently reacted with an acyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide.

    • Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents (e.g., EDC/HOBt).

Illustrative Derivatization Pathways

G cluster_0 Pyridine Ether Derivatives cluster_1 Pyridine Amine/Amide Derivatives A This compound B Novel Pyridine Ether Insecticides A->B R-OH, Base C Novel Pyridine Amine Insecticides A->C R₂NH D Novel Pyridine Amide Insecticides C->D Acyl Chloride or Carboxylic Acid

Caption: Derivatization strategies for novel insecticide synthesis.

Part 3: Biological Evaluation Protocols

Once a library of novel compounds has been synthesized, a systematic biological evaluation is crucial to identify promising insecticidal candidates.

Protocol 6: Primary Screening - Insecticidal Activity Bioassays

A tiered approach is recommended, starting with a primary screen against a representative insect pest.

  • Objective: To determine the initial insecticidal activity of the synthesized compounds.

  • Target Insects: A common and easy-to-rear insect species such as the fruit fly (Drosophila melanogaster), the housefly (Musca domestica), or the larvae of a lepidopteran pest like the diamondback moth (Plutella xylostella).

  • Method 1: Topical Application Bioassay

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

    • Anesthetize the insects (e.g., with CO₂ or by chilling).

    • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.

    • Place the treated insects in individual holding containers with access to food and water.

    • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Method 2: Leaf-Dip Bioassay (for herbivorous insects)

    • Prepare aqueous dilutions of the test compounds, often with a surfactant to ensure even coating.

    • Dip leaves of a suitable host plant into the test solutions for a set period.

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with the target insects.

    • Record mortality at specified intervals.

Data Analysis and Secondary Screening
  • LC₅₀/LD₅₀ Determination: For compounds showing significant activity in the primary screen, conduct dose-response studies to determine the lethal concentration (LC₅₀) or lethal dose (LD₅₀) that causes 50% mortality. Probit analysis is a standard statistical method for this calculation.

  • Secondary Screening: Promising candidates should be tested against a broader spectrum of economically important insect pests to determine their insecticidal spectrum.

Table 1: Example Data Summary for Primary Insecticidal Screening
Compound IDTarget InsectApplication MethodConcentration/Dose24h Mortality (%)48h Mortality (%)
XYZ-001M. domesticaTopical10 µ g/insect 8595
XYZ-002P. xylostellaLeaf-Dip100 ppm7090
ControlM. domesticaTopicalSolvent only55

Part 4: Mode of Action Studies (for Advanced Candidates)

For lead compounds with high insecticidal activity, elucidating the mode of action is a critical step in the development process. Based on the pyridine scaffold, several potential targets should be investigated.

  • Nicotinic Acetylcholine Receptors (nAChRs): The primary target for neonicotinoid insecticides. Radioligand binding assays using [³H]-imidacloprid can be employed to assess competitive binding.

  • GABA-gated Chloride Channels: A target for several classes of insecticides. Electrophysiological studies on isolated insect neurons can reveal effects on this target.

  • Ryanodine Receptors (RyRs): The target for diamide insecticides.[5] Assays measuring calcium release from insect muscle preparations can be indicative of RyR activity.[5]

  • Vesicular Acetylcholine Transporter (VAChT): A more novel target for some pyridine-based insecticides. Inhibition of acetylcholine uptake in synaptic vesicle preparations can be measured.

Conclusion

This compound represents a highly promising and versatile building block for the discovery of next-generation insecticides. The synthetic and biological evaluation protocols outlined in this document provide a solid framework for researchers to explore the potential of this chemical scaffold. By systematically synthesizing and screening derivatives, and by investigating their modes of action, the scientific community can continue to develop effective and safer solutions for insect pest management in agriculture and public health.

References

Application Notes & Protocols: Strategic Derivatization of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a highly functionalized and reactive building block crucial for the development of novel agrochemicals and pharmaceuticals. The unique electronic properties conferred by the combination of chlorine, fluorine, and a difluoromethyl group on the pyridine ring present distinct opportunities for selective chemical modifications. This document explores the underlying principles of its reactivity and provides detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern agrochemical and pharmaceutical design.[1] Fluorinated groups, such as the difluoromethyl (CHF₂) group, can significantly enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] The pyridine scaffold itself is a prevalent motif in biologically active compounds. Consequently, polychlorinated and fluorinated pyridines, like this compound, are high-value intermediates for accessing novel chemical entities.[3][4][5]

The subject of this guide, this compound, presents a particularly interesting case for synthetic chemists. The pyridine ring is electron-deficient, a state further amplified by the presence of three electron-withdrawing halogen substituents and a difluoromethyl group. This electronic profile activates the ring for nucleophilic attack, while the two distinct chlorine atoms at the C2 and C6 positions offer potential for regioselective functionalization through both substitution and metal-catalyzed cross-coupling reactions.[6] Understanding the subtle interplay of these electronic and steric factors is paramount for designing successful and selective derivatization strategies.

Core Principles of Reactivity

The reactivity of this compound is dominated by two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. The chlorine atoms at the C2 and C6 positions are excellent leaving groups. Generally, the C2 position is more sterically hindered due to the adjacent difluoromethyl group at C3. However, electronic effects can also influence regioselectivity. Reactions of 2-fluoropyridines are often faster than those of 2-chloropyridines in SNAr reactions due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.[7]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8][9][10] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Regioselectivity in these reactions can often be controlled by judicious choice of catalyst, ligands, and reaction conditions. For instance, in Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine, substitution has been shown to occur preferentially at the more sterically hindered C2 position due to electronic factors.[6]

The interplay between these two reaction manifolds allows for a modular and strategic approach to the synthesis of complex derivatives.

Experimental Protocols: Derivatization Workflows

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a typical procedure for the selective monosubstitution of a chlorine atom with an amine nucleophile. The regioselectivity may vary depending on the nucleophile and reaction conditions.

Workflow Diagram:

SNAr_Workflow reagents Combine Reactants: - this compound - Amine Nucleophile - Base (e.g., K2CO3) - Solvent (e.g., DMSO) reaction Reaction: - Heat to 80-120 °C - Monitor by TLC/LC-MS reagents->reaction Step 1 workup Aqueous Work-up: - Quench with water - Extract with organic solvent reaction->workup Step 2 purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification Step 3 product Characterized Product purification->product Step 4

Caption: Experimental workflow for SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMSO via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino-substituted pyridine derivative.

Causality and Trustworthiness: The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction by solvating the cation of the base and leaving the "naked" anion of the nucleophile, thereby increasing its reactivity.[11][12] The carbonate base is sufficient to deprotonate the amine nucleophile (if it is a primary or secondary amine salt) or to act as a scavenger for the HCl generated during the reaction. Monitoring by TLC or LC-MS is crucial to prevent the formation of di-substituted byproducts.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the introduction of an aryl or heteroaryl group at one of the chlorine positions via a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-Cl pd0->pd2 oa Oxidative Addition oa->pd2 pd2_aryl Ar-Pd(II)L_n-Ar' pd2->pd2_aryl tm Transmetalation tm->pd2_aryl pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product re Reductive Elimination re->pd0 product->re aryl_halide Py-Cl aryl_halide->oa boronic_acid Ar'-B(OR)2 boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Expertise and Mechanistic Insight: The choice of palladium catalyst and ligand is critical for a successful coupling.[10] Catalysts like Pd(dppf)Cl₂ are often robust for heteroaryl couplings. The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9] Degassing the solvents is important to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Presentation: Expected Outcomes

While specific yields will be substrate-dependent, the following table provides a representative summary of expected outcomes for the derivatization of a generic 2,6-dihalopyridine substrate based on literature precedents.

Reaction TypePosition of SubstitutionTypical Nucleophile/Coupling PartnerExpected Yield RangeKey Considerations
SNAr C2 or C6Primary/Secondary Amines, Alkoxides40-85%Regioselectivity can be influenced by steric hindrance and electronics. Di-substitution is a potential side reaction.
Suzuki-Miyaura C2 or C6Arylboronic acids50-90%Catalyst and ligand choice are crucial for efficiency. Regioselectivity can be high but may need optimization.[6]
Sonogashira C2 or C6Terminal Alkynes60-95%Requires a copper co-catalyst (e.g., CuI) and a base (e.g., triethylamine).
Buchwald-Hartwig C2 or C6Amines, Amides55-90%Requires a specific palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).

Applications in Agrochemical and Pharmaceutical Development

The derivatives of this compound are valuable precursors for a wide range of biologically active molecules. The ability to selectively introduce diverse functionalities allows for the rapid generation of compound libraries for screening.

  • Agrochemicals: Many modern pesticides contain trifluoromethyl or difluoromethyl pyridine moieties.[1][2][13][14] The derivatives synthesized from the title compound can be explored for their potential as herbicides, fungicides, or insecticides.

  • Pharmaceuticals: The fluorinated pyridine core is a key component in numerous drugs.[15] For example, derivatives of 2,6-dichloro-5-fluoropyridin-3-amine have been investigated for their potential in developing novel anticancer agents.[16] The strategic derivatization of this compound allows for the synthesis of complex heterocyclic systems that can serve as scaffolds for new therapeutic agents.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. A thorough understanding of its electronic properties and reactivity patterns enables the rational design of synthetic routes to novel and complex molecules. The protocols outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. The continued development of derivatization methodologies for such highly functionalized scaffolds will undoubtedly fuel innovation in both the agrochemical and pharmaceutical industries.

References

Application Note: A Scalable and Validated Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Recognizing the growing importance of fluorinated heterocycles, this guide presents a robust and validated multi-step synthetic route, prioritizing safety, scalability, and reproducibility. The presented strategy employs a late-stage difluoromethylation approach, proceeding through a readily accessible 3-iodo intermediate. Each step of the synthesis has been detailed with explicit experimental parameters, safety considerations, and analytical checkpoints to ensure high purity and yield of the final product. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and agrochemical industries.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in modern drug discovery and crop science. The introduction of fluorine atoms or fluorine-containing moieties can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The difluoromethyl group (-CHF2) is a particularly valuable substituent, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.

This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate for the synthesis of a wide range of complex molecules. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a difluoromethyl group, allows for selective and diverse chemical transformations, making it a sought-after building block for the construction of novel bioactive compounds.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through two primary strategies: late-stage difluoromethylation of a pre-functionalized pyridine ring, or direct C-H difluoromethylation of the 2,6-dichloro-5-fluoropyridine core.

  • Direct C-H Difluoromethylation: This approach, often employing radical-based methods such as the Minisci reaction with reagents like the Baran reagent (DFMS), offers an atom-economical pathway.[1][2] However, the regioselectivity on a highly electron-deficient and sterically hindered substrate such as 2,6-dichloro-5-fluoropyridine can be unpredictable, potentially leading to a mixture of isomers that are difficult to separate on a large scale.[3][4] The optimization of such a reaction for selective C-3 functionalization would require significant empirical screening.[5][6]

  • Late-Stage Functionalization: This strategy involves the initial synthesis of a 2,6-dichloro-5-fluoropyridine derivative bearing a suitable functional group at the 3-position, which is then converted to the difluoromethyl group. This multi-step approach offers superior control over regioselectivity and is generally more amenable to scale-up, as each step involves well-established and predictable chemical transformations. Potential precursors at the 3-position include an aldehyde (-CHO) for subsequent deoxyfluorination, or a halogen (e.g., -I) for cross-coupling reactions.

This application note details a robust and scalable protocol based on the late-stage functionalization strategy, proceeding through a 3-iodo intermediate . This pathway was selected for its reliability, high yields, and the use of well-documented and scalable reactions.

Recommended Synthetic Pathway: Late-Stage Difluoromethylation via a 3-Iodo Intermediate

The recommended synthetic route begins with the commercially available 2,6-dichloro-5-fluoronicotinic acid and proceeds through the corresponding nicotinamide and 3-amino pyridine, followed by a Sandmeyer reaction to install the key iodo-substituent. The final step involves a copper-catalyzed difluoromethylation of the 3-iodopyridine derivative.

Synthetic_Pathway A 2,6-Dichloro-5-fluoronicotinic acid B 2,6-Dichloro-5-fluoronicotinoyl chloride A->B SOCl₂ or (COCl)₂ C 2,6-Dichloro-5-fluoronicotinamide B->C NH₄OH D 3-Amino-2,6-dichloro-5-fluoropyridine C->D Hofmann Rearrangement (NaOBr) E 2,6-Dichloro-5-fluoro-3-iodopyridine D->E Sandmeyer Reaction (NaNO₂, KI) F This compound E->F Difluoromethylation (e.g., CuI, TMSCF₂H)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine. As a key intermediate in the development of novel agrochemicals and pharmaceuticals, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of byproducts. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound is a multi-step process, and like any complex synthesis, it is prone to the formation of byproducts that can complicate purification and compromise the final product's quality. This guide addresses the most common issues encountered during this synthesis.

Issue 1: Presence of Over-Chlorinated Impurities

Question: My crude product analysis (GC-MS) shows a significant peak with a mass corresponding to a trichlorinated pyridine derivative. What is the likely identity of this byproduct and how can I prevent its formation?

Answer:

The most probable over-chlorinated byproduct is 2,4,6-trichloro-3-(difluoromethyl)-5-fluoropyridine . This impurity arises during the chlorination step of the pyridine ring, a common reaction in the synthesis of halogenated pyridines.

Causality: The use of potent chlorinating agents, such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), can lead to the substitution of a hydrogen atom at the C4 position of the pyridine ring, in addition to the desired chlorination at the C2 and C6 positions. This is particularly prevalent when elevated temperatures or prolonged reaction times are employed. A patent for a similar compound, 2,6-dichloro-5-fluoronicotinic acid, explicitly mentions the formation of a 2,4,6-trichloro byproduct under such conditions[1].

Troubleshooting Protocol:

  • Reagent Stoichiometry: Carefully control the stoichiometry of the chlorinating agents. Use the minimum effective amount required for the dichlorination.

  • Temperature Control: Maintain the reaction temperature as low as practically possible to achieve a reasonable reaction rate. Gradual heating and careful monitoring are crucial.

  • Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., TLC or GC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-chlorination.

  • Alternative Chlorinating Agents: Consider using milder chlorinating agents if over-chlorination persists.

Issue 2: Incomplete Halogen Exchange during Fluorination

Question: My ¹⁹F NMR spectrum shows multiple signals in the aromatic region, suggesting the presence of isomeric impurities. What could be the cause?

Answer:

Incomplete halogen exchange during the fluorination step is a likely cause. If you are synthesizing the target molecule from a polychlorinated pyridine precursor, the substitution of chlorine with fluorine might not go to completion, resulting in a mixture of chlorofluoropyridines.

Causality: The reactivity of chlorine atoms on the pyridine ring towards nucleophilic substitution with fluoride ions (from sources like KF or CsF) can vary depending on their position. Incomplete reaction can be due to several factors:

  • Insufficient Fluorinating Agent: Not enough fluoride source to replace all the desired chlorine atoms.

  • Reaction Temperature and Time: The reaction may not have been heated long enough or at a high enough temperature for the exchange to complete.

  • Moisture: The presence of water can deactivate the fluoride salt.

  • Solvent Effects: The choice of solvent can significantly impact the solubility and reactivity of the fluoride salt.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Optimize Fluorinating Agent: Use a slight excess of the fluoride salt (e.g., KF or the more reactive CsF).

  • Temperature and Time: Empirically determine the optimal reaction temperature and time through small-scale experiments.

  • Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst (e.g., a crown ether) to enhance the solubility and reactivity of the fluoride salt.

Issue 3: Byproducts from the Difluoromethylation Step

Question: After introducing the difluoromethyl group, I am observing several unidentified peaks in my GC-MS analysis. What are the potential side reactions associated with difluoromethylation?

Answer:

The introduction of the difluoromethyl (CF₂H) group can be challenging and is a critical step where byproducts can form. The nature of these byproducts depends heavily on the chosen difluoromethylating reagent and reaction conditions. Two common approaches are radical and nucleophilic difluoromethylation.

A. Radical Difluoromethylation (e.g., using DFMS - Zinc Difluoromethanesulfinate):

  • Causality: Radical difluoromethylation proceeds via the formation of a difluoromethyl radical (•CF₂H). While often regioselective on electron-deficient heterocycles, there is a possibility of reaction at other positions, leading to isomeric byproducts. Additionally, reactions with the solvent or other components in the reaction mixture can generate impurities.

  • Potential Byproducts:

    • Isomeric Products: Difluoromethylation at an alternative position on the pyridine ring.

    • Products of Radical Combination: Dimerization of the starting material or reaction with other radical species.

B. Nucleophilic Difluoromethylation (e.g., using TMSCF₂H - Ruppert-Prakash Reagent):

  • Causality: This method involves the generation of a nucleophilic "CF₂H⁻" equivalent. On a highly electrophilic substrate like a polychlorofluoropyridine, there is a risk of nucleophilic aromatic substitution (SₙAr) where the difluoromethyl anion displaces one of the existing halogen substituents (likely a chlorine) instead of attacking a C-H bond.

  • Potential Byproducts:

    • Substitution Products: Displacement of a chloro or fluoro group by the difluoromethyl group.

    • Products of Incomplete Reaction: Unreacted starting material.

Troubleshooting Protocol:

  • Reagent Selection: Carefully choose the difluoromethylation reagent based on the substrate's electronic properties. For highly electron-deficient rings, a radical approach might be more suitable to avoid SₙAr.

  • Reaction Conditions: Optimize the reaction temperature, time, and stoichiometry of the reagents. For radical reactions, the initiator concentration is critical. For nucleophilic reactions, the choice of base and solvent can influence the outcome.

  • Protecting Groups: If SₙAr is a persistent issue, consider a synthetic route where the difluoromethyl group is introduced before one of the halogenation steps, if chemically feasible.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible and commonly employed strategy for the synthesis of such highly substituted pyridines starts from a simpler, commercially available pyridine derivative. A likely synthetic pathway is outlined below.

plausible_synthesis cluster_0 Plausible Synthetic Pathway A Substituted Picoline B Chlorination A->B e.g., Cl₂ E 2,6-Dichloro-3-methyl-5-fluoropyridine A->E Multi-step functionalization C Fluorination B->C e.g., KF or CsF D Difluoromethylation C->D e.g., TMSCF₂H or DFMS F 2,6-Dichloro-5-fluoro-3-(trichloromethyl)pyridine E->F Radical Chlorination G This compound F->G Halogen Exchange

Caption: A plausible synthetic route to the target molecule.

Q2: Which analytical techniques are most suitable for identifying byproducts in this synthesis?

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

  • GC-MS: Ideal for separating volatile components of the reaction mixture and providing their mass-to-charge ratio, which is crucial for identifying the molecular weight of potential byproducts[2][3][4].

  • ¹⁹F NMR: Given the presence of fluorine in both the difluoromethyl group and on the pyridine ring, ¹⁹F NMR is exceptionally powerful for identifying and quantifying fluorinated species. The distinct chemical shifts and coupling patterns can help differentiate between the desired product and fluorinated byproducts[5][6][7][8][9].

  • ¹H and ¹³C NMR: Essential for the complete structural elucidation of the final product and any isolated impurities.

Q3: How can I purify the final product from the identified byproducts?

Purification can be challenging due to the similar physical properties of the desired product and its halogenated byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable.

Visualizing Byproduct Formation

The following diagram illustrates the main synthetic pathway and the points at which key byproducts can emerge.

byproduct_formation start Precursor (e.g., 2,6-dihydroxy-5-fluoro-3-methylpyridine) chlorination Chlorination (e.g., POCl₃/PCl₅) start->chlorination difluoromethylation Difluoromethylation (e.g., Radical or Nucleophilic) chlorination->difluoromethylation over_chlorination Over-chlorination Byproduct: 2,4,6-Trichloro-3-(difluoromethyl)-5-fluoropyridine chlorination->over_chlorination Excess reagent/ High temp. product Target Product: This compound difluoromethylation->product difluoro_isomer Difluoromethylation Isomer difluoromethylation->difluoro_isomer Radical Pathway snar_byproduct SₙAr Byproduct difluoromethylation->snar_byproduct Nucleophilic Pathway incomplete_fluorination Incomplete Fluorination Byproduct: (Chloro-fluoro isomers)

Caption: Key byproduct formation pathways during synthesis.

Quantitative Data Summary

While specific yields are highly dependent on the exact reaction conditions, the following table provides a general overview of potential impurity levels that might be observed without careful optimization.

Byproduct TypeTypical Impurity Level (Unoptimized)Key Influencing Factors
Over-chlorinated Species5-15%Reagent stoichiometry, temperature, reaction time
Incomplete Fluorination2-10%Anhydrous conditions, reaction time, temperature
Difluoromethylation Isomers1-5%Choice of radical initiator, substrate electronics
SₙAr Byproducts1-8%Nucleophilicity of the reagent, substrate electronics

References

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to enhance the yield and purity of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and which is recommended for optimal yield?

A1: While several synthetic pathways exist, a prevalent and often optimized route involves the multi-step synthesis starting from more readily available precursors. A common strategy involves the construction of the substituted pyridine ring followed by chlorination and difluoromethylation steps.

One established method begins with the synthesis of a dihydroxy-cyano-fluoropyridine intermediate. This intermediate then undergoes chlorination using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). However, this chlorination step can be a critical point for yield loss due to the formation of byproducts.[1] A significant challenge is the potential formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct, which complicates purification and reduces the overall yield of the desired 2,6-dichloro isomer.[1]

An alternative approach that has shown promise in improving yields involves a halogen exchange (Halex) reaction on a corresponding dichlorinated precursor. For instance, the difluorination of 3-substituted-2,6-dichloropyridines using a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) has been reported as a simpler and more efficient method for similar structures.[2]

Recommendation: For researchers aiming for higher yields and purity, careful optimization of the chlorination step is crucial. This includes precise control of reaction temperature, stoichiometry of chlorinating agents, and reaction time. Exploring modern fluorination techniques for the introduction of the difluoromethyl group may also provide a more direct and higher-yielding pathway.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot this?

A2: Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential issues and their solutions:

Potential Cause Recommended Solutions
Incomplete Chlorination - Increase reagent stoichiometry: Gradually increase the molar equivalents of POCl₃ and PCl₅. - Optimize temperature and time: A higher reaction temperature or longer reaction time may be necessary to drive the reaction to completion. Monitor progress by TLC or GC-MS. - Ensure anhydrous conditions: Moisture can decompose the chlorinating agents. Use oven-dried glassware and anhydrous solvents.
Byproduct Formation - Precise temperature control: Overheating during chlorination can lead to the formation of trichlorinated byproducts.[1] Maintain a consistent and optimal temperature. - Controlled reagent addition: Add the chlorinating agents slowly to manage the reaction exotherm.
Sub-optimal Fluorination - Choice of fluorinating agent: The reactivity of the fluorinating agent is critical. For difluoromethylation, reagents like diethylaminosulfur trifluoride (DAST) or commercial sources of the difluoromethyl group are options. For chlorine to fluorine exchange, the choice of fluoride salt (e.g., KF, CsF) and solvent is key.[2][3] - Use of a phase-transfer catalyst: For Halex reactions with potassium fluoride, a phase-transfer catalyst like tetrabutylphosphonium bromide can significantly improve the reaction rate and yield.[4]
Purification Losses - Optimize chromatography conditions: If using column chromatography, experiment with different solvent systems to achieve better separation of the product from impurities. - Consider distillation: For volatile impurities, vacuum distillation can be an effective purification method.[1]
Q3: I am observing significant amounts of a trichlorinated byproduct. How can I minimize its formation?

A3: The formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine is a known issue when converting 2,6-dihydroxy-3-cyano-5-fluoropyridine to the desired dichloro product using phosphorus oxychloride and phosphorus pentachloride.[1] This side reaction not only reduces the yield but also complicates the purification process.

Strategies to Minimize Trichlorination:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agents. An excess of PCl₅ can promote over-chlorination.

  • Temperature Management: Maintain a strict temperature profile. The reaction is often exothermic, and localized overheating can lead to the formation of the trichloro byproduct. A controlled addition of reagents at a lower initial temperature, followed by a gradual increase to the optimal reaction temperature, is recommended.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, HPLC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

Q4: What are the best practices for the purification of this compound?

A4: The purification strategy will depend on the nature of the impurities present in the crude product.

  • Column Chromatography: Silica gel column chromatography is a standard method for removing polar and non-polar impurities. A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically effective.

  • Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Vacuum Distillation: For liquid products or to remove volatile impurities, short-path vacuum distillation can be employed.[1] The boiling point of the desired product under reduced pressure will be a key parameter.

  • Aqueous Work-up: A thorough aqueous work-up after the reaction can remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic residues, and finally with brine to aid in the separation of the organic and aqueous layers.[5]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting low yield in the synthesis of this compound, focusing on the critical chlorination step.

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Unreacted Starting Material Present byproduct_present Significant Byproduct Formation check_sm->byproduct_present Byproducts Detected purification_issue Low Isolated Yield After Purification check_sm->purification_issue Clean Crude Product, Low Isolated Yield optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Increase Reagent Stoichiometry - Check Reagent Quality sm_present->optimize_conditions end Improved Yield optimize_conditions->end minimize_byproduct Minimize Byproducts: - Lower Reaction Temperature - Slower Reagent Addition - Adjust Stoichiometry byproduct_present->minimize_byproduct minimize_byproduct->end optimize_purification Optimize Purification: - Different Chromatography Solvents - Consider Recrystallization/Distillation - Check for Product Loss in Aqueous Layers purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield.

Key Reaction Pathway

The following diagram outlines a generalized synthetic pathway highlighting the critical chlorination step.

ReactionPathway start 2,6-Dihydroxy-3-cyano-5-fluoropyridine intermediate 2,6-Dichloro-3-cyano-5-fluoropyridine start->intermediate POCl₃, PCl₅ final_product This compound intermediate->final_product Difluoromethylation Reagent byproduct 2,4,6-Trichloro-3-cyano-5-fluoropyridine intermediate->byproduct Over-chlorination

Caption: Generalized synthetic pathway.

References

Technical Support Center: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the stability and handling of this highly functionalized fluoropyridine building block. The information herein is synthesized from established principles of heterocyclic chemistry and experience with structurally related compounds.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for this compound under standard storage conditions?

A1: this compound is a solid compound with a relatively high molecular weight due to extensive halogenation. While generally stable when stored properly, its reactivity is heightened by the presence of multiple electron-withdrawing groups on the pyridine ring. The primary concerns during storage are sensitivity to moisture and potential for slow decomposition in the presence of nucleophiles. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2]

Q2: How does the difluoromethyl group at the 3-position influence the compound's stability compared to a trifluoromethyl group?

A2: The difluoromethyl (CF2H) group, while strongly electron-withdrawing, possesses a C-H bond that can be susceptible to deprotonation under basic conditions, forming a difluorocarbanion. This can lead to undesired side reactions or decomposition pathways not typically observed with the more stable trifluoromethyl (CF3) group. Researchers should be cautious when using strong bases in reactions involving this compound.

Q3: Can this compound undergo degradation in common laboratory solvents?

A3: Yes, the stability of this compound can be compromised in certain solvents, especially over extended periods. Protic solvents, such as methanol or ethanol, can act as nucleophiles and may slowly displace the chlorine atoms, particularly at elevated temperatures. It is recommended to use anhydrous, non-nucleophilic solvents like acetonitrile, ethyl acetate, or toluene for reactions and storage of solutions.[3] Always use freshly dried solvents to minimize moisture-related degradation.

Troubleshooting Guide for Experimental Setbacks

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Incomplete consumption of the starting material.

  • Formation of multiple, unidentifiable byproducts.

  • Low yield of the desired substituted product.

Potential Causes & Solutions:

The pyridine ring is highly electron-deficient due to the presence of two chlorine atoms, a fluorine atom, and a difluoromethyl group, making it susceptible to nucleophilic attack. However, challenges can still arise.

  • Cause: Insufficiently reactive nucleophile.

    • Explanation: While the pyridine core is activated, a weak nucleophile may not be potent enough to displace the chlorine atoms efficiently.

    • Solution: Consider using a stronger nucleophile or adding a suitable base to deprotonate the nucleophile and increase its reactivity. Be mindful of the potential for the difluoromethyl group to be deprotonated by very strong bases.

  • Cause: Competing side reactions.

    • Explanation: The presence of multiple reactive sites can lead to a mixture of products. For instance, some nucleophiles might preferentially attack one of the chloro-substituents over the other, or even interact with the difluoromethyl group.

    • Solution: To enhance regioselectivity, consider the steric and electronic properties of your nucleophile. Bulky nucleophiles may favor attack at the less sterically hindered position. Additionally, optimizing the reaction temperature can help favor the desired kinetic product.[3]

Experimental Protocol: A General Procedure for SNAr Reactions
  • To a dry reaction vessel under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Add an anhydrous, non-nucleophilic solvent (e.g., acetonitrile or DMF).

  • Add the nucleophile (1.0-1.2 eq).

  • If required, add a suitable base (e.g., K2CO3 or Cs2CO3) (1.5-2.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or GC-MS.[3]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Decomposition During Work-up or Purification

Symptoms:

  • The appearance of new, unidentified spots on a TLC plate after aqueous work-up.

  • Product loss during column chromatography on silica gel.

Potential Causes & Solutions:

  • Cause: Hydrolysis of the difluoromethyl group or displacement of halogens.

    • Explanation: The acidic C-H bond of the difluoromethyl group can be labile, and the compound may be sensitive to prolonged exposure to water or acidic/basic conditions during work-up.

    • Solution: Minimize the time the compound is in contact with aqueous phases. Use a saturated solution of a mild buffer (e.g., sodium bicarbonate) for washing if necessary. Ensure the organic extracts are thoroughly dried before concentration.

  • Cause: Interaction with silica gel.

    • Explanation: The slightly acidic nature of silica gel can catalyze the degradation of sensitive compounds. The lone pair on the pyridine nitrogen can also interact strongly with the silica surface, leading to tailing and poor separation.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine. Alternatively, use a less acidic stationary phase like alumina for chromatography.

Visualization of Potential Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound in the presence of a nucleophile (Nu-), highlighting the possibility of substitution at either the 2- or 6-position.

G start This compound sub_pos2 Substitution at C2 start->sub_pos2 Reaction Conditions (Solvent, Temp) sub_pos6 Substitution at C6 start->sub_pos6 Reaction Conditions (Solvent, Temp) nuc Nucleophile (Nu-) nuc->sub_pos2 nuc->sub_pos6 prod1 2-Nu-6-chloro-3-(difluoromethyl)-5-fluoropyridine sub_pos2->prod1 prod2 6-Nu-2-chloro-3-(difluoromethyl)-5-fluoropyridine sub_pos6->prod2

Caption: Potential nucleophilic substitution pathways.

Troubleshooting Workflow Diagram

This workflow provides a systematic approach to diagnosing and resolving issues encountered during reactions with this compound.

G start Low Reaction Yield or Decomposition check_reagents Verify Reagent Quality - Purity of starting material - Anhydrous solvents - Freshly opened reagents start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Temperature control? - Stirring efficiency? start->check_conditions optimize_nuc Optimize Nucleophile/Base - Stronger nucleophile? - Different base? - Stoichiometry adjustment check_reagents->optimize_nuc optimize_solvent Screen Solvents - Aprotic, non-nucleophilic options (e.g., MeCN, Dioxane, Toluene) check_conditions->optimize_solvent workup_issue Investigate Work-up/Purification - Minimize aqueous contact - Use buffered solutions - Deactivate silica gel optimize_nuc->workup_issue optimize_solvent->workup_issue success Improved Yield workup_issue->success

Caption: Systematic troubleshooting workflow.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆HCl₂F₄N[4]
Molecular Weight233.98 g/mol [4]
FormSolid
Storage Class6.1C (Combustible, acute toxic Cat. 3)

References

Technical Support Center: Purification of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized pyridine derivative. The unique substitution pattern, featuring multiple halogen atoms and a difluoromethyl group, presents specific challenges in achieving high purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common and complex purification issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, based on common synthetic pathways for halogenated and fluoromethylated pyridines, you should anticipate several classes of impurities.[1][2] The synthesis of related compounds often involves sequential chlorination and fluorination steps, which can lead to a range of byproducts.[3]

Table 1: Common Impurities and Their Likely Sources

Impurity Class Specific Examples Likely Source / Cause Recommended Initial Screening Method
Positional Isomers 2,6-Dichloro-4-(difluoromethyl)-5-fluoropyridine Incomplete regioselectivity during the difluoromethylation or halogenation steps. GC-MS, ¹⁹F NMR, HPLC
Incompletely Halogenated Species 2-Chloro-3-(difluoromethyl)-5-fluoropyridine Insufficient chlorinating reagent or incomplete reaction time. GC-MS, LC-MS
Over-Halogenated Species 2,4,6-Trichloro-3-(difluoromethyl)-5-fluoropyridine Excess chlorinating reagent or harsh reaction conditions. This is a known issue in related syntheses.[4] GC-MS, LC-MS
Hydrolysis Products 2-Chloro-6-hydroxy-3-(difluoromethyl)-5-fluoropyridine Exposure to moisture or basic conditions during aqueous workup, leading to nucleophilic substitution of the chloro group. LC-MS, HPLC
Starting Materials Unreacted pyridine precursors Incomplete reaction conversion. GC, HPLC, TLC

| Solvent Residues | DMF, Toluene, Acetonitrile | Trapped solvent in the crude solid or oil. | ¹H NMR, GC-Headspace |

Q2: What is the best initial method for a quick purity assessment of my crude product?

A2: For a rapid and effective initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly recommended. Halogenated aromatic compounds are typically strong UV absorbers.[5] An initial gradient method (e.g., 10-90% acetonitrile in water over 15 minutes) will provide a good overview of the number of components in your crude mixture. For identifying specific halogenated impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is also exceptionally powerful.[6]

Q3: My isolated product is a yellow or brown oil instead of an off-white solid. What is the likely cause?

A3: Discoloration is often indicative of trace impurities, particularly those formed from degradation or side reactions. In the synthesis of related pyridine compounds, residual reagents or catalysts can lead to coloration.[7] Furthermore, high temperatures during solvent removal or distillation can cause thermal decomposition, generating colored polymeric byproducts, a known issue for some pyridine derivatives.[8] We recommend analyzing the discolored sample by HPLC or LC-MS to identify the impurities before attempting a large-scale purification. A preliminary purification by filtration through a small plug of silica gel can sometimes remove baseline, highly polar, colored impurities.

Q4: Is it safe to use a standard aqueous workup with bases like sodium bicarbonate to neutralize my reaction mixture?

A4: Caution is advised. While necessary to remove acidic reagents, prolonged exposure to basic conditions, even mild ones like sodium bicarbonate, can lead to hydrolysis. The chlorine atoms on the pyridine ring, particularly at the 2- and 6-positions, are activated towards nucleophilic aromatic substitution. Hydroxide ions (from water and base) can displace a chloride to form the corresponding hydroxypyridine derivative. A rapid, cold aqueous wash is generally preferable to extended stirring with a basic solution. Always extract the product into an organic solvent promptly after neutralization.[9]

Section 2: Troubleshooting Guide for Purification Workflows

This section addresses specific, complex challenges you may encounter during the purification of this compound.

Problem 1: Poor separation between my desired product and a closely-eluting impurity on silica gel chromatography.

Causality Analysis: The most likely culprit for poor separation is a positional isomer. Isomers often have very similar polarities, making them difficult to resolve with standard chromatography solvent systems.[10] The difluoromethyl group (CHF₂) has unique electronic properties and can engage in hydrogen bonding, which further complicates predictions of chromatographic behavior.[11]

Troubleshooting Protocol:

  • Confirm the Impurity: First, collect a mixed fraction and analyze it by GC-MS or LC-MS to confirm if the impurity is indeed an isomer (i.e., it has the same mass as your product).

  • Optimize the Mobile Phase:

    • Switch Solvent System: If you are using a standard Ethyl Acetate/Hexane system, the hydrogen bond-accepting nature of the ester may not be sufficient to differentiate isomers. Try incorporating a different solvent to probe other intermolecular interactions.

    • Recommended Systems to Try:

      • Dichloromethane/Hexane: Offers different dipole-dipole interactions.

      • Toluene/Hexane: Utilizes π-π stacking interactions, which can be effective for separating aromatic isomers.[5]

      • Ether (MTBE or Diethyl Ether)/Hexane: Provides a different hydrogen bond accepting profile compared to ethyl acetate.

  • Modify the Stationary Phase:

    • If available, consider using a different stationary phase. C18-functionalized silica (reverse-phase) can sometimes provide an inverted elution order and better resolution for halogenated compounds.[5]

  • Adjust Chromatography Conditions:

    • Use a Shallow Gradient: Instead of a steep gradient or isocratic elution, use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments).

    • Reduce Flow Rate: Lowering the flow rate increases the residence time on the column, allowing for more theoretical plates and better equilibrium, which can enhance separation.

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This technique often results in sharper bands and improved resolution compared to liquid loading, especially for moderately soluble compounds.

Table 2: Suggested Starting Solvent Systems for Column Chromatography

Solvent System Ratio (v/v) Rationale & Target Impurities
System 1: Standard Hexane / Ethyl Acetate (95:5 to 80:20) Good starting point for general purification from more polar or less polar impurities.
System 2: Aromatic Hexane / Toluene (50:50 to 20:80) Exploits π-π interactions. Excellent for separating aromatic positional isomers.
System 3: Chlorinated Hexane / Dichloromethane (70:30 to 40:60) Good for resolving compounds with multiple chlorine atoms.

| System 4: Reverse-Phase | Acetonitrile / Water (60:40 to 90:10) | Use with a C18 column. Can provide orthogonal selectivity to normal-phase. |

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change_solvent -> shallow_gradient; shallow_gradient -> dry_load; dry_load -> success1; re_purify -> success2; } dot Caption: Workflow for troubleshooting poor chromatographic separation.

Problem 2: Product decomposition or low recovery after distillation.

Causality Analysis: this compound is expected to have a high boiling point due to its molecular weight and polarity. Attempting distillation at atmospheric pressure will likely require temperatures that induce thermal degradation. High-boiling point pyridine derivatives are known to have low thermal stability and can be prone to polymerization or decomposition.[8]

Troubleshooting Protocol:

  • Use Vacuum Distillation: This is mandatory. Reducing the pressure significantly lowers the boiling point, allowing distillation to occur at a temperature that does not cause decomposition.

  • Determine Optimal Conditions:

    • Pressure: Aim for a pressure between 1-10 mmHg. A good quality vacuum pump (diaphragm or rotary vane) and a well-sealed system are essential.

    • Temperature: The oil bath temperature should be kept no more than 20-30 °C above the vapor temperature to minimize contact time with the hot glass surface.

  • Experimental Setup for Vacuum Distillation:

    • Apparatus: Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor, which reduces losses.

    • Stirring: Ensure smooth boiling by using a magnetic stir bar. This prevents bumping, which is common under vacuum.

    • Inert Atmosphere: While under vacuum, an inert atmosphere backfill (e.g., with Argon or Nitrogen) after distillation is good practice to protect the purified, hot product from atmospheric moisture and oxygen.

    • Fraction Collection: Collect a small forerun fraction, which will contain any lower-boiling impurities or residual solvents, before collecting the main product fraction.

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recrystallize [label="Action: Attempt Recrystallization", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Action: Use Vacuum Distillation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Action: Perform Column Chromatography", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

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recrystallize -> end; distill -> end; chromatography -> end; } dot Caption: Decision tree for selecting an initial purification strategy.

Problem 3: My compound fails to crystallize or "oils out" during recrystallization attempts.

Causality Analysis: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. The presence of impurities can also suppress the melting point and inhibit crystal lattice formation.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Step A (Solubility Test): Place a small amount of your compound (10-20 mg) in a test tube. Add a solvent dropwise at room temperature. A good single solvent will dissolve the compound poorly or not at all at room temperature but completely upon heating.

    • Step B (Hot Dissolution): If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

    • Step C (Cooling): Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Use a Co-solvent System: This is often the solution when no single solvent works perfectly.

    • Method: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid, and then allow the mixture to cool slowly.

    • Common Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Toluene/Heptane, Methanol/Water.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Table 3: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Notes
Heptane/Hexane 98 / 69 Non-polar Good for highly non-polar compounds. Often used as the "poor" solvent.
Toluene 111 Non-polar (Aromatic) Can dissolve aromatic compounds well when hot.
Dichloromethane 40 Polar Aprotic High solubility for many organics, but low boiling point can be tricky. Good "good" solvent.
Isopropanol 82 Polar Protic Can form hydrogen bonds. May be a good single solvent.

| Acetonitrile | 82 | Polar Aprotic | Good for moderately polar compounds. |

Section 3: References

  • Benchchem. (n.d.). 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Retrieved from --INVALID-LINK--

  • Bortolini, P., et al. (1963). U.S. Patent No. 3,087,867. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Nishimura, R., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Advances. Retrieved from --INVALID-LINK--

  • Lessard, J., et al. (2013). U.S. Patent Application No. 13/284,858. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Funabiki, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from --INVALID-LINK--

  • Lloyd, L. A. (1991). U.S. Patent No. 5,100,514. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Schenck, F. C. (1955). U.S. Patent No. 2,708,653. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Retrieved from --INVALID-LINK--

  • Funabiki, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from --INVALID-LINK--

  • Cain, M. H. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Xu, P., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Retrieved from --INVALID-LINK--

  • Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues. Retrieved from --INVALID-LINK--

  • Kolgatin, A. A., et al. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development utilizing 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine (CAS No. 1374659-39-8). As a highly functionalized fluorinated pyridine, this compound is a valuable building block in medicinal and agrochemical synthesis.[1][2] However, its reactivity and hazardous nature demand meticulous handling and storage protocols. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure experimental success and user safety.

Critical Safety & Hazard Summary

Proper risk assessment begins with a clear understanding of the compound's potential hazards. While specific toxicological data for this exact molecule is limited, information from structurally similar halogenated pyridines provides a strong basis for hazard assessment.[3]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionPrecautionary Codes (Example)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7]P261, P270, P280, P301+P312
Skin Corrosion/Irritation Causes skin irritation.[5][8] May cause an allergic skin reaction.[4][6][7]P264, P280, P302+P352
Serious Eye Damage Causes serious eye irritation and potentially severe damage.[4][5][6][7]P280, P305+P351+P338
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors.[3][5][8]P261, P271, P304+P340
Flammability Combustible solid or liquid.[2][4][7] Keep away from heat and ignition sources.[4][6][7][9]P210
Environmental Hazard Toxic to aquatic life with long-lasting effects.[4][6]P273

Note: Precautionary (P) codes are illustrative and should be confirmed with the specific Safety Data Sheet (SDS) from your supplier.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on root causes related to handling and storage.

Q1: I noticed the compound, which should be an off-white solid, has developed a yellowish or brownish tint. What does this mean and can I still use it?

A: A change in color typically indicates degradation or contamination.

  • Probable Cause: The primary culprits are exposure to air (oxidation), moisture (hydrolysis), or light (photochemical decomposition). Halogenated heterocycles can be susceptible to nucleophilic attack by water, and prolonged exposure to atmospheric conditions can compromise purity. Storing the compound improperly, such as in a loosely capped container or in a bright, warm area, accelerates this process.

  • Recommended Action: Do not use the discolored material for sensitive reactions where stoichiometry and purity are critical. The presence of impurities can lead to unpredictable side reactions, low yields, and difficult purification. Before disposal, you may consider running an analytical check (e.g., NMR or LC-MS) on a small sample to identify the impurities and confirm degradation. The best practice is to discard the compromised batch according to institutional hazardous waste guidelines and obtain a fresh lot.

Q2: My reaction yield is significantly lower than expected or has failed completely. Could this be related to the handling of the pyridine starting material?

A: Absolutely. Inconsistent results are often traced back to the integrity of the starting materials.

  • Probable Cause:

    • Moisture Contamination: Many organometallic cross-coupling reactions (e.g., Suzuki, Stille) are highly sensitive to water. If the this compound was exposed to ambient air, it may have adsorbed enough moisture to quench the catalyst or hydrolyze sensitive reagents.

    • Cross-Contamination: Storing the compound near volatile reagents, especially strong acids or bases, could lead to vapor-phase contamination of the container's headspace and eventually the material itself.[10]

    • Use of Degraded Material: Using material that has already shown signs of degradation (as described in Q1) will introduce unknown substances into your reaction, reducing the effective concentration of the desired starting material.

  • Recommended Action: Always handle the compound in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen) when preparing for moisture-sensitive reactions. Use freshly opened containers or material that has been properly stored in a desiccator. Ensure your storage protocols segregate incompatible chemical classes.[10][11]

Q3: I experienced mild skin irritation after handling the compound, even though I was wearing gloves.

A: This indicates a potential breach in personal protective equipment (PPE) protocol or the use of inappropriate glove material.

  • Probable Cause:

    • Glove Permeation: Not all glove types offer the same level of protection against every chemical. Nitrile gloves, while common, may not be suitable for prolonged exposure to chlorinated solvents or reagents.[12] The chemical may have permeated the glove material.

    • Contamination During Doffing: The exterior of your gloves may have been contaminated. If proper technique is not used when removing them, you can inadvertently transfer the chemical to your skin.[9]

  • Recommended Action: Immediately wash the affected area with plenty of soap and water.[4][6] Review the supplier's SDS for recommendations on glove material; butyl or viton rubber gloves often provide better protection against halogenated organic compounds. Always inspect gloves for pinholes before use and practice proper removal techniques.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is the complete, mandatory PPE for handling this compound?

A: A comprehensive PPE ensemble is non-negotiable. This includes:

  • Eye Protection: Tightly fitting chemical safety goggles. A face shield is required if there is a splash hazard.[3][9]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber). Always check the manufacturer's compatibility chart.[12]

  • Body Protection: A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.[12][13]

  • Respiratory Protection: All handling of the solid or its solutions should be done in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][6][13]

Q2: What are the definitive storage conditions? I've seen recommendations for both refrigeration (0-8 °C) and room temperature (10-25 °C).

A: The ideal storage temperature can vary by supplier, likely due to differences in purity or formulation. The most authoritative source is the label and SDS provided with your specific container. However, the universal principles are:

  • Tightly Sealed: The container must be securely closed to prevent exposure to air and moisture.[4][5][6]

  • Cool & Dry: Store in a cool, dry location. Refrigeration (if recommended) slows the rate of potential decomposition. If not refrigerated, store away from heat sources.[4][5]

  • Away from Light: Protect from direct sunlight by storing in an opaque container or within a cabinet.[14]

  • Segregated: Crucially, store it away from incompatible materials.[4][6][14]

Q3: What chemicals are considered incompatible and must be stored separately?

A: Segregation is a critical safety measure.[10] Do not store this compound with:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Mixing can lead to violent reactions, fire, or explosions.[5][11][14]

  • Strong Acids and Bases: Can catalyze decomposition or react violently.[5][12]

  • Alkali Metals: (e.g., sodium, potassium). Halogenated compounds can react explosively with them.[11][14]

  • Flammable Solvents: While the compound itself is combustible, it should be segregated from large quantities of flammable solvents to minimize fire risk and prevent violent reactions that can occur between chlorinated and non-chlorinated solvents in a fire.[10][14]

Q4: How should I properly dispose of waste containing this compound?

A: All waste, whether it's excess reagent, contaminated materials, or reaction mixtures, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealable, and compatible container.[4][12]

  • Label the container as "Halogenated Organic Waste." It is critical to keep halogenated and non-halogenated solvent waste streams separate.[10][14]

  • Store the waste container in a designated satellite accumulation area, away from incompatibles.

  • Follow all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health & Safety (EHS) office.

Q5: What is the immediate procedure for a small spill outside the fume hood?

A:

  • Alert Personnel: Immediately alert others in the lab and restrict access to the area.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate and call your EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear your full PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS office.

Standard Operating Protocols

Adherence to standardized procedures is the foundation of laboratory safety and experimental reproducibility.

Protocol 4.1: Step-by-Step Guide for Safe Handling & Use

  • Pre-Use Assessment: Before starting, review the SDS. Ensure the chemical fume hood is certified and functioning properly. Locate the nearest safety shower and eyewash station.[5][6]

  • Don PPE: Put on all required PPE as detailed in FAQ #1.

  • Transfer Compound: Transport the sealed container to the chemical fume hood.

  • Weighing: If weighing the solid, do so within the fume hood. Use an anti-static weigh boat if necessary. Close the primary container immediately after dispensing the required amount.

  • Dissolution/Reaction: If making a solution, add the solid to the solvent slowly. Be aware of any potential exotherms. Ensure all manipulations are performed well within the fume hood sash.

  • Post-Use Cleanup: Clean any contaminated glassware within the fume hood. Wipe down the work surface.

  • Doff PPE: Remove PPE carefully, avoiding contact with any contaminated surfaces, and wash hands thoroughly with soap and water.[4][9]

Protocol 4.2: Step-by-Step Guide for Storage & Inventory Management

  • Receiving: Upon receipt, write the date on the container.[14] Inspect the container for any damage.

  • Labeling: Ensure the manufacturer's label is intact and legible. If transferring to a secondary container, it must be fully labeled with the chemical name, hazards, and owner information.[10]

  • Segregation: Store the container in a designated, secondary containment tray within a cabinet reserved for corrosive/reactive solids, physically separated from the incompatible materials listed in FAQ #3 and the diagram below.

  • Inventory: Log the chemical into your laboratory's inventory system. This helps track usage and prevent the accumulation of expired or unnecessary chemicals.[15]

  • Periodic Inspection: On a semi-annual basis, inspect stored containers for signs of degradation, container damage, or leaking caps.[4] Dispose of any compromised material promptly.

Chemical Compatibility & Storage Logic

Visualizing the principles of chemical segregation is key to preventing hazardous interactions in storage. The following diagram illustrates the necessary separation of this compound from incompatible chemical classes.

StorageLogic cluster_conditions Recommended Storage Conditions cluster_incompatible Incompatible Materials (Store Separately) main 2,6-Dichloro-3-(difluoromethyl)- 5-fluoropyridine cool Cool, Dry, Dark Area main->cool Store Under oxidizers Strong Oxidizers main->oxidizers Keep Away From sealed Tightly Sealed Container ventilated Well-Ventilated Space acids Strong Acids & Bases alkali Alkali Metals flammables Flammable Solvents

Caption: Chemical storage segregation map for this compound.

References

Technical Support Center: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, analysis, and application of this versatile fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The precise arrangement of its halogen and difluoromethyl substituents offers unique reactivity and biological activity. However, the synthesis and handling of this compound can present challenges, leading to the formation of impurities that may compromise the outcome of your research. This guide provides a comprehensive overview of potential impurities, their origins, and robust analytical and purification strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available this compound?

A1: Based on common synthetic routes, the most probable impurities can be categorized as follows:

  • Process-Related Impurities:

    • Incompletely Halogenated Intermediates: Residual starting materials or intermediates from the halogenation steps are common. For instance, if the synthesis involves a halogen exchange reaction to introduce the fluorine at position 5, you might find residual 2,5,6-trichloro-3-(difluoromethyl)pyridine.

    • Over-Halogenated Byproducts: The presence of an additional chlorine atom on the pyridine ring, leading to a trichlorinated species, is a possibility, especially under harsh chlorination conditions. A known byproduct in the synthesis of a similar compound is 2,4,6-trichloro-3-cyano-5-fluoropyridine[1].

    • Isomeric Impurities: Depending on the synthetic strategy, isomers with different substitution patterns on the pyridine ring could be present.

  • Degradation Products:

    • Hydrolysis Products: While the difluoromethyl group is generally stable, under strong acidic or basic conditions, or prolonged exposure to moisture, hydrolysis of the C-Cl bonds can occur, leading to the formation of corresponding hydroxypyridine or pyridone derivatives.

    • Photodegradation Products: Exposure to UV light can potentially lead to the formation of colored impurities through radical reactions.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified reference standard. 19F NMR is particularly useful for identifying fluorine-containing impurities[2].

Q3: What is the impact of these impurities on my downstream reactions?

A3: The impact of impurities can be significant and varied:

  • Reduced Yields: Impurities that are structurally similar to the desired product can compete in the reaction, leading to lower yields of the target molecule.

  • Formation of Side Products: Reactive impurities can participate in the reaction, leading to the formation of unexpected side products, complicating purification and analysis.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts used in downstream applications, such as cross-coupling reactions.

  • Inaccurate Biological Data: In drug discovery, impurities can exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC analysis of a new batch. Presence of process-related impurities from the synthesis.1. Request the Certificate of Analysis (CoA) from the supplier to check for known impurities. 2. Use GC-MS or LC-MS to identify the molecular weight of the unknown peaks. 3. Based on the mass, infer the potential structure (e.g., additional chlorine, missing fluorine). 4. If necessary, purify the material using flash column chromatography or preparative HPLC.
Reaction yields are lower than expected. Purity of the starting material is lower than stated; presence of unreactive impurities.1. Re-evaluate the purity of your this compound using a quantitative method like qNMR. 2. Consider the presence of non-UV active impurities if using HPLC with UV detection. 3. Purify the starting material before use.
Formation of a significant amount of a polar byproduct. Hydrolysis of the starting material due to residual water in the reaction solvent or reagents.1. Ensure all solvents and reagents are rigorously dried before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If the reaction involves aqueous workup, minimize the contact time and maintain a neutral pH.
Discoloration of the material upon storage. Photodegradation or oxidation.1. Store the compound in an amber vial to protect it from light. 2. Store under an inert atmosphere if sensitivity to air is suspected. 3. Store at a lower temperature as recommended by the supplier.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizing Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation Starting Material Starting Material Intermediate_1 Halogenated Pyridine Intermediate Starting Material->Intermediate_1 Halogenation Target_Molecule This compound Intermediate_1->Target_Molecule Difluoromethylation / Halogen Exchange Incomplete_Reaction Incompletely Halogenated Impurity Intermediate_1->Incomplete_Reaction Incomplete Reaction Over_Reaction Over-Halogenated Impurity Intermediate_1->Over_Reaction Excess Reagent / Harsh Conditions Hydrolysis Hydroxypyridine Impurity Target_Molecule->Hydrolysis Presence of Water

Caption: Potential impurity formation pathways during synthesis.

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting issues related to the purity of this compound.

G Start Experimental Issue Observed (e.g., low yield, side products) Purity_Check Assess Purity of Starting Material (HPLC, GC-MS, NMR) Start->Purity_Check Pure Purity > 98%? Purity_Check->Pure Reaction_Conditions Investigate Reaction Conditions (solvent, temp, atmosphere) Pure->Reaction_Conditions Yes Impure Identify Impurities (MS, NMR) Pure->Impure No Optimize Optimize Reaction Conditions Reaction_Conditions->Optimize End Problem Resolved Optimize->End Purify Purify Starting Material (Chromatography, Recrystallization) Impure->Purify Purify->Start

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Kinetic Studies of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic studies of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine formation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your experimental success.

Introduction

The synthesis of this compound is a critical process in the development of various agrochemicals and pharmaceuticals. Understanding the kinetics of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability. This document provides a comprehensive resource to address common challenges encountered during these kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis generally involves multi-step processes starting from pyridine derivatives. A common pathway includes the chlorination and subsequent fluorination of a suitable pyridine precursor. For instance, the synthesis can begin with the chlorination of 3-picoline derivatives, followed by the introduction of the difluoromethyl group and a final fluorination step.[1] The specific choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Q2: What are the key reaction parameters that influence the kinetics of this reaction?

A2: Several parameters critically affect the reaction rate and selectivity. These include:

  • Temperature: Fluorination and chlorination reactions are often highly sensitive to temperature. Precise control is necessary to manage the reaction rate and prevent the formation of byproducts.[2]

  • Catalyst: The choice and concentration of a catalyst, if used, can significantly alter the reaction mechanism and kinetics. For example, palladium or nickel catalysts are often employed in cross-coupling reactions involving similar pyridine derivatives.[1]

  • Reagent Concentration: The concentration of reactants, including the fluorinating and chlorinating agents, directly impacts the collision frequency and, consequently, the reaction rate.

  • Solvent: The polarity and solvating power of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.[3]

Q3: Which analytical techniques are most suitable for monitoring the reaction kinetics?

A3: Real-time monitoring of the reaction progress is essential for accurate kinetic studies. Suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the reactants, intermediates, and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for volatile compounds and provides both quantitative data and structural information for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting materials and the appearance of products, providing valuable mechanistic insights.[4][5]

  • Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence detection can be employed to measure initial reaction rates.[6][7]

Q4: What are the common side reactions and byproducts observed during the synthesis?

A4: The formation of byproducts can significantly reduce the yield and complicate purification. Common side reactions include over-chlorination or over-fluorination, leading to the formation of tri- or tetra-substituted pyridines.[8] Incomplete reactions can also leave unreacted starting materials or intermediates in the final product mixture. The reaction of nucleophiles with the starting material can sometimes lead to displacement of the ring halogen atoms, accompanied by attack at the trihalogenomethyl group.[9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Reagents Verify the purity and activity of all reagents, especially the fluorinating and chlorinating agents, which can degrade over time. It is advisable to use freshly opened or properly stored reagents.
Incorrect Reaction Temperature Optimize the reaction temperature by running small-scale experiments at various temperatures. Some reactions have a very narrow optimal temperature range.[10]
Catalyst Deactivation If a catalyst is used, ensure it has not been poisoned by impurities in the reactants or solvent. Consider using a higher catalyst loading or a different catalyst.
Presence of Inhibitors Trace amounts of water or other impurities can inhibit the reaction. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products and Low Selectivity
Possible Cause Troubleshooting Steps
Over-reaction Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time. Quench the reaction as soon as the desired product concentration is maximized.[10]
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of the chlorinating or fluorinating agent can lead to the formation of polysubstituted byproducts.
Non-optimal Temperature The reaction temperature can influence the selectivity. A lower temperature may favor the formation of the desired product.
Solvent Effects The choice of solvent can impact selectivity. Screen different solvents to find one that favors the desired reaction pathway.[3]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts Optimize the chromatographic separation method. This may involve trying different solvent systems for column chromatography or using a different stationary phase.
Product Instability Some fluorinated compounds can be unstable under certain conditions. Avoid high temperatures during purification and consider using milder purification techniques.
Formation of Emulsions during Workup If an aqueous workup is used, emulsions can form. Try adding brine or changing the organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Monitoring by HPLC
  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and the system is under an inert atmosphere.

  • Initiation: Add the reactants in the predetermined order and start the reaction by adding the final reagent or by raising the temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by diluting it in a cold solvent to stop the reaction.

  • Sample Preparation: Prepare the quenched sample for HPLC analysis. This may involve filtration, dilution, and addition of an internal standard.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Integrate the peak areas of the reactant(s) and product(s). Plot the concentration of the product versus time to determine the reaction rate.

Diagram: Experimental Workflow for Kinetic Analysis

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis setup Assemble Dry Glassware under Inert Atmosphere add_reactants Add Reactants and Solvent setup->add_reactants initiate Initiate Reaction (e.g., Heat or Add Catalyst) add_reactants->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling t = 0 quenching Quench Reaction in Aliquot sampling->quenching prep Prepare Sample for Analysis quenching->prep analysis Analyze by HPLC/GC-MS prep->analysis data_proc Process Chromatographic Data analysis->data_proc kinetics Plot Concentration vs. Time data_proc->kinetics model Determine Rate Law and Rate Constants kinetics->model

Caption: Workflow for a typical kinetic study of a chemical reaction.

Reaction Mechanism and Pathway

The formation of this compound likely proceeds through a series of electrophilic and nucleophilic substitution reactions. A plausible pathway is illustrated below.

Diagram: Proposed Reaction Pathway

Caption: A simplified proposed reaction pathway for the synthesis.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for a typical experiment. Actual data will vary depending on the specific reaction conditions.

Time (minutes)[Reactant A] (M)[Product] (M)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
1200.140.86

References

Technical Support Center: Catalyst Selection for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a critical building block in pharmaceutical and agrochemical development. Here, we address common challenges and frequently asked questions regarding the crucial catalytic difluoromethylation step.

Section 1: Catalyst System Selection - FAQs

This section provides answers to frequently asked questions concerning the selection of an optimal catalyst system for introducing the difluoromethyl (-CF2H) group onto the dichlorofluoropyridine core.

Q1: What are the primary catalytic strategies for the synthesis of this compound?

A1: The key transformation is a cross-coupling reaction to install the difluoromethyl group onto a 2,6-dichloro-5-fluoropyridine precursor. The most prevalent and effective methods are transition-metal-catalyzed reactions, primarily utilizing palladium or copper. These catalysts facilitate the coupling of an aryl chloride (the pyridine derivative) with a suitable difluoromethyl source.[1][2][3]

Q2: Which class of catalysts—Palladium or Copper—is generally preferred for this difluoromethylation?

A2: Both palladium and copper complexes have demonstrated efficacy in difluoromethylation reactions.[1][3][4]

  • Palladium-based catalysts are often favored for their high reactivity and broad functional group tolerance, particularly in coupling aryl chlorides, which are notoriously less reactive than bromides or iodides.[1][5][6] Catalyst systems like Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) paired with specialized phosphine ligands such as BrettPhos or P(tBu)₃ are effective for this transformation.[1][2][7]

  • Copper-based catalysts represent a more economical alternative and have shown excellent reactivity.[3][4] Copper-catalyzed methods can also be applied to late-stage functionalization of complex molecules.[8]

The choice often depends on substrate specifics, cost considerations, and process scalability. Palladium systems may offer higher turnover numbers but at a greater cost, while copper systems can be highly efficient and cost-effective.

Q3: What is the role of the ligand in a Palladium-catalyzed system, and how do I choose the right one?

A3: In palladium-catalyzed cross-coupling, the ligand is critical for catalyst stability, reactivity, and selectivity. Its primary roles are:

  • Stabilizing the Palladium Center: The ligand prevents the palladium nanoparticles from aggregating, which would lead to catalyst deactivation.

  • Modulating Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for unreactive aryl chlorides.

  • Controlling Steric Hindrance: Bulky ligands promote the final reductive elimination step, releasing the product and regenerating the active catalyst.

For coupling with aryl chlorides, bulky, electron-rich monophosphine ligands are generally the most successful.[2] Ligands like BrettPhos and P(tBu)₃ have been shown to afford good to excellent yields in the difluoromethylation of aryl chlorides.[2] Bidentate ligands, in contrast, often result in lower yields under similar conditions.[2]

Q4: What are the common difluoromethyl sources used in these catalytic reactions?

A4: A common and commercially available source for the -CF2H group is (Difluoromethyl)trimethylsilane (TMSCF₂H).[1][2] This reagent, when activated by a fluoride source like cesium fluoride (CsF), generates the active nucleophilic species for the cross-coupling reaction.[2] Other sources include difluoromethyl zinc reagents, which are used in Negishi-type couplings.[8]

Section 2: Troubleshooting Workbench

This section is structured to help you diagnose and resolve common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The Palladium(0) active species may have been oxidized or decomposed. The ligand may have degraded. 2. Insufficient Activation: The fluoride source (e.g., CsF) may be hydrated or of poor quality, failing to activate the TMSCF₂H. 3. Sub-optimal Conditions: Reaction temperature may be too low for the less reactive aryl chloride substrate.1. Catalyst Integrity: Use fresh catalyst and ligand. Ensure all manipulations are performed under a strictly inert atmosphere (Nitrogen or Argon).[9] 2. Reagent Quality: Use freshly opened, high-purity CsF, or dry it thoroughly under vacuum before use. 3. Temperature Optimization: Gradually increase the reaction temperature in 10-15°C increments. A typical temperature for these couplings is around 120°C in a high-boiling solvent like dioxane.[2]
Formation of Side Products (e.g., Protodehalogenation) 1. Presence of Protic Impurities: Trace water or other protic sources in the reaction mixture can lead to the quenching of intermediates, resulting in the replacement of chlorine with hydrogen. 2. Catalyst/Ligand Ratio: An incorrect ratio can lead to undesired catalytic cycles becoming dominant.1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents.[9] Purify reagents if necessary. 2. Stoichiometry Check: Re-evaluate and confirm the optimal catalyst-to-ligand ratio. A typical starting point is a 1:1 or 1:2 Pd:Ligand ratio.
Poor Reproducibility Between Batches 1. Reagent Purity Variance: Inconsistent quality of the pyridine starting material, catalyst, ligand, or solvent. 2. Atmospheric Contamination: Minor leaks in the inert atmosphere setup can introduce oxygen or moisture, which deactivates the catalyst. 3. Inconsistent Heating/Stirring: Uneven temperature or inefficient mixing can lead to variable reaction rates and yields.1. Quality Control: Source reagents from reliable suppliers and consider lot-to-lot testing for critical materials. 2. System Integrity: Regularly check the inert gas setup for leaks. Using a glovebox for reaction setup is ideal. 3. Consistent Parameters: Use a temperature-controlled heating mantle with vigorous stirring to ensure a homogeneous reaction mixture.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for addressing low product yield.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity (Catalyst, Ligand, Solvent, CsF) start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere (N2 / Argon) check_reagents->check_atmosphere Reagents OK check_temp Optimize Reaction Temperature (e.g., 120°C or higher) check_atmosphere->check_temp Atmosphere OK screen_ligands Screen Alternative Ligands (e.g., BrettPhos, P(tBu)3) check_temp->screen_ligands Still Low Yield success Synthesis Successful screen_ligands->success Yield Improved CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation (Fluoride Activated) PdII_Aryl->Transmetal PdII_Aryl_CF2H Aryl-Pd(II)-CF2H Transmetal->PdII_Aryl_CF2H RedElim Reductive Elimination PdII_Aryl_CF2H->RedElim RedElim->Pd0 Product Ar-CF2H RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd TMSCF2H TMSCF2H + F- TMSCF2H->Transmetal

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine vs. 2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice of fluorinated building blocks is a critical decision that profoundly influences the physicochemical and biological properties of the target molecules. This guide provides an in-depth comparison of two closely related fluorinated pyridine derivatives: 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine and 2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine. While direct comparative experimental data for the difluoromethyl analogue is scarce in publicly available literature, this guide synthesizes known data for the trifluoromethyl compound with established principles of fluorine chemistry to offer a predictive comparison of their properties and reactivity.

Introduction: The Subtle but Significant Impact of a Single Hydrogen Atom

The trifluoromethyl (-CF3) group is a well-established functional group in medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (-CHF2) group, while also a valuable moiety, offers a nuanced alternative. The presence of a hydrogen atom in the -CHF2 group introduces the potential for hydrogen bonding and alters the electronic and steric profile compared to the -CF3 group. This guide will explore these differences in the context of a 2,6-dichloro-5-fluoropyridine scaffold, a common framework in bioactive molecules.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The substitution of a fluorine atom with hydrogen is expected to lead to discernible differences in the physicochemical properties of the two title compounds. The following table summarizes the known properties of the trifluoromethyl derivative and provides predicted values for the difluoromethyl analogue based on established chemical principles.

PropertyThis compound (Predicted)2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridineRationale for Prediction
Molecular Formula C6HCl2F3NC6HCl2F4NOne less fluorine atom.
Molecular Weight 215.99 g/mol 233.98 g/mol Calculated based on atomic weights.
Boiling Point Lower than CF3 analogueHigher than CHF2 analogueThe more polar C-H bond in the CHF2 group may lead to stronger intermolecular interactions, but the higher molecular weight of the CF3 analogue is expected to dominate, resulting in a higher boiling point.
Lipophilicity (logP) Lower than CF3 analogueHigher than CHF2 analogueThe trifluoromethyl group is known to be more lipophilic than the difluoromethyl group.
Acidity of C-H bond in the substituent Weakly acidicNot applicableThe C-H bond in the CHF2 group can be deprotonated under strong basic conditions.
Dipole Moment Likely different from CF3 analogueExpected to be highThe vector sum of the bond dipoles will differ due to the C-H vs. C-F bond.

Electronic Effects and Reactivity: A Comparative Analysis

The electronic nature of the -CHF2 and -CF3 groups significantly influences the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are common for highly halogenated pyridines.

Inductive and Resonance Effects

Both -CHF2 and -CF3 groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[3]

  • -CF3 Group: The trifluoromethyl group is one of the most powerful electron-withdrawing groups, acting primarily through a strong negative inductive effect (-I).[4]

  • -CHF2 Group: The difluoromethyl group is also strongly electron-withdrawing, though slightly less so than the -CF3 group. The presence of a hydrogen atom slightly mitigates the inductive pull of the fluorine atoms.

The diagram below illustrates the flow of electron density in an aromatic ring substituted with these groups.

electronic_effects cluster_cf3 Trifluoromethyl (-CF3) Substitution cluster_chf2 Difluoromethyl (-CHF2) Substitution A Pyridine Ring B -CF3 A->B -I effect (strong) C Pyridine Ring D -CHF2 C->D -I effect (strong, but weaker than -CF3)

Caption: Inductive effects of -CF3 and -CHF2 groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to displacement by nucleophiles. The rate of these SNAr reactions is expected to be influenced by the electron-withdrawing strength of the substituent at the 3-position.

  • Reactivity Prediction: 2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine is predicted to be more reactive towards nucleophiles than this compound due to the stronger electron-withdrawing nature of the -CF3 group, which better stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

The following workflow outlines a general approach for comparing the reactivity of the two compounds in an SNAr reaction.

snAr_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis CHF2_compound 2,6-Dichloro-3-(difluoromethyl)- 5-fluoropyridine Conditions Solvent (e.g., DMF) Temperature (e.g., 80°C) Time CHF2_compound->Conditions CF3_compound 2,6-Dichloro-3-(trifluoromethyl)- 5-fluoropyridine CF3_compound->Conditions Nucleophile Nucleophile (e.g., NaOMe) Nucleophile->Conditions LCMS LC-MS Analysis (Monitor reactant consumption and product formation) Conditions->LCMS Kinetics Kinetic Analysis (Determine reaction rates) LCMS->Kinetics

Caption: Experimental workflow for comparing SNAr reactivity.

Synthesis Strategies

Proposed Synthesis of this compound

A potential synthetic route could start from a suitable pyridine precursor, followed by chlorination, fluorination, and introduction of the difluoromethyl group.

Experimental Protocol (Hypothetical):

  • Starting Material: A suitable starting material would be a 3-substituted-5-fluoropyridine derivative.

  • Chlorination: Introduction of chlorine atoms at the 2 and 6 positions can be achieved using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).[5]

  • Difluoromethylation: The difluoromethyl group could be introduced via a variety of methods, for example, by the reaction of a corresponding aldehyde with DAST (diethylaminosulfur trifluoride) or by a radical difluoromethylation reaction.

Synthesis of 2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine

The synthesis of the trifluoromethyl analogue often involves the chlorination and fluorination of pyridine derivatives, such as 3-picoline, followed by aromatic nuclear chlorination.[6]

Spectroscopic Properties: Predicted Signatures

While experimental spectroscopic data for this compound is lacking, we can predict its key NMR signatures and compare them to the known data for the trifluoromethyl analogue.

SpectrumThis compound (Predicted)2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine (Known/Predicted)
¹H NMR A triplet in the region of 6.5-7.5 ppm for the -CHF2 proton, with a characteristic J-coupling to the two fluorine atoms. A singlet for the C4-H.A singlet for the C4-H, deshielded due to the electron-withdrawing groups.[6]
¹⁹F NMR A doublet for the -CHF2 fluorine atoms, coupled to the proton. A singlet for the C5-F.A singlet for the -CF3 group. A singlet for the C5-F.
¹³C NMR A triplet for the -CHF2 carbon due to C-F coupling. Other signals for the pyridine ring carbons.A quartet for the -CF3 carbon due to C-F coupling. Other signals for the pyridine ring carbons.

Applications in Drug Discovery and Agrochemicals

Both compounds are valuable intermediates for the synthesis of bioactive molecules. The choice between a -CHF2 and a -CF3 group can be used to fine-tune properties such as:

  • Metabolic Stability: The -CF3 group is generally considered more metabolically stable than the -CHF2 group, as the C-H bond in the latter can be susceptible to oxidative metabolism.[7][8]

  • Binding Interactions: The -CHF2 group can act as a hydrogen bond donor, which can be a crucial interaction with biological targets. The -CF3 group cannot participate in hydrogen bonding in this manner.

  • Lipophilicity and Permeability: The higher lipophilicity of the -CF3 group can enhance membrane permeability.[1]

Conclusion

The choice between this compound and 2,6-Dichloro-3-(trifluoromethyl)-5-fluoropyridine is a strategic one for the synthetic chemist. The trifluoromethyl analogue offers higher reactivity in SNAr reactions and greater metabolic stability. In contrast, the difluoromethyl analogue provides the opportunity for hydrogen bond interactions and possesses lower lipophilicity. While the lack of extensive experimental data for the difluoromethyl compound necessitates a degree of predictive analysis, the fundamental principles of fluorine chemistry provide a solid foundation for making informed decisions in the design and synthesis of novel bioactive compounds. Further experimental investigation into the properties and reactivity of this compound is warranted to fully elucidate its potential as a versatile building block.

References

A Comparative Guide to the Synthesis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a paramount strategy for modulating molecular properties. The difluoromethyl group, in particular, serves as a unique bioisostere for hydroxyl and thiol functionalities, offering enhanced metabolic stability and binding affinities. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, a highly functionalized pyridine derivative with significant potential as a versatile building block.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to offer a rationale for the proposed methodologies, highlighting the chemical principles and experimental considerations at each stage. All proposed protocols are grounded in established chemical transformations and supported by citations to peer-reviewed literature and patents.

Introduction to the Target Molecule

This compound is a synthetically challenging yet highly valuable compound. Its polysubstituted nature, featuring electron-withdrawing chlorine and fluorine atoms alongside the difluoromethyl group, makes it an attractive intermediate for the synthesis of novel bioactive molecules. The development of efficient and scalable synthetic routes is crucial for enabling its broader application in research and development. This guide will explore two distinct, plausible synthetic pathways, each commencing from readily available starting materials.

Route 1: Palladium-Catalyzed Difluoromethylation of a 3-Iodopyridine Intermediate

This route leverages the power of transition-metal catalysis to introduce the difluoromethyl group in the final step. The key intermediate is a 3-iodo-2,6-dichloro-5-fluoropyridine, which is prepared from the corresponding aminopyridine via a Sandmeyer-type reaction.

Rationale for Route 1

The palladium-catalyzed cross-coupling of organohalides is a robust and well-established methodology in organic synthesis. The choice of an iodine substituent at the 3-position of the pyridine ring is strategic, as aryl iodides are generally more reactive in oxidative addition to palladium(0) than their bromo or chloro counterparts, often leading to higher yields and milder reaction conditions. The synthesis of the key 3-amino precursor is also well-documented.

Experimental Workflow for Route 1

Route_1_Workflow A 2,6-Dichloro-5-fluoropyridin-3-amine B 2,6-Dichloro-5-fluoro-3-iodopyridine A->B 1. NaNO2, H2SO4 2. KI C This compound B->C Pd(dba)2, BrettPhos TMSCF2H, CsF

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-5-fluoro-3-iodopyridine

This transformation is achieved via a Sandmeyer reaction on 2,6-dichloro-5-fluoropyridin-3-amine[1].

  • Diazotization: To a cooled (0-5 °C) solution of 2,6-dichloro-5-fluoropyridin-3-amine (1.0 eq) in a mixture of sulfuric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2,6-dichloro-5-fluoro-3-iodopyridine.

Step 2: Palladium-Catalyzed Difluoromethylation

The 3-iodopyridine intermediate is then subjected to palladium-catalyzed difluoromethylation.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, 2,6-dichloro-5-fluoro-3-iodopyridine (1.0 eq), cesium fluoride (2.0 eq), Pd(dba)2 (0.03 eq), and BrettPhos (0.045 eq) are combined.

  • Reagent Addition: Anhydrous dioxane is added, followed by (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 eq).

  • Reaction and Monitoring: The reaction mixture is heated to 100 °C and stirred for 16-24 hours. The progress of the reaction can be monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford this compound.

Route 2: Deoxyfluorination of a 3-Pyridinecarboxaldehyde Intermediate

This alternative pathway involves the initial construction of a 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde, which is then converted to the difluoromethyl group using a deoxyfluorination reagent.

Rationale for Route 2

This route leverages the well-established chemistry of converting aldehydes to difluoromethyl groups. The key aldehyde precursor can be synthesized from the corresponding, and commercially available, nicotinic acid derivative. This approach avoids the use of often expensive and air-sensitive organometallic reagents required for cross-coupling reactions.

Experimental Workflow for Route 2

Route_2_Workflow D 2,6-Dichloro-5-fluoronicotinic acid E 2,6-Dichloro-5-fluoronicotinoyl chloride D->E SOCl2 or (COCl)2 F 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde E->F Reduction (e.g., Pd/C, H2) G This compound F->G DAST or Deoxo-Fluor

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

The starting carboxylic acid is converted to the more reactive acid chloride[2].

  • Reaction Setup: 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) is suspended in an inert solvent such as toluene.

  • Chlorination: Thionyl chloride (2.0-3.0 eq) is added, along with a catalytic amount of DMF. The mixture is heated to reflux (around 80-90 °C) for 2-4 hours until the reaction is complete (evolution of gas ceases).

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,6-dichloro-5-fluoronicotinoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

The acid chloride is selectively reduced to the aldehyde. A Rosenmund reduction is a suitable method.

  • Catalyst Preparation: A flask is charged with palladium on barium sulfate (5-10 mol%) and a quinoline-sulfur poison to prevent over-reduction to the alcohol.

  • Reduction: A solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in a dry, inert solvent (e.g., toluene) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or atmospheric pressure).

  • Reaction and Monitoring: The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases. The reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: The catalyst is removed by filtration through celite. The filtrate is concentrated, and the residue is purified by column chromatography to give 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde[3].

Step 3: Deoxyfluorination to the Difluoromethyl Group

The final step involves the conversion of the aldehyde to the difluoromethyl group.

  • Reaction Setup: In a fume hood, a solution of 2,6-dichloro-5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere.

  • Fluorination: Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor) (1.5-2.0 eq) is added dropwise.

  • Reaction and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Palladium-Catalyzed DifluoromethylationRoute 2: Deoxyfluorination of Aldehyde
Starting Materials 2,6-dichloro-5-fluoropyridin-3-amine2,6-dichloro-5-fluoronicotinic acid
Number of Steps 23
Key Reagents Pd catalyst, phosphine ligand, TMSCF2HThionyl chloride, Pd/BaSO4, DAST/Deoxo-Fluor
Potential Advantages - Potentially higher overall yield. - Milder final step conditions.- Avoids expensive palladium catalysts and ligands. - Starts from a more readily available carboxylic acid.
Potential Challenges - Synthesis and purification of the 3-iodopyridine. - Cost and air-sensitivity of Pd catalysts and ligands. - Potential for side reactions in the cross-coupling step.- Handling of hazardous deoxyfluorinating agents (DAST is corrosive and moisture-sensitive). - Rosenmund reduction requires careful control to avoid over-reduction. - Potential for lower yields in the reduction and fluorination steps.
Scalability May be limited by the cost of the catalyst system.Potentially more scalable due to lower cost of reagents, though handling of DAST on a large scale requires specialized equipment.

Conclusion and Outlook

Both proposed synthetic routes to this compound offer viable pathways for its preparation in a laboratory setting.

  • Route 1 is elegant and leverages modern catalytic methods. It is likely to be favored for small-scale synthesis where yield is prioritized and the cost of the catalyst is not a major impediment. The success of this route hinges on the efficient synthesis and purification of the 3-iodopyridine intermediate.

  • Route 2 follows a more traditional, functional group interconversion approach. While it involves an additional step, it may be more cost-effective for larger-scale preparations, provided that the handling of hazardous reagents and the optimization of the reduction step are carefully managed.

The choice between these routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, budget constraints, and the available expertise and equipment. Further experimental validation and optimization would be necessary to determine the most efficient and robust method for the synthesis of this valuable fluorinated pyridine building block.

References

A Comparative Guide to the Biological Efficacy of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical innovation, the quest for novel molecular scaffolds that confer potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, pyridine derivatives have consistently proven to be a fertile ground for discovery. This guide provides an in-depth technical comparison of the biological efficacy of derivatives based on the 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine core structure. While this specific pyridine derivative often serves as a crucial synthetic intermediate, its structural motifs are integral to a range of highly active compounds.[1][2] This guide will dissect the biological performance of its derivatives, supported by experimental data from analogous compounds, and provide detailed protocols for their evaluation.

The Strategic Advantage of the Difluoromethyl Group in Bioactivity

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal and agrochemical design.[3] The trifluoromethyl (-CF3) group is widely recognized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, the difluoromethyl (-CHF2) group, present in our core structure, offers a unique set of properties that can be particularly advantageous.

The -CHF2 group is a bioisostere of a hydroxyl or thiol group and can act as a strong hydrogen bond donor. This property can facilitate novel interactions with biological targets. Furthermore, its electron-withdrawing nature is comparable to that of the -CF3 group, influencing the acidity and reactivity of adjacent functional groups.[3] In the context of enzyme inhibition, α-difluoromethyl-substituted amino acids have been shown to be potent inhibitors of decarboxylases, highlighting the group's potential to confer powerful biological activity.[3]

The logical framework for investigating derivatives of this compound is thus built on the hypothesis that the combination of a highly halogenated pyridine ring and a difluoromethyl group provides a potent pharmacophore for multiple biological applications.

Comparative Herbicidal Efficacy

The 2,6-dichloro-5-fluoropyridine scaffold is a key component in a class of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.

Mechanistic Insights: Synthetic Auxin Herbicides

Synthetic auxins bind to auxin receptors (such as TIR1/AFB), promoting the degradation of Aux/IAA transcriptional repressors. This, in turn, unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. The resulting metabolic chaos, including ethylene production and cell wall acidification, causes the characteristic epinastic growth and death of the plant.

Auxin_Herbicide_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., Picolinate Derivative) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin Response Element (ARE) in DNA ARF->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates UncontrolledGrowth Uncontrolled Growth & Plant Death Transcription->UncontrolledGrowth

Caption: Proposed signaling pathway for synthetic auxin herbicides.

Performance Data of Analogs
Compound ClassTarget WeedsConcentration (µM)Root Growth Inhibition (%)Reference CompoundInhibition (%)
4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (Analogs)Brassica napus (BN)250>80% for 28 compoundsFlorpyrauxifenNot specified
Amaranthus retroflexus (AL) (Post-emergence)Not specified100% for 10 compoundsNot specifiedNot specified
Arabidopsis thaliana0.578.4% (for compound S202)Florpyrauxifen33.8%

Data synthesized from studies on analogous compounds to illustrate potential efficacy.[4]

The superior performance of these analogs against model weeds like Arabidopsis thaliana compared to existing commercial herbicides underscores the potential of the core scaffold.[4]

Comparative Insecticidal Efficacy

The di-chlorinated phenyl or pyridyl moiety is a common feature in several classes of insecticides, including those that act on the nervous system of insects.

Mechanistic Insights: GABA Receptor Antagonists

One of the most critical targets for insecticides is the γ-aminobutyric acid (GABA) receptor in the insect's central nervous system. GABA is an inhibitory neurotransmitter. When insecticides block the GABA receptor's chloride channel, it leads to hyperexcitation, convulsions, and eventual death of the insect.

GABA_Receptor_Antagonism cluster_synapse Insect Synaptic Cleft Insecticide Pyridine Derivative (e.g., Fipronil Analog) GABA_Receptor GABA-gated Chloride Channel Insecticide->GABA_Receptor Blocks Chloride_Ion Cl- Ions GABA_Receptor->Chloride_Ion Normal Influx Neuron Postsynaptic Neuron GABA_Receptor->Neuron Leads to Chloride_Ion->Neuron Hyperpolarizes (Inhibits) Hyperexcitation Hyperexcitation, Convulsions, Death Neuron->Hyperexcitation

Caption: Mechanism of GABA receptor antagonist insecticides.

Performance Data of Analogs

Derivatives containing the 2,6-dichloro-4-trifluoromethylphenyl group (a close analog to our pyridine core) have demonstrated significant insecticidal properties.

Compound ClassTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L)
Flubendiamide Analog 8h Mythimna separata0.0512Flubendiamide0.0412
Flubendiamide Analog 8k Mythimna separata0.0722Flubendiamide0.0412
Flubendiamide Analog 8i Mythimna separata0.0868Flubendiamide0.0412
N-(2,6-dichloro-4-(trifluoromethyl)phenyl) amidesAedes aegypti (larvae)PotentFipronilPotent

Data synthesized from studies on analogous compounds to illustrate potential efficacy.[5][6]

The data indicates that derivatives with this halogenated core structure can achieve insecticidal activity comparable to that of established commercial products like Flubendiamide.[5] Notably, some of these analogs have shown full activity against fipronil-resistant strains of insects, suggesting a potential to overcome existing resistance mechanisms.[6]

Comparative Fungicidal Efficacy

The fungicidal potential of this structural class is also significant. Amide derivatives, in particular, have been evaluated for their activity against a range of plant pathogenic fungi.

Performance Data of Analogs

Trifluoromethylphenyl amides, which share the dichlorinated and fluorinated aromatic ring system, have been tested against several fungal pathogens.

CompoundFungal SpeciesActivity Level (at 50 µg/mL)Reference CompoundsActivity Level
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a )Colletotrichum acutatumStrongest in classAzoxystrobin, CaptanComparable
Phomopsis viticolaStrongest in classAzoxystrobin, CaptanComparable
N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamidePhomopsis viticolaComparable to standardsAzoxystrobin, CaptanComparable
Colletotrichum acutatumComparable to standardsAzoxystrobin, CaptanComparable

Data synthesized from studies on analogous compounds to illustrate potential efficacy.[6][7][8]

The results show that amides derived from a 2,6-dichloro-fluorinated aromatic core exhibit a broad spectrum of fungicidal activity, with efficacy on par with commercial standards like azoxystrobin and captan against key pathogens.[6]

Experimental Protocols

To ensure the reproducibility and validity of efficacy testing, the following detailed protocols are provided. These are standard methodologies adapted for the evaluation of novel pyridine derivatives.

Protocol 1: Herbicidal Activity - Root Growth Inhibition Assay

This protocol is designed to assess the pre-emergence herbicidal activity of test compounds using a model plant like Arabidopsis thaliana.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a series of dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM) in sterile water or a minimal salt medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Plating:

    • Prepare agar plates (0.8% agar with 1/2 MS salts) containing the respective concentrations of the test compound. A solvent-only plate (e.g., 0.5% DMSO) serves as the negative control.

    • Use a known herbicide (e.g., Florpyrauxifen) as a positive control.

  • Seed Sterilization and Sowing:

    • Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile water.

    • Aseptically place 10-15 seeds in a line on each agar plate.

  • Incubation and Growth:

    • Seal the plates and stratify at 4°C for 48 hours in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the percent inhibition of root growth relative to the negative control.

    • Determine the IC50 value (the concentration required to inhibit root growth by 50%) using dose-response curve analysis.

Herbicide_Assay_Workflow A Prepare Stock & Dilutions of Test Compound B Prepare Agar Plates with Compound A->B C Sterilize & Sow Arabidopsis Seeds B->C D Incubate Plates (4°C then 22°C) C->D E Measure Root Length (after 7-10 days) D->E F Calculate % Inhibition & IC50 Value E->F

References

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine Analogs in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine analogs, a class of compounds with significant potential in the development of next-generation herbicides and fungicides.

The Core Scaffold: A Platform for Potent Bioactivity

The this compound core is a highly functionalized and electron-deficient aromatic system. The presence of two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5 position, and a difluoromethyl group at the 3 position creates a unique electronic and steric profile. This scaffold serves as a versatile platform for the development of potent agrochemicals, with the primary biological activities observed being herbicidal and fungicidal.

The herbicidal activity of related pyridine derivatives, particularly picolinic acids, is often attributed to their ability to mimic the plant hormone auxin.[3][4][5] This leads to uncontrolled growth and eventual death of susceptible broadleaf weeds. Conversely, the fungicidal action of many pyridine-based compounds is linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[6][7][8]

Structure-Activity Relationship Analysis: A Tale of Two Activities

The biological activity of analogs derived from the this compound scaffold is highly dependent on the nature and position of further substitutions. While a comprehensive SAR study on this exact core is not extensively available in public literature, we can infer key relationships by examining closely related structures and the general principles of agrochemical design.

Herbicidal Activity: The Picolinic Acid Pathway

For herbicidal applications, the derivatization of the pyridine core into a picolinic acid or a related functional group is a common strategy. The following table summarizes the general SAR trends for herbicidal activity based on analogs of fluorinated picolinic acids.

Position of ModificationType of SubstituentImpact on Herbicidal ActivityRationale
C4-Position Amino groupGenerally enhances activityThe amino group can be crucial for binding to the auxin receptor, such as the F-box protein TIR1/AFB.
C6-Position Aryl or heteroaryl groupsCan significantly increase potencyThese groups can provide additional binding interactions within the receptor pocket, enhancing affinity.
Carboxylic Acid (C3) Esterification or amidationCan modulate formulation and uptake propertiesProdrug strategies are often employed to improve delivery to the target site.

Key Insight: The herbicidal efficacy of these pyridine-based compounds is intricately linked to their ability to mimic auxin. Modifications that enhance the binding affinity to the auxin perception machinery are key to improving performance. For instance, in the related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the nature and position of substituents on the aryl ring dramatically influence the inhibitory activity against plant root growth.[3][9]

Fungicidal Activity: Targeting Succinate Dehydrogenase

When developed as fungicides, analogs of the core scaffold are often designed as carboxamides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), blocking cellular respiration in pathogenic fungi.[6][7][8]

Position of ModificationType of SubstituentImpact on Fungicidal ActivityRationale
C3-Position (Carboxamide) Substituted phenyl or other aromatic ringsCrucial for activity; dictates binding specificityThe amide moiety and the attached aromatic group are essential for interacting with the ubiquinone binding site (Qp-site) of the SDH enzyme complex.
C4-Position Small alkyl or hydrogenGenerally preferredBulky substituents at this position can lead to steric hindrance and reduced binding.
C5-Position (Fluorine) FluorineOften beneficialThe fluorine atom can enhance binding affinity through favorable electronic interactions and improve metabolic stability.

Key Insight: The fungicidal activity of these pyridine carboxamides is determined by their ability to fit into the Qp-site of the SDH enzyme. The specific interactions with key amino acid residues in this pocket are critical for potent inhibition. Molecular docking studies on related pyridine carboxamides have shown the importance of hydrogen bonding and hydrophobic interactions for effective binding.[6][7][8]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides standardized protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2,6-Dichloro-5-fluoronicotinamide

A common precursor for many analogs is the corresponding nicotinamide. The synthesis can be achieved from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile.

Procedure:

  • To a 500 mL flask, add 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile (24.8 g, 130 mmol).

  • Carefully add concentrated sulfuric acid (125 mL).

  • Heat the mixture to 62°C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (800 mL).

  • Extract the aqueous mixture with ethyl acetate (4 x 300 mL).

  • Combine the organic phases and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain 2,6-dichloro-5-fluoronicotinamide as a pale yellow solid.[10]

In Vitro Herbicidal Bioassay

A petri dish bioassay can be used for the initial screening of herbicidal activity.

Procedure:

  • Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Line sterile petri dishes with filter paper.

  • Apply a known volume of each test solution to the filter paper and allow the solvent to evaporate.

  • Place a predetermined number of seeds of a susceptible plant species (e.g., Arabidopsis thaliana or cress) onto the treated filter paper.

  • Add a defined volume of sterile water or a nutrient solution to each petri dish.

  • Seal the petri dishes and incubate them under controlled conditions of light and temperature.

  • After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.

  • Calculate the percent inhibition of growth compared to a solvent-treated control.[11][12]

In Vitro Fungicidal Bioassay

The poisoned food technique is a common method for evaluating the in vitro efficacy of fungicides against mycelial growth.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution.

  • Add a specific volume of each dilution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each agar plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition compared to a solvent-treated control.[13][14][15]

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds, the following diagrams illustrate the key pathways they are designed to disrupt.

The Auxin Signaling Pathway (Herbicidal Target)

Auxin_Signaling Auxin Auxin or Herbicidal Analog TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified auxin signaling pathway targeted by picolinic acid herbicides.

The Fungal Respiratory Chain and SDHI Action

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone (UQ) Complex_II->UQ e- Fumarate Fumarate Complex_II->Fumarate ATP_Production ATP Production Blocked UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III Succinate Succinate Succinate->Complex_II SDHI Pyridine Carboxamide (SDHI Fungicide) SDHI->Complex_II Inhibits

References

A Senior Application Scientist's Guide to the Cost-Analysis of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation active ingredients. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated bioavailability, make fluorinated heterocycles particularly valuable building blocks. Among these, 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine stands out as a promising, albeit complex, intermediate.

This guide provides an in-depth cost-analysis of a plausible production route for this compound, benchmarked against established alternatives. As your Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, field-proven perspective on the causality behind experimental choices and the economic realities of synthesis at scale. Every protocol and analysis herein is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Section 1: Proposed Synthesis Route for this compound

The proposed synthesis commences with the halogen exchange reaction of the relatively inexpensive 2,6-dichloropyridine to introduce the first fluorine atom, followed by functionalization at the 3-position and a subsequent difluoromethylation step.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-5-fluoropyridine A->B Halogen Exchange (KF, DMSO) C 2,6-Dichloro-5-fluoronicotinoyl chloride B->C Friedel-Crafts Acylation (1. (COCl)2 2. AlCl3, Phosgene equivalent) D This compound C->D Difluoromethylation (e.g., with a difluoromethylating agent)

Caption: Proposed synthetic route for this compound.

Experimental Protocols and Cost Analysis

The following protocols are based on analogous transformations found in the literature, providing a realistic framework for a cost-analysis.

Step 1: Synthesis of 2,6-Dichloro-5-fluoropyridine

  • Reaction: Halogen exchange fluorination of 2,6-dichloropyridine.

  • Rationale: This is a common and cost-effective method for introducing fluorine into a pyridine ring. Potassium fluoride is an inexpensive fluorinating agent, and DMSO is a suitable polar aprotic solvent for this type of reaction.[1]

  • Protocol:

    • To a stirred suspension of anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO), add 2,6-dichloropyridine.

    • Heat the mixture to a specified temperature (e.g., 180-200°C) and monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

  • Reaction: Friedel-Crafts acylation of 2,6-dichloro-5-fluoropyridine.

  • Rationale: This step introduces a carbonyl group at the 3-position, which can then be converted to the difluoromethyl group. The use of oxalyl chloride followed by a Lewis acid catalyst is a standard method for this transformation.

  • Protocol:

    • In a cooled, inert atmosphere, add oxalyl chloride to a solution of 2,6-dichloro-5-fluoropyridine in a suitable solvent (e.g., dichloromethane).

    • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with ice water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude acid chloride.

Step 3: Synthesis of this compound

  • Reaction: Difluoromethylation of the acid chloride.

  • Rationale: This is the key step to introduce the difluoromethyl group. Various difluoromethylating reagents are available, ranging from gases to stable solid reagents. The choice of reagent will significantly impact the cost and scalability of this step. For this analysis, we will consider a modern, shelf-stable electrophilic difluoromethylating reagent.

  • Protocol:

    • Dissolve the 2,6-dichloro-5-fluoronicotinoyl chloride in an appropriate anhydrous solvent.

    • Add the difluoromethylating reagent (e.g., S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salt).

    • The reaction may require a catalyst or specific conditions (e.g., photoredox catalysis) depending on the chosen reagent.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the final product by column chromatography.

Cost Analysis Breakdown

The following table provides an estimated cost analysis for the production of 1 kg of this compound based on the proposed synthesis. Prices are based on bulk chemical supplier quotes and may vary.

Reagent/Solvent Step Unit Price (USD/kg or L) Estimated Quantity per kg of Final Product Estimated Cost (USD)
2,6-Dichloropyridine173.00/kg[2][3][4][5]1.2 kg87.60
Potassium Fluoride150.00/kg[6][7][8][9]1.5 kg75.00
Dimethyl Sulfoxide (DMSO)125.00/L[10][11][12][13][14]10 L250.00
Oxalyl Chloride2150.00/kg1.0 kg150.00
Aluminum Chloride240.00/kg1.2 kg48.00
Dichloromethane2 & 315.00/L20 L300.00
Difluoromethylating Reagent310,600.00/kg (estimated)1.5 kg15,900.00
Total Estimated Raw Material Cost ~16,810.60

Note: This cost analysis does not include labor, equipment, energy, waste disposal, or purification costs, which can significantly impact the final production cost. The high cost of the difluoromethylating reagent is the primary driver of the overall expense.

Section 2: Comparison with Alternative Fluorinated Pyridine Intermediates

To provide a comprehensive economic perspective, it is essential to compare the production cost of our target molecule with established, commercially successful fluorinated pyridine derivatives used in similar applications.

Alternative 1: 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Application: A key intermediate in the synthesis of several agrochemicals, including the fungicide fluazinam.[15]

  • Synthesis: Typically produced via a chlorine/fluorine exchange from 2,3-dichloro-5-(trichloromethyl)pyridine. This process is well-established for industrial-scale production.

  • Cost-Effectiveness: The global market for 2,3-Dichloro-5-(trifluoromethyl)pyridine was valued at USD 30.7 million in 2024, indicating a mature and cost-optimized production process.[16] The raw materials for trifluoromethylation are generally less expensive than those for difluoromethylation.

Alternative 2: Picoxystrobin

  • Application: A broad-spectrum strobilurin fungicide.[17][18][19][20][21]

  • Synthesis: A multi-step synthesis where a key intermediate is methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate.[17][18]

  • Cost-Effectiveness: As a commercialized agrochemical, the production of Picoxystrobin is highly optimized for cost-efficiency at a large scale. The synthesis relies on more readily available and less expensive starting materials compared to the proposed route for our target molecule.

Diagram of Comparative Analysis

Comparison cluster_cost Production Cost cluster_application Primary Application Target This compound Target_Cost High (driven by difluoromethylating reagent) Target->Target_Cost Target_App Pharmaceutical Intermediate (potential for high value) Target->Target_App Alt1 2,3-Dichloro-5-(trifluoromethyl)pyridine Alt1_Cost Moderate (established industrial process) Alt1->Alt1_Cost Alt1_App Agrochemical Intermediate Alt1->Alt1_App Alt2 Picoxystrobin Alt2_Cost Low (large-scale optimized production) Alt2->Alt2_Cost Alt2_App Agrochemical Active Ingredient Alt2->Alt2_App

Caption: Comparative analysis of production cost and application.

Section 3: Conclusion and Future Outlook

The synthesis of this compound presents a significant cost challenge, primarily due to the high price of current difluoromethylating reagents. While the proposed synthetic route is chemically sound, its economic viability for large-scale production is questionable under current market conditions, especially when compared to established trifluoromethylated pyridine derivatives.

For researchers and drug development professionals, the high cost of this intermediate necessitates a careful evaluation of its potential benefits in a final drug candidate. The unique properties imparted by the difluoromethyl group would need to translate into a substantial improvement in efficacy, safety, or pharmacokinetic profile to justify the increased manufacturing cost.

Future developments in fluorine chemistry, particularly the discovery of more cost-effective and scalable difluoromethylation methods, could drastically alter the economic landscape for this and other difluoromethylated compounds. As the demand for novel fluorinated building blocks in drug discovery continues to grow, we can anticipate further innovation in this area, potentially making the production of this compound more economically feasible in the years to come.

References

A Comparative Guide to Alternative Precursors for Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Consequently, the efficient and selective synthesis of fluorinated pyridines is of paramount importance. This guide provides an in-depth technical comparison of three key alternative precursors for the synthesis of fluorinated pyridines: Pyridine N-Oxides , Aminopyridines , and Chloropyridines . We will delve into the underlying chemistry, provide representative experimental protocols, and offer a comparative analysis to inform your synthetic strategy.

The Precursors: A High-Level Overview

The choice of starting material for the synthesis of a fluorinated pyridine is a critical decision that impacts reaction conditions, functional group tolerance, scalability, and overall cost-effectiveness. The three precursors discussed herein each offer distinct advantages and disadvantages.

  • Pyridine N-Oxides: These precursors offer a versatile and increasingly popular route to fluorinated pyridines. The N-oxide functionality activates the pyridine ring for nucleophilic substitution, enabling fluorination at positions that are otherwise difficult to access.[2][3]

  • Aminopyridines: The classic Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, has long been a staple for the synthesis of aryl fluorides from anilines, and this chemistry is applicable to aminopyridines.[4][5] However, this method is often hampered by safety concerns related to the potentially explosive nature of the diazonium intermediates.[2]

  • Chloropyridines: As readily available and relatively inexpensive starting materials, chloropyridines are attractive precursors for large-scale synthesis. The primary method for their conversion to fluoropyridines is the Halex (halogen exchange) reaction, which typically requires harsh reaction conditions.[6]

Comparative Analysis of Synthetic Routes to 2-Fluoropyridine

To provide a direct and objective comparison, we will focus on the synthesis of a common building block, 2-fluoropyridine, from each of the three precursors.

From Pyridine N-Oxide: A Mild and Regioselective Approach

The synthesis of 2-fluoropyridines from pyridine N-oxides can be achieved via the formation of an intermediate 2-pyridyltrialkylammonium salt, which is then displaced by fluoride.[2] This method is notable for its mild reaction conditions and high regioselectivity for the 2-position.

Reaction Pathway:

Pyridine_N_Oxide Pyridine N-Oxide Trialkylammonium_Salt 2-Pyridyltrialkylammonium Salt Pyridine_N_Oxide->Trialkylammonium_Salt 1. Activating Agent (e.g., Ts2O) 2. Trialkylamine Fluoropyridine 2-Fluoropyridine Trialkylammonium_Salt->Fluoropyridine Fluoride Source (e.g., TBAF)

Caption: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide.

Experimental Protocol: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

  • Activation and Ammonium Salt Formation: In a round-bottom flask, dissolve pyridine N-oxide (1.0 equiv) in anhydrous acetonitrile. Add trimethylamine (2.0 equiv) followed by dropwise addition of p-toluenesulfonyl anhydride (Ts₂O) (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the 2-pyridyltrimethylammonium tosylate salt can be monitored by TLC.

  • Fluorination: To the reaction mixture, add tetrabutylammonium fluoride (TBAF) (1.5 equiv) as a solution in THF. Heat the mixture to 60 °C and stir for 4 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoropyridine.

Performance Data:

ParameterValueReference
Precursor Pyridine N-Oxide[2]
Key Reagents Ts₂O, Trimethylamine, TBAF[2]
Solvent Acetonitrile, THF[2]
Temperature 0 °C to 60 °C[2]
Reaction Time ~6 hours[2]
Yield Good to excellent (up to 87% for some derivatives)[2]
From 2-Aminopyridine: The Classic Balz-Schiemann Reaction

The Balz-Schiemann reaction involves the diazotization of an aminopyridine with a nitrite source in the presence of a fluoride source, typically fluoroboric acid (HBF₄) or its salts. The resulting diazonium salt is then thermally decomposed to yield the fluoropyridine.[4][5]

Reaction Pathway:

Aminopyridine 2-Aminopyridine Diazonium_Salt Pyridin-2-yldiazonium tetrafluoroborate Aminopyridine->Diazonium_Salt 1. HBF₄ 2. NaNO₂ Fluoropyridine 2-Fluoropyridine Diazonium_Salt->Fluoropyridine Heat (Δ)

Caption: The Balz-Schiemann reaction for 2-Fluoropyridine synthesis.

Experimental Protocol: Synthesis of 2-Fluoropyridine from 2-Aminopyridine

  • Diazotization: In a flask, dissolve 2-aminopyridine (1.0 equiv) in a 48% aqueous solution of fluoroboric acid (HBF₄) (3.0 equiv) at 0 °C. To this solution, add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at 0 °C. The pyridin-2-yldiazonium tetrafluoroborate salt will precipitate.

  • Isolation of Diazonium Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition: Gently heat the isolated diazonium salt in an inert, high-boiling solvent such as toluene until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation to yield 2-fluoropyridine.

Performance Data:

ParameterValueReference
Precursor 2-Aminopyridine[7][8]
Key Reagents HBF₄, NaNO₂[8]
Solvent Water, Toluene[7]
Temperature 0 °C to reflux[7]
Reaction Time Variable (several hours)[7]
Yield Moderate (typically 40-60%)[7]
From 2-Chloropyridine: The Halex Reaction

The Halex process involves the nucleophilic aromatic substitution of a chloride with a fluoride ion. This reaction typically requires high temperatures and polar aprotic solvents to proceed efficiently.[6]

Reaction Pathway:

Chloropyridine 2-Chloropyridine Fluoropyridine 2-Fluoropyridine Chloropyridine->Fluoropyridine KF, High Temperature (e.g., in Sulfolane)

Caption: The Halex reaction for 2-Fluoropyridine synthesis.

Experimental Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

  • Reaction Setup: In a high-pressure reactor, combine 2-chloropyridine (1.0 equiv), anhydrous potassium fluoride (KF) (2.0 equiv), and a high-boiling polar aprotic solvent such as sulfolane.

  • Reaction: Heat the mixture to 220-250 °C and maintain this temperature for 10-20 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like toluene. The organic layer is washed with water to remove the solvent and inorganic salts, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation to give 2-fluoropyridine.

Performance Data:

ParameterValueReference
Precursor 2-Chloropyridine[6]
Key Reagents Anhydrous KF[6]
Solvent Sulfolane or other polar aprotic solvent[6]
Temperature 220-250 °C[6]
Reaction Time 10-20 hours[6]
Yield Good (up to 70-80%)[6]

In-Depth Comparison of the Precursors

FeaturePyridine N-OxidesAminopyridines (Balz-Schiemann)Chloropyridines (Halex)
Reaction Conditions Mild (0-60 °C)[2]Low temperature diazotization, high temperature decomposition[7]Very high temperatures (220-250 °C)[6]
Reagents Readily available activating agents and fluoride sources[2]Requires fluoroboric acid and a nitrite source[8]Inexpensive potassium fluoride[6]
Yields Generally good to excellent[2]Moderate, can be variable[7]Good, but can be substrate-dependent[6]
Regioselectivity Excellent for the 2-position[2][9]Determined by the position of the amino groupDetermined by the position of the chloro group
Functional Group Tolerance Good, tolerates a range of functional groups[2]Limited due to the harsh acidic and oxidative conditions[10]Limited due to the high temperatures[11]
Safety Generally safe, avoids hazardous intermediates[2]Significant safety concerns due to potentially explosive diazonium salts[2]High temperatures and pressures require specialized equipment
Scalability Readily scalable[2]Challenging to scale up safely[12]Amenable to industrial scale with appropriate engineering controls[6]
Cost-Benefit Precursors can be more expensive, but milder conditions and higher yields can be advantageous.Precursors are relatively inexpensive, but safety infrastructure and potential for lower yields can increase overall cost.Precursors and reagents are inexpensive, making it attractive for large-scale production despite the energy-intensive conditions.
Precursor Availability Good commercial availability.[13][14][15]Widely available and relatively inexpensive.[16][17][18]Very good commercial availability and generally the most cost-effective precursor.[19][20][21][22]

Conclusion and Recommendations

The choice of precursor for fluorinated pyridine synthesis is a strategic decision that should be guided by the specific requirements of the target molecule, the scale of the synthesis, and the available resources.

  • Pyridine N-oxides represent a modern and versatile approach, offering mild reaction conditions, excellent regioselectivity, and good functional group tolerance. This makes them particularly well-suited for the synthesis of complex, highly functionalized fluorinated pyridines in a laboratory setting, especially for applications in drug discovery where late-stage fluorination is often desirable.

  • Aminopyridines , via the Balz-Schiemann reaction , remain a viable option, particularly when the required regiochemistry is accessible. However, the inherent safety risks associated with diazonium salt intermediates necessitate careful handling and are a significant barrier to large-scale production. Modern advancements such as continuous flow reactors are being explored to mitigate these risks.[12]

  • Chloropyridines , through the Halex reaction , are the workhorse for the industrial-scale production of many simple fluorinated pyridines. The low cost of the starting materials and reagents is a major advantage, but the harsh reaction conditions limit its applicability to robust molecules and require significant investment in specialized equipment.

For researchers in drug development, the pyridine N-oxide route often provides the most attractive combination of mildness, selectivity, and functional group compatibility for the synthesis of novel and complex fluorinated pyridine derivatives. For large-scale, cost-driven production of simpler fluorinated pyridines, the Halex reaction with chloropyridines remains a dominant industrial method. The Balz-Schiemann reaction serves as a useful tool in the synthetic chemist's arsenal but should be approached with a thorough understanding and mitigation of the associated safety hazards.

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative determination of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine. As a halogenated pyridine derivative, this compound is representative of a class of molecules often utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Consequently, the ability to accurately and reliably measure its purity, concentration, and degradation products is paramount for ensuring product quality, stability, and safety.

This document is structured to provide not just a set of procedures, but a logical, scientifically-grounded rationale for the methodological choices and validation strategies employed. The principles and protocols outlined herein are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, and are aligned with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Foundational Strategy: Method Selection

The first critical step in the analytical lifecycle is the selection of an appropriate analytical technique. The choice is dictated by the physicochemical properties of the analyte, this compound, and the intended purpose of the method (e.g., impurity testing, assay, stability monitoring). The two most viable chromatographic techniques for this type of molecule are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both are applicable in principle.
Analyte Properties Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Requires the analyte to be volatile and thermally stable.The volatility of the target compound is not readily available in public literature. However, halogenated pyridines can be sufficiently volatile for GC. Thermal stability at typical GC inlet temperatures would need to be experimentally confirmed to avoid on-column degradation.
Detection UV-Vis is a common, robust detector. Mass Spectrometry (LC-MS) offers higher specificity and sensitivity.Flame Ionization Detector (FID) offers general-purpose carbon detection. Mass Spectrometry (GC-MS) provides high specificity and structural information.The pyridine ring contains a chromophore, making UV detection a straightforward and cost-effective choice for HPLC. GC-MS would be an excellent alternative, offering high sensitivity and the ability to identify impurities by their mass spectra.
Flexibility Highly flexible due to a wide variety of stationary and mobile phases. Reverse-phase HPLC is a workhorse for pharmaceutical analysis.Column polarity and temperature programming offer flexibility. Derivatization can be used for non-volatile compounds but adds complexity.Reverse-phase HPLC is generally more versatile for handling potential impurities and degradation products which may have a wide range of polarities.

For the purpose of this guide, we will proceed with the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection . This choice is based on its broad applicability, robustness, and its status as the predominant technique in pharmaceutical quality control laboratories for assay and impurity determination.[7] While GC-MS is a powerful alternative, particularly for volatile impurity profiling, an HPLC-UV method represents a more universally accessible and foundational approach.

The Blueprint for Trust: Principles of Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][8] The objective is to build a self-validating system where the data generated is demonstrably reliable.[9] The core validation parameters, as defined by ICH Q2(R2), are interconnected and collectively establish the method's performance characteristics.[3][5][10]

Validation_Parameters cluster_quantitative Quantitative Tests Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Impurities Impurities Impurities->Specificity Impurities->Linearity Impurities->Range Impurities->Accuracy Impurities->Precision LOD Limit of Detection (LOD) Impurities->LOD LOQ Limit of Quantitation (LOQ) Impurities->LOQ Specificity->Accuracy Impacts Specificity->Precision Impacts Linearity->Range Defines Precision->Accuracy Prerequisite for Robustness Robustness Robustness->Assay Robustness->Impurities

Caption: Interrelationship of core analytical method validation parameters as per ICH Q2(R2) guidelines.

Experimental Protocol: Validation of an HPLC-UV Method

This section details the step-by-step workflow for validating an HPLC-UV method for the assay of this compound.

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~270 nm (to be confirmed by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Concentration: 100 µg/mL

  • Diluent: Mobile Phase

Validation Workflow

The validation process follows a logical sequence, starting with system suitability to ensure the instrument is performing correctly, followed by the core validation parameters.

Validation_Workflow start Start sst System Suitability Test (SST) - Tailing Factor - Plate Count - %RSD of injections start->sst spec Specificity (Forced Degradation) sst->spec Pass lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision - Repeatability - Intermediate Precision acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Validation Report rob->report end End report->end

Caption: A typical workflow for the validation of an analytical HPLC method.

Detailed Validation Procedures and Acceptance Criteria
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Forced Degradation: Subject the analyte solution (~100 µg/mL) to stress conditions:

      • Acid hydrolysis (e.g., 0.1N HCl at 60 °C for 4 hours)

      • Base hydrolysis (e.g., 0.1N NaOH at 60 °C for 4 hours)

      • Oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours)

      • Thermal stress (e.g., 80 °C for 24 hours)

      • Photolytic stress (e.g., UV light for 24 hours)

    • Analyze the stressed samples alongside an unstressed standard and a blank.

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The analyte peak should be free from co-eluting peaks.

    • Peak purity index should be greater than a predefined threshold (e.g., >0.999).

    • Degradation should be observed, ideally between 5-20%, to show the method is stability-indicating.

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11]

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[11]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the regression line.

  • Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[6][12]

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria:

    • For an assay, a typical range is 80% to 120% of the test concentration.

    • For impurity determination, the range should cover from the reporting limit to 120% of the specification limit.

  • Purpose: To measure the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[4][10]

  • Protocol:

    • Perform analysis on a synthetic mixture of the drug product placebo spiked with known amounts of the analyte at three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability.

    • %RSD for intermediate precision should be ≤ 2.0%.

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ concentration by injecting six replicates and checking for acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ratio of ~3:1.

    • LOQ: S/N ratio of ~10:1 with a %RSD of ≤ 10%.

  • Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% absolute organic content)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (tailing factor, plate count, %RSD) must still pass under all varied conditions.

    • The retention time of the analyte should not change significantly.

Data Presentation: A Summary of Expected Results

The following tables present illustrative data that would be expected from a successful validation of the described HPLC method.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
50 451,234
75 675,987
100 902,550
125 1,127,890
150 1,354,011
Correlation Coefficient (r²) 0.9998

| Regression Equation | y = 9015x + 850 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Illustrative Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.2%
120% 98.0 - 102.0% Recovery 101.1%
Precision (Repeatability) 100% (n=6) %RSD ≤ 2.0% 0.85%

| Precision (Intermediate) | 100% (n=6) | %RSD ≤ 2.0% | 1.10% |

Table 3: LOQ, LOD, and Robustness

Parameter Test Acceptance Criteria Illustrative Result
LOD S/N Ratio ~3:1 3.2:1 at 0.05 µg/mL
LOQ S/N Ratio & Precision ~10:1 & %RSD ≤ 10% 10.5:1 at 0.15 µg/mL (%RSD = 4.5%)
Robustness Flow Rate ± 0.1 mL/min SST Pass Pass
Temp ± 5 °C SST Pass Pass

| | Organic Phase ± 2% | SST Pass | Pass |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an analytical method for this compound, using RP-HPLC as the model technique. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can generate a validation package that provides a high degree of assurance in the quality of the analytical data. Adherence to the principles laid out in the ICH and FDA guidelines is not merely a regulatory requirement; it is a fundamental component of good science, ensuring that the data generated is trustworthy, reliable, and fit for its intended purpose.[3][8][13]

References

A Senior Application Scientist's Guide to the Comparative Toxicity of Difluoromethyl versus Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug design, used to modulate everything from metabolic stability to target affinity.[1][2] Among the most common fluorinated motifs are the trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups. While both can enhance a molecule's physicochemical properties, their metabolic fates—and consequently, their toxicological profiles—diverge significantly. This guide provides an in-depth comparison of the toxicity profiles of CF₂H- and CF₃-substituted pyridines, grounded in mechanistic principles and supported by actionable experimental protocols.

The Metabolic Dichotomy: Stability vs. Liability

The fundamental difference in the toxicological risk between trifluoromethyl and difluoromethyl groups lies in their susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[3][4]

The Trifluoromethyl (CF₃) Group: A Bastion of Stability

The CF₃ group is widely regarded as a "metabolic shield."[1][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[1][6] When a CF₃ group is placed on a pyridine ring, it serves two purposes:

  • Direct Blocking: It prevents oxidation at the site of attachment.

  • Electronic Deactivation: As a potent electron-withdrawing group, it deactivates the aromatic pyridine ring, making it less susceptible to oxidative attack elsewhere on the ring.[1]

Consequently, CF₃-pyridines generally exhibit enhanced metabolic stability, a longer biological half-life, and a reduced potential for the formation of reactive metabolites from the fluorinated moiety itself.[5][7]

The Difluoromethyl (CF₂H) Group: A Hidden Liability

In stark contrast, the CF₂H group contains a C-H bond that is vulnerable to CYP-mediated oxidation.[8] This initial hydrogen atom abstraction is the gateway to a bioactivation cascade that can generate highly reactive and toxic intermediates.[8] The process is believed to proceed as follows:

  • Hydrogen Abstraction: A CYP enzyme abstracts the hydrogen atom from the difluoromethyl group, generating a difluoromethyl radical.

  • Hydroxylation: This radical is rapidly hydroxylated to form an unstable gem-difluoroalcohol intermediate.

  • HF Elimination: This intermediate spontaneously eliminates a molecule of hydrogen fluoride (HF) to yield a reactive acyl fluoride.

  • Macromolecular Adduction: The highly electrophilic acyl fluoride can then react with biological nucleophiles, such as the lysine or cysteine residues of proteins, forming stable covalent adducts. This covalent binding is a key initiating event in many forms of drug-induced toxicity.[9][10]

This metabolic pathway highlights the intrinsic risk associated with the CF₂H group: it is a pro-toxin, capable of being converted into a reactive species by the body's own metabolic machinery.

Visualizing the Metabolic Pathways

The following diagram illustrates the critical difference in the metabolic fate of a CF₃-pyridine versus a CF₂H-pyridine.

G cluster_0 Trifluoromethyl (CF₃) Pyridine Metabolism cluster_1 Difluoromethyl (CF₂H) Pyridine Metabolism CF3_Start Ar-CF₃ (Parent Compound) CYP_CF3 Cytochrome P450 Oxidation CF3_Start->CYP_CF3 CF3_End No Reaction (Metabolically Stable) CYP_CF3->CF3_End High C-F Bond Energy CF2H_Start Ar-CF₂H (Parent Compound) CYP_CF2H Cytochrome P450 Oxidation (-H) CF2H_Start->CYP_CF2H Radical Ar-CF₂• (Difluoromethyl Radical) CYP_CF2H->Radical Intermediate Ar-CF₂(OH) (Unstable Intermediate) Radical->Intermediate [O] AcylFluoride Ar-C(O)F (Reactive Acyl Fluoride) Intermediate->AcylFluoride - HF Toxicity Covalent Binding to Proteins (Toxicity) AcylFluoride->Toxicity

Caption: Metabolic fate of CF₃ vs. CF₂H groups.

Comparative Data Summary

The table below summarizes the expected toxicological and metabolic differences between two hypothetical, structurally analogous pyridine compounds: Py-CF₂H and Py-CF₃.

ParameterPy-CF₂H (Difluoromethyl Pyridine)Py-CF₃ (Trifluoromethyl Pyridine)Rationale
Metabolic Half-Life (t½) ShorterLongerThe C-H bond in the CF₂H group is a site for metabolic attack, leading to faster clearance. The CF₃ group is resistant to metabolism.[5]
Reactive Metabolite Formation High PotentialLow to NegligibleCYP-mediated oxidation of the CF₂H group generates electrophilic acyl fluorides. The CF₃ group is metabolically inert.[8]
Covalent Binding Potential SignificantMinimalThe formation of reactive acyl fluorides leads to a high risk of covalent adduction to cellular proteins.[9]
Risk of Idiosyncratic Toxicity ElevatedLowerCovalent binding is a widely recognized initiating event for idiosyncratic drug-induced toxicities, such as liver injury.[10][11]
In Vitro Cytotoxicity (IC₅₀) Potentially Lower (Metabolically Active Cells)Potentially HigherIn cell systems with competent CYP enzymes (e.g., primary hepatocytes), the formation of toxic metabolites can lead to lower IC₅₀ values for the CF₂H analog.

Experimental Workflows for Toxicity Assessment

To empirically determine the comparative toxicity, a tiered approach is recommended. The following protocols outline key experiments for assessing metabolic stability and reactive metabolite formation.

Experimental Workflow Diagram

This flowchart outlines a logical progression for evaluating and comparing the toxicological liabilities of CF₂H- and CF₃-substituted compounds.

G Start Test Compounds: Py-CF₂H & Py-CF₃ Stability Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes) Start->Stability Decision1 Is Py-CF₂H Metabolically Labile? Stability->Decision1 CovalentBinding Protocol 2: In Vitro Covalent Binding Assay (Radiolabeled or Trapping) Decision1->CovalentBinding Yes Cytotoxicity Protocol 3: Comparative Cytotoxicity Assay (e.g., HepG2 vs. Primary Hepatocytes) Decision1->Cytotoxicity No CovalentBinding->Cytotoxicity Risk Risk Assessment: Py-CF₂H has High Liability for Bioactivation-Mediated Toxicity CovalentBinding->Risk LowRisk Risk Assessment: Low Bioactivation Potential. Proceed with Standard Toxicity Profiling. Cytotoxicity->LowRisk

Caption: Tiered workflow for comparative toxicity assessment.
Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of each compound in a liver-derived enzyme system.

  • Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[5]

  • Materials:

    • Test compounds (Py-CF₂H, Py-CF₃) dissolved in DMSO (10 mM stock).

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH Regenerating System (e.g., GIBCO's NADPH-Regen®).

    • Ice-cold Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide).

    • 96-well incubation plate and analytical plate.

  • Procedure:

    • Prepare a 1 µM working solution of each test compound in phosphate buffer.

    • Add 100 µL of the HLM solution (final concentration 0.5 mg/mL) to wells of the incubation plate.

    • Add 5 µL of the test compound working solution to the wells and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the respective wells.

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to an analytical plate for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Plot the natural log of the remaining parent compound (%) versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

    • Expected Outcome: Py-CF₂H will show a significantly shorter t½ than Py-CF₃.

Protocol 2: In Vitro Covalent Binding Assay (Glutathione Trapping)

Objective: To detect and semi-quantitatively measure the formation of electrophilic reactive metabolites.

  • Principle: Reactive metabolites are highly electrophilic and will react with nucleophiles. Glutathione (GSH), a biological antioxidant, is added to the incubation as a "trapping" agent.[12][13] If a reactive metabolite is formed, it will form a covalent adduct with GSH, which can be detected as a new species by LC-MS/MS.

  • Materials:

    • Same as Protocol 1, with the addition of Glutathione (GSH), 500 mM stock in buffer.

  • Procedure:

    • Follow the setup for the Metabolic Stability Assay (Protocol 1).

    • Prior to adding the test compound, add GSH to the microsomal incubation mixture to a final concentration of 5 mM.

    • Incubate the plate at 37°C for a fixed time, typically 60 minutes.

    • Terminate the reaction with ice-cold acetonitrile.

    • Process the samples as described previously.

  • Data Analysis:

    • Analyze the samples using LC-MS/MS.

    • Search for new mass peaks corresponding to the expected mass of [Parent Compound + GSH - H₂]. For an acyl fluoride intermediate, the expected adduct would be [Parent Compound - H - F + GSH].

    • The presence and relative abundance of a GSH adduct signal a positive finding for reactive metabolite formation.

    • Expected Outcome: A significant GSH adduct will be detected for Py-CF₂H, while little to no adduct will be found for Py-CF₃.

Conclusion and Strategic Recommendations

The evidence strongly indicates that the difluoromethyl group carries a significantly higher intrinsic toxicological risk than the trifluoromethyl group due to its propensity for metabolic bioactivation. While the CF₂H group can be a useful bioisostere for hydroxyl or thiol groups and act as a hydrogen bond donor, this benefit must be carefully weighed against its liability.[14]

For drug development professionals, we recommend the following:

  • Prioritize CF₃ over CF₂H at Metabolically Labile Positions: When seeking to block metabolic hotspots on a pyridine ring or other aromatic systems, the CF₃ group is the safer and more effective choice.[1]

  • Conduct Early Bioactivation Screening: If a CF₂H-containing lead compound shows high promise, bioactivation potential should be assessed immediately using assays like the GSH trapping experiment described here.

  • Consider Isotopic Reinforcement: In select cases, replacing the hydrogen in the CF₂H group with deuterium (CF₂D) can slow the rate of CYP-mediated C-H bond cleavage (the kinetic isotope effect), potentially reducing the formation of reactive metabolites. This is an advanced strategy that warrants further investigation.[4]

By understanding the distinct metabolic pathways of these two crucial fluorinated motifs, researchers can make more informed decisions in the design of safer, more effective drug candidates.

References

The Strategic Advantage of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of molecular building blocks is paramount. Each substituent on a scaffold can dramatically alter a compound's pharmacological profile, influencing everything from target affinity to metabolic stability. Among the vast arsenal of heterocyclic cores, fluorinated pyridines have emerged as privileged structures, and within this class, 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine presents a unique constellation of properties. This guide provides an in-depth technical comparison of this reagent with other pyridine-based building blocks, offering experimental insights and strategic rationale for its application in medicinal chemistry programs.

The Physicochemical Impact of the Difluoromethyl Group: Beyond a Simple Bioisostere

The difluoromethyl (-CHF₂) group is a cornerstone of the unique advantages offered by this reagent. While often considered a bioisostere for hydroxyl, thiol, or amine groups, its impact is far more nuanced.[1][2] It acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[3][4] This allows it to form hydrogen bonds with biological targets, potentially enhancing binding affinity, while simultaneously increasing lipophilicity to improve membrane permeability.[1][2]

Table 1: Comparison of Physicochemical Properties of Common Pyridine Substituents

SubstituentTypical Bioisosteric Replacement ForHydrogen Bond Donating CapacityImpact on Lipophilicity (logP)Metabolic Stability
-CHF₂ Hydroxyl (-OH), Thiol (-SH)Weak to moderate donor[1]Increases[2]High; resistant to oxidation[5][6]
-CF₃ Methyl (-CH₃)NoneSignificantly increases[5]Very high; blocks metabolism[5]
-CH₃ Hydrogen (-H)NoneIncreasesSusceptible to oxidation
-OH N/AStrong donorDecreasesProne to glucuronidation
-OCH₃ N/ANoneNeutral to slight increaseSusceptible to O-demethylation[5]

The difluoromethyl group strikes a balance between the properties of a methyl and a trifluoromethyl group. It is less lipophilic than a -CF₃ group, which can be advantageous in avoiding issues of poor solubility and non-specific binding that can arise from excessive lipophilicity.[1]

Modulating Reactivity: A Platform for Diverse Functionalization

The substitution pattern of this compound provides medicinal chemists with a versatile handle for constructing complex molecules. The two chlorine atoms are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Comparative Reactivity in Cross-Coupling Reactions

While direct comparative kinetic data for this compound is not extensively published, we can infer its reactivity based on established principles. The electron-withdrawing nature of the fluorine and difluoromethyl groups will influence the reactivity of the chloro substituents in palladium-catalyzed cross-coupling reactions. Generally, electron-deficient aryl chlorides are more reactive in oxidative addition to the palladium catalyst.

G cluster_0 General Reactivity Trend in Cross-Coupling cluster_1 Influence of Electronics on Aryl-Cl Reactivity Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br Decreasing Reactivity Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl Decreasing Reactivity EWG-Ar-Cl Electron-Withdrawing Group Substituted Aryl-Cl EDG-Ar-Cl Electron-Donating Group Substituted Aryl-Cl EWG-Ar-Cl->EDG-Ar-Cl Decreasing Reactivity

Caption: Reactivity trends in palladium-catalyzed cross-coupling reactions.

The presence of both a fluorine atom and a difluoromethyl group on the pyridine ring of this compound enhances the electrophilicity of the chlorinated positions, making them more susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions compared to less electron-deficient dichloropyridines.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction with a dichloropyridine substrate, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Enhancing Metabolic Stability: A Key Advantage in Drug Development

A significant challenge in drug discovery is designing molecules that are not rapidly metabolized by the body, thus ensuring sufficient exposure to elicit a therapeutic effect. The incorporation of fluorine is a well-established strategy to enhance metabolic stability.[6] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[6]

The difluoromethyl group in this compound serves as a metabolically robust bioisostere for groups that are prone to oxidation, such as a methyl or methoxy group.[2][5] This can lead to a longer half-life and improved pharmacokinetic profile of the resulting drug candidates.

G cluster_0 Blocking Metabolism with -CHF2 Metabolism Parent Drug Metabolic Hotspot (-CH3) CYP450 CYP450 Enzymes Metabolism:f1->CYP450 Oxidation Metabolite Oxidized Metabolite Inactive/Excreted CYP450->Metabolite:f0 Blocked_Metabolism Parent Drug with -CHF2 Metabolic Shield Blocked_CYP450 CYP450 Enzymes Blocked_Metabolism:f1->Blocked_CYP450 Resistance to Oxidation No_Metabolite Increased Half-life Blocked_CYP450->No_Metabolite

Caption: The difluoromethyl group as a metabolic shield.

Comparison with Alternative Pyridine Building Blocks

To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used pyridine building blocks.

Table 2: Comparative Analysis of Pyridine Building Blocks

Building BlockKey FeaturesAdvantagesPotential Disadvantages
This compound Difluoromethyl group, two chloro handles, additional fluorineLipophilic H-bond donor, enhanced metabolic stability, multiple points for diversificationHigher cost, potentially more complex reactivity
2,6-Dichloropyridine Two chloro handlesCost-effective, well-established reactivityLacks the benefits of fluorine substitution
2,6-Dichloro-3-(trifluoromethyl)pyridine Trifluoromethyl group, two chloro handlesHigh metabolic stability, strong electron-withdrawing effectsIncreased lipophilicity can lead to off-target effects and poor solubility
2,6-Difluoropyridine Two fluoro handlesFluoro groups can be displaced by nucleophilesLess versatile for cross-coupling compared to chloro groups

Conclusion: A Strategic Choice for Modern Medicinal Chemistry

This compound is more than just another halogenated pyridine. Its unique combination of a difluoromethyl group, two reactive chlorine atoms, and an additional fluorine substituent provides a powerful platform for addressing key challenges in drug discovery. The ability to fine-tune physicochemical properties, enhance metabolic stability, and introduce molecular diversity makes this reagent a strategic choice for researchers aiming to develop the next generation of innovative therapeutics. By understanding the nuanced advantages of this building block, medicinal chemists can more effectively navigate the complex landscape of drug design and accelerate the journey from lead optimization to clinical candidate.

References

Navigating the Patent Landscape for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine: A Comparative Guide to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical development, the synthesis of highly functionalized pyridine derivatives is a cornerstone of innovation. Among these, 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine stands out as a valuable building block, its unique substitution pattern offering a gateway to novel chemical entities with potentially enhanced biological activity. This guide provides a comprehensive analysis of the patent landscape surrounding this key intermediate, offering a comparative look at synthetic strategies and the underlying experimental data. As senior application scientists, our focus is not merely on procedural steps but on the causal relationships that dictate reaction outcomes, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of the this compound Scaffold

The convergence of chloro, fluoro, and difluoromethyl substituents on a pyridine ring creates a molecule with a distinct electronic profile and metabolic stability. The chlorine atoms at the 2 and 6 positions provide reactive handles for further chemical modification, while the fluorine at the 5-position and the difluoromethyl group at the 3-position can significantly influence the compound's lipophilicity, binding affinity, and metabolic fate. This unique combination makes it a sought-after intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.

A survey of the patent literature reveals that the primary application of closely related halogenated pyridines lies in their use as key intermediates for antibacterial agents and herbicides. The synthetic pathways to these molecules are often challenging, with patent applications frequently focusing on improving yield, reducing byproducts, and simplifying purification processes.

Deconstructing the Synthetic Challenge: A Patent-Informed Approach

A direct, one-pot synthesis of this compound is not prominently described in the current patent landscape. Instead, a multi-step approach, beginning with the more accessible precursor, 2,6-dichloro-5-fluoronicotinic acid, is the most logical and well-documented strategy. The key transformations involve the conversion of the carboxylic acid functionality at the 3-position into the difluoromethyl group.

Our analysis of the patent landscape suggests a primary synthetic route, which we will dissect and compare with potential alternatives.

Synthetic_Pathway A 2,6-Dichloro-5-fluoronicotinic acid B 2,6-Dichloro-5-fluoronicotinoyl chloride A->B SOCl₂ or (COCl)₂ C 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde B->C Reduction (e.g., H₂, Pd/C, catalyst poison) D This compound C->D Deoxofluorination (e.g., DAST, Deoxo-Fluor®)

Caption: Proposed synthetic pathway for this compound.

Synthesis of the Key Precursor: 2,6-Dichloro-5-fluoronicotinoyl chloride

The synthesis of the acid chloride is a critical first step, and several patents provide detailed methodologies. A common starting material is 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Patented Method (Derived from US Patent 5,204,478A):

A significant challenge in this process is the formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct during the chlorination step, which can contaminate the final product and reduce the overall yield to a mediocre 40-45%.[1] An improved process described in the patent utilizes a lithium reagent to enhance the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester directly to the desired acid chloride in one step.[1]

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride[1][2]

  • Chlorination: To a sealed pressure tube, add methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq), phosphorus oxychloride (10 vol), and lithium chloride (0.5 eq).

  • Heat the sealed tube in an oil bath at 150-160 °C for 24-26 hours.

  • After cooling, carefully dilute the reaction mixture with dichloromethane (10 vol).

  • Filter the mixture and wash the collected solid with dichloromethane.

  • Combine the filtrate and washes, and concentrate under reduced pressure (50-60 °C, 30 mm Hg).

  • The residual oil is then treated with thionyl chloride (7 vol) at reflux for 3 hours.

  • After cooling, dilute with dichloromethane and filter.

  • Concentrate the filtrate and purify the residual oil by vacuum distillation (bp 71-75 °C @ 0.5 mm Hg) to yield 2,6-dichloro-5-fluoronicotinoyl chloride.

Data Summary: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

Patent/MethodStarting MaterialKey ReagentsReported YieldKey Challenges
US 5,204,478A[1]2,6-dihydroxy-3-cyano-5-fluoropyridinePOCl₃, PCl₅~40-45%Formation of trichlorinated byproduct.
US 5,204,478A (Improved)[1]Methyl 2,6-dihydroxy-5-fluoronicotinatePOCl₃, LiCl, SOCl₂85%Requires high temperature and pressure.
EP 0655998 B1[2]Methyl 2,6-dihydroxy-5-fluoronicotinatePOCl₃, LiCl88.3% (VPC)High temperature and pressure.
Reduction to the Aldehyde: A Critical Intermediate

The reduction of the nicotinoyl chloride to 2,6-dichloro-5-fluoropyridine-3-carbaldehyde is a pivotal step. While not explicitly detailed for this specific substrate in the patents reviewed, the Rosenmund reduction is a classic and reliable method for this transformation. The commercial availability of the aldehyde from suppliers like BLD Pharm (CAS 1260758-33-5) strongly suggests that an efficient and scalable synthesis exists.[3]

Proposed Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde (Rosenmund Reduction)

  • Suspend palladium on barium sulfate (5% Pd, 0.05 eq) in anhydrous toluene (20 vol).

  • Add a quinoline-sulfur catalyst poison (e.g., thioquinanthrene) to the suspension.

  • Heat the mixture to 120 °C and bubble hydrogen gas through the suspension.

  • Add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous toluene (5 vol) dropwise to the reaction mixture while maintaining a steady stream of hydrogen.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the catalyst, and wash with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified by distillation or chromatography.

The Final Step: Deoxofluorination to the Difluoromethyl Group

The conversion of the aldehyde to the difluoromethyl group is the final and most crucial transformation. Deoxofluorination reagents are the key to this step.

Deoxofluorination cluster_reagents Deoxofluorination Reagents Aldehyde 2,6-Dichloro-5-fluoropyridine-3-carbaldehyde Difluoro This compound Aldehyde->Difluoro Reaction with Deoxofluorinating Agent DAST DAST (Diethylaminosulfur Trifluoride) DeoxoFluor Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

Caption: Key deoxofluorination step in the synthesis.

Proposed Experimental Protocol: Synthesis of this compound

  • Dissolve 2,6-dichloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (10 vol) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or 19F NMR.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Comparative Analysis of Alternative Synthetic Strategies

While the proposed route is the most logical based on available patent data, it is crucial for researchers to consider alternatives, especially when navigating existing intellectual property or seeking to optimize processes.

Trifluoromethylation vs. Difluoromethylation

The patent literature is more extensive for the synthesis of trifluoromethylpyridines. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective reagent for nucleophilic trifluoromethylation.[4][5] While analogous difluoromethylation reagents exist, their application in complex pyridine systems is less documented in patents. The choice between targeting a trifluoromethyl or a difluoromethyl analog will depend on the desired properties of the final molecule, with the difluoromethyl group often being considered a bioisostere for a hydroxyl or thiol group.

Direct Fluorination Methods

Direct fluorination of a methyl group at the 3-position of a corresponding pyridine precursor is another potential route. However, these reactions often require harsh conditions and can lead to a mixture of fluorinated products, making purification challenging.

Conclusion and Future Outlook

The patent landscape for this compound points towards a multi-step synthetic strategy, with the key challenges lying in the efficient and high-yield conversion of a functional group at the 3-position to the difluoromethyl moiety. While direct patenting of the final compound's synthesis is not readily apparent, the well-established methodologies for the synthesis of its precursors and for deoxofluorination reactions provide a clear and viable path for researchers.

As the demand for novel, highly functionalized building blocks in drug discovery and agrochemical development continues to grow, we can anticipate the emergence of new and more efficient patented routes to this and other complex pyridine derivatives. Future innovations will likely focus on catalytic and more environmentally benign methods for fluorination and difluoromethylation, further expanding the synthetic chemist's toolkit.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, field-proven safety protocols for handling 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, this document synthesizes authoritative data from structurally analogous chemicals to establish a robust framework for its safe handling, storage, and disposal. The principles outlined here are designed to empower you with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks of Halogenated Pyridines

Halogenated pyridines are a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their chemical reactivity, which makes them valuable in cross-coupling reactions, also necessitates careful handling due to their potential biological activity and associated hazards.[1]

Based on data from similar dichlorofluoropyridine derivatives, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye damage or irritation.[1][2][4]
Respiratory/Skin Sensitization -May cause an allergic skin reaction or respiratory irritation.[1][2]
Aquatic Hazard (Long-term) -Toxic to aquatic life with long-lasting effects.[1][2]

This table synthesizes GHS classifications from related compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,6-Dichloro-3-cyano-5-fluoropyridine.

The underlying principle for these precautions is the compound's reactivity. The electron-withdrawing nature of the chlorine, fluorine, and difluoromethyl groups on the pyridine ring can make the compound reactive toward biological nucleophiles, leading to irritation, sensitization, and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any contact with the skin, eyes, or respiratory system.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves.[5][6]Provides a robust barrier against a wide range of chemicals, including halogenated organics.[7] Latex gloves are unsuitable.[6] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 or EN166 standards.[8][9]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[10]
Face Protection Face shield (worn over goggles).Required when there is a significant risk of splashes, such as when handling larger quantities or during exothermic reactions.[9]
Body Protection Chemical-resistant lab coat (buttoned) and apron.Shields skin and personal clothing from spills and contamination.[5][10]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and falling objects.

The use of respiratory protection is dictated by the ventilation controls in place.

  • Primary Control: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or dust.[5][6]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below established limits, or during spill cleanup, a NIOSH/MSHA-approved respirator with particulate filters (for solids) or organic vapor cartridges is required.[8][9] Respirator use must comply with a formal respiratory protection program, including fit testing.[7][9]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, with checks and balances to prevent exposure.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a 1. Review SDS/Safety Guide b 2. Don Full PPE a->b c 3. Verify Fume Hood Operation b->c d 4. Transfer Compound in Fume Hood c->d Proceed to handling e 5. Keep Container Tightly Closed d->e f 6. Conduct Experiment e->f g 7. Decontaminate Surfaces f->g Experiment complete h 8. Segregate Waste g->h i 9. Dispose via HazWaste Protocol h->i j 10. Doff PPE Correctly i->j Waste secured k 11. Wash Hands Thoroughly j->k

Caption: A procedural workflow for the safe handling of this compound.

  • Preparation and Pre-Use Checks:

    • Thoroughly review this safety guide and any available SDS for similar compounds.

    • Ensure eyewash stations and safety showers are accessible and operational.[8]

    • Don all required PPE as specified in Section 2.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Handling and Storage:

    • Conduct all manipulations, including weighing and transfers, within the fume hood to prevent vapor or dust release.[6]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[8][3]

    • Keep the container tightly sealed when not in use to prevent atmospheric moisture absorption and release of vapors.[1][6]

    • Do not eat, drink, or smoke in the handling area.[1][8][3]

  • Accidental Release and Spill Response:

    • Minor Spill (in fume hood):

      • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

      • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

      • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then decontaminate with soap and water.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area and alert colleagues and safety personnel.

      • Increase ventilation if it is safe to do so.

      • Prevent the spill from entering drains or waterways.[1]

      • Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt cleanup.

Disposal Plan: Responsible Waste Management

Chemical waste generators are responsible for ensuring proper disposal in accordance with local, state, and federal regulations.[3]

  • Solid Waste:

    • Collect unused or contaminated solid material in a clearly labeled, sealed container designated for halogenated organic waste.[1]

    • This includes contaminated absorbents from spills, used weighing papers, and contaminated gloves.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic solvents.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Dispose of the decontaminated container according to institutional guidelines.

Never dispose of this compound or its containers in the regular trash or down the drain. [3] All waste must be disposed of through an approved hazardous waste disposal plant.[3]

References

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2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.